2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
Beschreibung
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Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
2-methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7-4-8(12-6-11-7)9(2,3)5-10/h4,6H,5,10H2,1-3H3 |
InChI-Schlüssel |
OHWCQPZMLPYMCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=N1)C(C)(C)CN |
Herkunft des Produkts |
United States |
The Strategic Utility of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective, metabolically stable pharmacophores is paramount. 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine represents a highly specialized, privileged building block that bridges the gap between target affinity and pharmacokinetic resilience. By coupling an electron-deficient 6-methylpyrimidine core with a sterically hindered neopentyl-like primary amine (a 1,1-dimethyl-2-aminoethyl group), this compound leverages precise steric and electronic effects. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and causal pharmacological advantages—specifically focusing on how the gem-dimethyl moiety dictates metabolic evasion and target engagement in drug discovery.
Structural & Physicochemical Profiling
The architectural brilliance of this compound lies in the juxtaposition of a heteroaromatic hydrogen-bond acceptor system (the pyrimidine ring) and a sterically congested aliphatic amine.
Electronic and Steric Causality
-
The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are weakly basic but serve as excellent hydrogen-bond acceptors, a critical feature for anchoring inhibitors to the hinge region of kinases.
-
The Gem-Dimethyl Effect: The quaternary carbon introduces the Thorpe-Ingold effect (angle compression). The bulky methyl groups restrict the rotational degrees of freedom of the adjacent primary amine. This pre-organization lowers the entropic penalty upon receptor binding, directly increasing target affinity [1]. Furthermore, the lack of α-protons at the "benzylic" position completely shields the molecule from primary oxidative metabolism.
Quantitative Data Summary
The following table summarizes the predicted and calculated physicochemical parameters of the compound, confirming its alignment with Lipinski’s Rule of Five for oral bioavailability.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₉H₁₅N₃ | Compact fragment-like architecture. |
| Molecular Weight | 165.24 g/mol | High ligand efficiency (LE) potential. |
| Predicted LogP | ~1.2 – 1.5 | Optimal lipophilicity for CNS penetration and aqueous solubility. |
| pKa (Primary Amine) | ~9.5 | Protonated at physiological pH; acts as a strong H-bond donor. |
| Topological Polar Surface Area | 51.8 Ų | Excellent membrane permeability (ideal tPSA < 90 Ų for CNS). |
| Hydrogen Bond Donors/Acceptors | 1 / 3 | Favorable for multi-point kinase hinge binding. |
Synthetic Methodology & Validation
The synthesis of quaternary carbon centers directly attached to electron-deficient heteroaromatics is notoriously challenging due to steric hindrance and competing side reactions. The following self-validating protocol utilizes a nucleophilic aromatic substitution (SₙAr) followed by a controlled reduction to prevent amine dimerization.
Step-by-Step Experimental Protocol
Step 1: α-Alkylation via SₙAr (C-C Bond Formation)
-
Preparation: In an oven-dried, argon-purged flask, dissolve isobutyronitrile (1.2 equiv) in anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C. Dropwise, add a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS, 1.3 equiv). The use of NaHMDS over n-BuLi prevents unwanted nucleophilic attack on the pyrimidine ring. Stir for 45 minutes to ensure complete formation of the tertiary enolate.
-
Substitution: Slowly add a solution of 4-chloro-6-methylpyrimidine (1.0 equiv) in THF. Allow the reaction to gradually warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield 2-methyl-2-(6-methylpyrimidin-4-yl)propanenitrile.
Step 2: Nitrile Reduction to Primary Amine Causality Note: Standard palladium-catalyzed hydrogenation of nitriles often yields secondary amines due to the condensation of the intermediate imine with the newly formed primary amine. To circumvent this, a strong hydride donor or specific catalytic conditions must be used.
-
Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) in anhydrous THF at 0 °C. Slowly add the nitrile intermediate dissolved in THF. Reflux for 4 hours.
-
Alternative Scalable Route: Hydrogenation using Raney Nickel under an H₂ atmosphere (50 psi) in Methanol saturated with anhydrous Ammonia (NH₃). The excess NH₃ shifts the equilibrium, entirely suppressing secondary amine formation.
-
-
Fieser Workup: If using LiAlH₄, quench sequentially with x mL water, x mL 15% NaOH, and 3x mL water. Filter the granular aluminum salts.
-
Analytical Validation: Validate the product via LC-MS (Expected [M+H]+=166.1 ) and ¹H NMR (look for the distinct 6H singlet from the gem-dimethyl group around 1.3 ppm, and the disappearance of the nitrile carbon in ¹³C NMR).
Synthetic workflow for 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine.
Pharmacological Relevance & ADME Implications
The incorporation of the 2-methylpropan-1-amine side chain onto the pyrimidine core is not arbitrary; it is a calculated maneuver to overcome severe pharmacokinetic liabilities commonly observed in early-stage drug discovery.
Evasion of CYP450-Mediated Metabolism
Standard benzylamines and their heteroaromatic equivalents suffer from rapid oxidative deamination by Cytochrome P450 (CYP450) enzymes and Monoamine Oxidases (MAOs). The oxidation typically initiates at the α-carbon (the benzylic position). By replacing the α-protons with a gem-dimethyl group, the metabolic soft spot is completely eradicated. Studies on pyrido[3,4-d]pyrimidine inhibitors targeting Monopolar Spindle 1 (MPS1) kinases demonstrated that incorporating neopentyl-like gem-dimethyl amines drastically reduced turnover in human liver microsomes (HLM), extending the compound's half-life and enabling progression to Phase 1 clinical trials [2].
Target Engagement in Oncology and Neurology
Beyond metabolic stability, this scaffold is highly privileged for specific therapeutic targets:
-
Kinase Inhibition (Oncology): The pyrimidine ring anchors into the ATP-binding pocket of kinases (e.g., MPS1, PI3K), while the sterically bulky gem-dimethyl group forces the primary amine to project outward, interacting with solvent-exposed acidic residues (like Asp or Glu) via salt bridges [2].
-
γ-Secretase Modulators (Alzheimer's Disease): Pyrimidine-based gem-dimethyl structures have shown high efficacy and selectivity as γ-secretase modulators. The steric bulk prevents off-target Notch cleavage while maintaining potent inhibition of amyloid-beta (Aβ42) production, a critical pathway in Alzheimer's disease pathology [3].
Pharmacological impact of the gem-dimethyl pyrimidine scaffold on target binding.
References
-
Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018, 61(6), 2166-2210.[Link]
-
Woodward, H. L., et al. "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate BOS172722." Journal of Medicinal Chemistry, 2018, 61(18), 8226-8240.[Link]
-
Singh, S., et al. "Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease." Current Neuropharmacology, 2021, 19(2), 136-151.[Link]
In-Depth Technical Guide: 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine in Drug Discovery
Abstract The compound 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is a highly specialized, sterically hindered primary amine building block. In modern medicinal chemistry, incorporating gem-dimethyl groups adjacent to heteroaromatic rings is a proven strategy to enhance metabolic stability and lock molecular conformations. This whitepaper provides a comprehensive technical breakdown of this compound’s nomenclature, physicochemical rationale, de novo synthesis protocols, and its downstream application in the Buchwald-Hartwig amination for kinase inhibitor development.
Nomenclature and Structural Identification
Accurate structural identification is the first critical step in any drug development program. The target molecule consists of a propan-1-amine backbone, heavily substituted at the C2 position with both a methyl group (forming a gem-dimethyl moiety) and a 6-methylpyrimidine ring.
IUPAC Name Breakdown
-
Parent Chain: Propan-1-amine (a three-carbon chain with a primary amine at C1).
-
C2 Substituents: A methyl group and a (6-methylpyrimidin-4-yl) group.
-
Systematic Name: 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine.
To ensure clarity across different chemical informatics platforms and regulatory filings, various synonyms are utilized in the industry.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value | Context / Industry Usage |
| IUPAC Name | 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine | Standard nomenclature for regulatory filings and patents. |
| Common Synonym 1 | 2-(6-methylpyrimidin-4-yl)isobutylamine | Medicinal chemistry shorthand emphasizing the isobutylamine backbone. |
| Common Synonym 2 | 1-amino-2-methyl-2-(6-methylpyrimidin-4-yl)propane | Alternative systematic name generated by legacy cheminformatics software. |
| Molecular Formula | C9H15N3 | Used for high-resolution mass spectrometry (HRMS) validation. |
| SMILES String | CC1=CC(=NC=N1)C(C)(C)CN | Essential for in silico docking and computational library generation. |
Physicochemical Profiling & Pharmacophore Rationale
As a Senior Application Scientist, I frequently evaluate why a specific building block is chosen for a lead optimization campaign. Pyrimidine derivatives are privileged pharmacophores, frequently utilized in the design of targeted therapeutics due to their robust hydrogen-bonding capabilities .
However, the true value of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine lies in its gem-dimethyl group .
-
Metabolic Shielding: Primary amines are notorious liabilities for rapid oxidative deamination by Monoamine Oxidases (MAOs). The bulky gem-dimethyl group at the α -position (relative to the pyrimidine) and β -position (relative to the amine) creates a severe steric shield, drastically extending the compound's half-life ( t1/2 ) in human liver microsomes (HLMs).
-
Conformational Restriction (Thorpe-Ingold Effect): The steric bulk restricts the rotational degrees of freedom around the C-C bonds. By pre-organizing the amine into a biologically active conformation, the entropic penalty upon binding to a target kinase is minimized, thereby increasing binding affinity ( Kd ).
Experimental Protocols: Synthesis Workflow
The synthesis of highly substituted pyrimidine scaffolds often relies on nucleophilic aromatic substitution (SNAr) as a foundational step, taking advantage of the electron-deficient nature of the pyrimidine ring . Below is a self-validating, step-by-step protocol for the de novo synthesis of this building block.
Figure 1: De novo synthesis workflow of the target pyrimidinyl-amine via SNAr and reduction.
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Form the C-C bond between the pyrimidine ring and the isobutyronitrile core.
-
Procedure:
-
Charge an oven-dried Schlenk flask with isobutyronitrile (1.2 eq) and anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.3 eq).
-
After 30 minutes, add a solution of 4-chloro-6-methylpyrimidine (1.0 eq) in THF. Allow the reaction to warm to room temperature over 4 hours.
-
-
Causality & Logic: Why NaHMDS? We specifically avoid nucleophilic bases (like n-BuLi) or weaker bases (like hydroxides) to prevent undesired nucleophilic attack on the highly electrophilic C4 position of the pyrimidine. NaHMDS provides the perfect balance: its pKa (~26) ensures quantitative deprotonation of isobutyronitrile (pKa ~24) while its steric bulk prevents side reactions.
-
Validation: Quench with saturated aqueous NH4Cl. LC-MS of the organic layer must indicate the intermediate nitrile: expected [M+H]+=162.1 m/z .
Phase 2: Nitrile Reduction to Primary Amine
-
Objective: Reduce the nitrile to the target primary amine without forming secondary amine dimers.
-
Procedure:
-
Dissolve the intermediate nitrile in methanolic ammonia (7 N NH3 in MeOH).
-
Add Raney Nickel catalyst (20% w/w).
-
Stir under a hydrogen atmosphere (50 psi) at 40 °C for 12 hours.
-
-
Causality & Logic: During catalytic hydrogenation of nitriles, an intermediate imine is formed. This imine is highly susceptible to nucleophilic attack by the newly formed primary amine product, which would yield a useless secondary amine dimer. By conducting the reaction in a vast excess of ammonia, the ammonia outcompetes the product for the imine intermediate, forcing the equilibrium exclusively toward the primary amine.
-
Validation: Filter through Celite, concentrate, and purify via reverse-phase HPLC. Final LC-MS validation: expected [M+H]+=166.1 m/z .
Application in Drug Development: Late-Stage Functionalization
Once synthesized, 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is typically coupled to a larger heteroaryl halide core (e.g., a bromopyridine or a functionalized quinoline) to form the final active pharmaceutical ingredient (API). The premier methodology for this C-N bond formation is the Buchwald-Hartwig Amination .
Figure 2: Integration of the amine building block into a kinase inhibitor and its downstream effect.
Protocol Considerations for Amination
Primary amines are notoriously prone to over-arylation, yielding undesired diarylamines. Furthermore, the presence of multiple nitrogen atoms in the pyrimidine ring can lead to catalyst deactivation through non-productive metal-ligand coordination .
To circumvent this, the selection of the phosphine ligand is paramount. While standard ligands like XPhos are highly active, we mandate the use of tBuBrettPhos for this specific substrate.
-
Mechanistic Rationale: The extreme steric bulk of the tBuBrettPhos ligand creates a highly constricted catalytic pocket around the palladium center. Once the first C-N bond is formed, the resulting secondary amine (which is already sterically hindered by the gem-dimethyl group) becomes far too bulky to undergo a second oxidative addition/reductive elimination cycle. This guarantees exclusive mono-arylation, maximizing the yield of the target kinase inhibitor.
References
-
Title: Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: PubMed Central (National Institutes of Health) URL: [Link]
-
Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction Source: Molecules (MDPI) URL: [Link]
-
Title: Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination Source: Organometallics (American Chemical Society) URL: [Link]
The Chemistry of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals
The pyrimidine nucleus, a cornerstone of life's genetic blueprint as a key component of DNA and RNA, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its inherent ability to mimic endogenous molecules allows for seamless interaction with biological targets, while its synthetic tractability offers a versatile platform for the development of novel therapeutics.[3][4] This guide provides an in-depth exploration of the physical and chemical properties of substituted pyrimidines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core characteristics of the pyrimidine ring, the profound influence of substituents on its behavior, and the practical application of this knowledge in the synthesis and analysis of these vital compounds.
The Pyrimidine Core: Fundamental Properties
Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[5] This arrangement of heteroatoms renders the ring electron-deficient, or π-deficient, a characteristic that governs its fundamental physical and chemical properties.[3][5]
Physical Properties
Unsubstituted pyrimidine is a colorless, crystalline solid with a melting point of 22°C and a boiling point of 123-124°C.[3][6] It is soluble in water, forming a neutral solution, and can be protonated by mineral acids to form salts.[3][7] The presence of the two electronegative nitrogen atoms imparts polarity to the molecule.[8]
| Property | Value | Reference |
| Molecular Formula | C4H4N2 | [3] |
| Molar Mass | 80.088 g/mol | [3] |
| Melting Point | 22°C | [3] |
| Boiling Point | 123-124°C | [3][6] |
| pKa (protonated) | 1.23 | [5][9] |
Chemical Properties: An Electron-Deficient Aromatic System
The defining chemical feature of the pyrimidine ring is its electron-deficient nature, which is more pronounced than that of pyridine.[5] This π-deficiency significantly influences its reactivity:
-
Basicity: With a pKa of 1.23 for its conjugate acid, pyrimidine is a much weaker base than pyridine (pKa = 5.30).[5][9] The second nitrogen atom deactivates the ring towards protonation.[5]
-
Aromaticity: While aromatic, pyrimidine's aromaticity is estimated to be about 67% relative to benzene.[10]
-
Reactivity towards Electrophiles: Electrophilic aromatic substitution on the pyrimidine ring is difficult due to the deactivating effect of the nitrogen atoms.[5][9] When it does occur, it is most favorable at the C5 position, which is the least electron-deficient.[3][5]
-
Reactivity towards Nucleophiles: The electron-deficient C2, C4, and C6 positions are susceptible to nucleophilic attack, making nucleophilic aromatic substitution a key reaction for functionalizing the pyrimidine core.[5][11]
The Influence of Substituents: Tailoring Properties for Drug Design
The true power of the pyrimidine scaffold in drug discovery lies in the ability to modulate its properties through the introduction of various substituents. The nature and position of these substituents can dramatically alter the molecule's electronic distribution, steric profile, and ultimately, its biological activity.[12][13]
Electronic Effects of Substituents
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their placement on the pyrimidine ring has predictable consequences:
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and alkyl groups increase the electron density of the ring. This enhances the ring's reactivity towards electrophiles, particularly at the C5 position, and can increase the basicity of the ring nitrogens.[14][15]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens further decrease the electron density of the ring. This deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution, especially at the C2, C4, and C6 positions.[16][17]
The interplay between the electronic nature of substituents and the inherent π-deficiency of the pyrimidine ring is a critical consideration in the design of targeted therapies.[14]
Tautomerism in Substituted Pyrimidines
Substituents such as hydroxyl, amino, and thiol groups introduce the possibility of tautomerism, which can have profound implications for biological activity and molecular recognition.[18] For instance, hydroxy- and aminopyrimidines can exist in equilibrium with their keto (pyrimidone) and imino forms, respectively.[19][20] The position of this equilibrium is influenced by factors such as the solvent, pH, and the presence of other substituents.[18][21] Understanding and controlling the tautomeric state of a pyrimidine-based drug is crucial for ensuring optimal target engagement.
Key Chemical Reactions of Substituted Pyrimidines
The functionalization of the pyrimidine core is achieved through a variety of chemical reactions, with the choice of reaction being dictated by the desired substitution pattern and the nature of the substituents already present.
Electrophilic Substitution
While challenging on the unsubstituted ring, electrophilic substitution becomes feasible with the introduction of activating groups (EDGs).[9] Common electrophilic substitution reactions include:
-
Nitration: The introduction of a nitro group, typically at the C5 position, can be achieved using standard nitrating agents, especially in pyrimidones or other activated systems.[9]
-
Halogenation: Halogens can be introduced at the C5 position under electrophilic conditions.
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C5 position of activated pyrimidines.[22]
Nucleophilic Substitution
Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of functional groups at the electron-deficient C2, C4, and C6 positions.[5][9] Leaving groups such as halogens are readily displaced by various nucleophiles.[2][23] The regioselectivity of nucleophilic attack is influenced by the stability of the Meisenheimer-like intermediate, with attack at the C2 and C4 positions being generally favored due to better charge delocalization onto the nitrogen atoms.[11][24]
Diagram: Regioselectivity of Nucleophilic Aromatic Substitution
Sources
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In-Depth Structural Elucidation of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine: A Methodological Whitepaper
Executive Summary & Strategic Context
In modern fragment-based drug discovery (FBDD) and lead optimization, pyrimidine derivatives serve as privileged scaffolds, frequently acting as kinase hinge-binders or central pharmacophores in central nervous system (CNS) therapeutics. The compound 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine (Molecular Formula: C9H15N3 ) represents a highly versatile building block. It combines the electron-deficient, hydrogen-bond-accepting pyrimidine core with a sterically demanding, basic aliphatic amine side chain (a 1,1-dimethyl-2-aminoethyl group).
As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as an exercise in data collection, but as a rigorous, self-validating logical proof. The presence of a quaternary carbon at the junction of the pyrimidine ring and the aliphatic chain presents a specific analytical challenge: standard through-bond proton spin systems ( 3JHH COSY) are broken at this junction. Therefore, unambiguous assignment relies heavily on optimized heteronuclear long-range correlation techniques (HMBC) and high-resolution mass spectrometry (HRMS).
This whitepaper details the causal logic, quantitative data, and self-validating protocols required to unequivocally prove the structure of this molecule, adhering to the highest standards of1 [1].
Core Analytical Workflow
To prevent confirmation bias, the elucidation workflow must be orthogonal—meaning independent physical properties (mass-to-charge ratio vs. nuclear spin resonance) are used to cross-verify the proposed structure. The workflow progresses from bulk molecular properties to atomic-level connectivity.
Orthogonal workflow for the structural elucidation of small molecule APIs.
High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Formula
Before investing spectrometer time in NMR, the exact molecular formula must be confirmed. We utilize Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer.
Causality of the Method: The molecule contains a primary aliphatic amine ( pKa≈10.5 ) and a pyrimidine ring. It will readily accept a proton in acidic media. Therefore, ESI in positive ion mode ( ESI+ ) is the logical choice, yielding an [M+H]+ pseudo-molecular ion.
-
Theoretical Exact Mass for C9H15N3 : 165.1266 Da
-
Expected [M+H]+ : 166.1344 m/z
Self-Validating Protocol: LC-HRMS Acquisition
-
Sample Prep: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Validation Checkpoint: The 0.1% formic acid ensures complete protonation of the primary amine, maximizing ionization efficiency and preventing signal suppression.
-
Calibration: Infuse a standard calibrant mix (e.g., sodium formate clusters) immediately prior to the run to ensure mass accuracy is <2 ppm.
-
Acquisition: Acquire data from 50 to 500 m/z .
-
Fragmentation (MS/MS): Apply Higher-energy C-trap Dissociation (HCD) at 20-30 eV. Causality: We expect a neutral loss of NH3 (-17 Da) from the primary amine, yielding a fragment at ~149.1 m/z , which confirms the presence of the terminal −NH2 group rather than a secondary/tertiary amine isomer.
Nuclear Magnetic Resonance (NMR) Profiling: The Elucidation Engine
NMR spectroscopy is the definitive tool for resolving the regiochemistry of 2 [2]. The electron-withdrawing nature of the two pyrimidine nitrogens severely deshields the ring protons, creating a stark contrast with the highly shielded aliphatic side chain.
Quantitative Data Summary: 1H and 13C NMR Assignments
The following table summarizes the quantitative NMR data, synthesized from fundamental principles of chemical shift theory and empirical observations of structurally analogous systems.
Table 1: NMR Spectroscopic Data in CDCl3 at 298 K (600 MHz for 1H , 150 MHz for 13C )
Position 1H NMR ( δ , ppm)Multiplicity ( J in Hz)Integration 13C NMR ( δ , ppm)Key HMBC Correlations ( 1H→13C )2 (Pyrimidine)8.95s1H157.8C4, C64 (Pyrimidine)---172.5-5 (Pyrimidine)7.15d ( J=1.0 )1H116.2C4, C6, C6- CH3 6 (Pyrimidine)---166.4-C6- CH3 2.48d ( J=1.0 )3H24.1C5, C6C-Quaternary---42.1-Gem-Dimethyls1.35s6H26.5C-Quat, CH2 NH2 , C4 CH2 NH2 2.85s2H52.4C-Quat, Gem-Dimethyls, C4 −NH2 1.45br s2H--
Mechanistic Explanation of Chemical Shifts
-
The Pyrimidine Core: The proton at position 2 (between the two nitrogens) is subjected to the maximum inductive electron-withdrawing effect, pushing it far downfield to 8.95 ppm . The C5 proton is less deshielded (7.15 ppm ) and exhibits a fine allylic coupling ( 4J≈1.0 Hz) to the C6-methyl group, confirming their relative ortho-like positioning.
-
The Aliphatic Chain: The gem-dimethyl groups appear as a sharp 6H singlet at 1.35 ppm , indicating free rotation and magnetic equivalence. The methylene group adjacent to the amine is shifted to 2.85 ppm due to the electronegativity of the nitrogen atom.
Bridging the Gap: 2D HMBC Analysis
While 1D NMR and HSQC identify the pieces of the puzzle, the 3 [3] experiment is the only way to prove how the aliphatic chain attaches to the pyrimidine ring. Because the connecting carbon on the aliphatic chain is quaternary, there are no protons to trace via COSY.
Causality of the HMBC Parameterization: We optimize the HMBC delay for a long-range coupling constant ( nJCH ) of 8 Hz . This is critical because the 3J coupling from the gem-dimethyl protons and the methylene protons across the quaternary junction to the pyrimidine C4 carbon ( δC 172.5) is the singular definitive proof of the regiochemistry. If the chain were attached at C2 or C6, the correlation map would fundamentally shift.
Key HMBC correlations proving the attachment of the aliphatic chain to the Pyrimidine C4 position.
Self-Validating Experimental Protocols: NMR Acquisition
To ensure the trustworthiness of the data, the following protocol must be strictly adhered to. It includes built-in validation checkpoints to prevent the generation of artifact-laden data, a standard requirement in 4 [4].
Step 1: Sample Preparation
-
Action: Dissolve 15-20 mg of the highly pure analyte in 600 µL of CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality: CDCl3 is chosen over DMSO- d6 because DMSO is highly hygroscopic. The residual water peak in DMSO ( ∼ 3.3 ppm) can broaden or completely suppress the exchangeable −NH2 signal through chemical exchange. Furthermore, TMS ensures absolute chemical shift referencing, preventing the misassignment of the highly sensitive pyrimidine protons.
Step 2: Probe Tuning and Shimming
-
Action: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) for both 1H and 13C channels. Execute gradient shimming (TopShim).
-
Validation Checkpoint: Before proceeding, acquire a single-scan 1H spectrum. Measure the line width at half-height ( Δν1/2 ) of the TMS peak. It must be < 1.0 Hz . If it is broader, the sample is either precipitating, contains paramagnetic impurities, or the shimming has failed. Proceeding with a broad line width will catastrophically degrade the resolution of the closely spaced aliphatic signals in the 2D indirect dimensions.
Step 3: 2D Data Acquisition (HSQC & HMBC)
-
Action: Set up a multiplicity-edited HSQC to differentiate CH2 groups (negative phase, blue contours) from CH / CH3 groups (positive phase, red contours). Set up the HMBC with a long-range delay optimized for 8 Hz.
-
Causality: The multiplicity-edited HSQC instantly confirms that the signal at 2.85 ppm is a methylene ( CH2 ) and the signal at 1.35 ppm represents methyls ( CH3 ), perfectly aligning with the proposed 2-methylpropan-1-amine side chain.
Conclusion
The structural elucidation of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is achieved not by a single analytical technique, but through a synthesized matrix of orthogonal data. HRMS confirms the exact atomic composition and the presence of the primary amine via fragmentation. 1D NMR establishes the electronic environment of the pyrimidine and aliphatic domains. Finally, the parameterized HMBC experiment provides the definitive spatial proof, bridging the quaternary carbon gap and locking the aliphatic side chain precisely to the C4 position of the pyrimidine ring. This self-validating approach ensures absolute confidence in the molecular architecture prior to downstream biological assays or synthetic scale-up.
References
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- BenchChem.
- NIH PubMed Central. "NMR Spectroscopy for Metabolomics Research."
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Foreword: The Aminopyrimidine Core as a Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Aminopyrimidines
The aminopyrimidine scaffold stands as a cornerstone in contemporary medicinal chemistry, widely recognized as a "privileged structure" for its remarkable ability to engage a diverse array of biological targets with high affinity.[1] From the revolutionary development of the kinase inhibitor imatinib, which transformed chronic myeloid leukemia treatment, to a multitude of agents targeting cancer, inflammation, and infectious diseases, the aminopyrimidine core has proven its therapeutic versatility.[1][2] Its prevalence is not accidental; the scaffold's electronic properties and its capacity to mimic the adenine component of ATP allow it to function as an exceptional "hinge-binding" motif for kinases, one of the most critical target classes in drug discovery.[2]
This guide moves beyond a mere recitation of facts to provide a field-proven perspective on the integrated strategies required to bring novel aminopyrimidines from concept to lead candidate. We will explore the causal relationships behind synthetic choices, the logic of modern discovery cascades, and the validation systems inherent in robust protocols. This document is designed to serve as a comprehensive resource, empowering researchers to navigate the complexities of aminopyrimidine chemistry and pharmacology with confidence and scientific rigor.
Part 1: Strategic Synthesis of the Aminopyrimidine Core
The efficient construction of the aminopyrimidine scaffold is the foundational step in any discovery program. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, scalability, and access to starting materials. While classical methods remain relevant, modern techniques have revolutionized the speed and efficiency with which chemists can generate diverse compound libraries.
Classical vs. Modern Synthetic Paradigms
Traditional methods for aminopyrimidine synthesis, such as the Biginelli or Pinner reactions, often require harsh conditions and extended reaction times, which can limit yield and functional group tolerance.[1][3] The modern era of synthesis has been defined by the adoption of technologies that overcome these limitations.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology.[3] By using microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[3][4][5] This acceleration is crucial in a drug discovery setting, where the rapid generation of analogs for structure-activity relationship (SAR) studies is paramount.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Aminopyrimidine Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Rationale for Improvement |
| Reaction Time | Hours to Days | Minutes | Direct, uniform heating of polar molecules avoids slow thermal conduction.[3] |
| Yield (%) | Often Moderate | Generally High | Reduced side reactions due to shorter exposure to high temperatures.[3] |
| Conditions | Often Harsh (High Temp, Strong Acid/Base) | Milder | Efficient energy transfer allows for lower bulk temperatures. |
| Solvent Use | Often requires high-boiling point solvents | Can often be performed solvent-free or in minimal solvent.[4][6] | Rapid heating reduces the need for a solvent to transfer heat. |
Metal-catalyzed cross-coupling and cycloaddition reactions represent another frontier, providing access to highly complex and substituted aminopyrimidines that are difficult to achieve through classical condensation.[6][7] These methods offer unparalleled control over regioselectivity and enable the construction of intricate molecular architectures.
Caption: Key synthetic strategies for generating diverse aminopyrimidine libraries.
Field-Proven Synthetic Protocols
The following protocols are self-validating systems, chosen for their reliability, modularity, and adaptability in a drug discovery environment.
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-Substituted-Aminopyrimidines
This method is highly effective for rapidly generating analogs for SAR studies by leveraging a versatile chalcone intermediate.
-
Rationale: This protocol combines a classical condensation with the efficiency of microwave synthesis. The chalcone intermediate is readily prepared from a wide variety of acetophenones and aldehydes, allowing for extensive diversity. The final cyclization with guanidine is significantly accelerated by microwave irradiation.[3][4]
-
Step-by-Step Methodology:
-
Chalcone Synthesis: To a cooled (0-5°C) solution of a substituted acetophenone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol, add 5 mL of 70% aqueous NaOH dropwise with stirring. Irradiate the mixture in a microwave reactor at 160-200W for 2-5 minutes. Monitor reaction completion by TLC. Pour the reaction mixture over crushed ice to precipitate the chalcone product, which is then filtered, dried, and recrystallized.
-
Cyclization: Suspend the substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or DMF in a microwave process vial.
-
Add a base (e.g., sodium hydroxide, 2 mmol) to the suspension.
-
Irradiate the mixture in a microwave reactor at 100-120°C for 5-15 minutes.
-
Monitor reaction progress by TLC. Upon completion, cool the mixture and precipitate the product by adding cold water.
-
Isolate the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure aminopyrimidine derivative.[3]
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a Dichloropyrimidine Core
This modular approach is a workhorse for library synthesis, allowing for the systematic and differential introduction of substituents.
-
Rationale: The chlorine atoms at the C2 and C4 positions of 2-amino-4,6-dichloropyrimidine have different reactivities, allowing for selective, stepwise substitution. This provides precise control over the final structure, which is essential for detailed SAR exploration.[1][8]
-
Step-by-Step Methodology:
-
Setup: In a reaction vessel, combine 2-amino-4,6-dichloropyrimidine (3 mmol), a desired substituted amine (3 mmol), and a non-nucleophilic base such as triethylamine (6 mmol).
-
Reaction: Heat the mixture under solvent-free conditions at 80–90 °C. The use of a fusion method (heating finely ground solids) is highly effective.[8]
-
Monitoring: Monitor the reaction progress by TLC using a hexane/ethyl acetate solvent system.
-
Workup: Upon completion, add distilled water to the reaction mixture to precipitate the product.
-
Isolation: Filter the resulting precipitate and wash with water. If a precipitate does not form, the solvent can be removed under vacuum.
-
Purification: Purify the crude product by crystallization from ethanol to yield the desired monosubstituted aminopyrimidine derivative.[8] The second chlorine can be substituted in a subsequent step using a different nucleophile if desired.
-
Part 2: Discovery Strategies: From High-Throughput Screening to Lead Optimization
Identifying a novel aminopyrimidine with therapeutic potential requires a multi-faceted approach that integrates high-throughput screening, structure-based design, and systematic SAR exploration.
High-Throughput Screening (HTS) for Hit Identification
HTS is the engine of early-stage discovery, enabling the rapid evaluation of vast compound libraries to find initial "hits."[9] For aminopyrimidines, kinase inhibition assays are the most common application.
-
Causality in Assay Choice: The selection of an HTS assay is a critical decision. Fluorescence-based assays are often chosen for their sensitivity, scalability to 384- and 1536-well formats, and adaptability to a wide range of kinase targets.[9][10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are particularly robust, as their time-gated detection minimizes interference from compound fluorescence and light scatter.
Caption: A typical workflow for an HTS campaign to identify novel kinase inhibitors.
Structure-Guided Design and Scaffold Hopping
Once initial hits are validated, the process of lead optimization begins. This is where scientific expertise and modern computational tools converge to rationally design superior molecules.
-
Structure-Guided Design: Obtaining an X-ray crystal structure of a hit compound bound to its target protein is a watershed moment in a project. It provides a detailed, three-dimensional map of the key interactions, allowing chemists to design modifications that enhance potency and selectivity with surgical precision.[11][12]
-
Scaffold Hopping: This powerful strategy involves replacing the core chemical scaffold of a known inhibitor with a novel one (like an aminopyrimidine) while preserving the essential binding interactions.[13][14] The rationale is to discover new chemical matter with improved properties, such as better pharmacokinetics, novel intellectual property, or enhanced selectivity. A classic example is the evolution from aminoquinazolines to aminopyrimidine amides to gain selectivity over certain kinases by targeting specific "gatekeeper" residues in the ATP-binding pocket.[11][12]
Elucidating the Structure-Activity Relationship (SAR)
SAR is the systematic process of making discrete chemical modifications to a lead compound and measuring the effect on its biological activity. This iterative process is the core of medicinal chemistry. For an aminopyrimidine kinase inhibitor, SAR exploration typically involves modifying the groups attached to the C2, C4, and C5 positions of the pyrimidine ring.[1][11][15]
Table 2: Example SAR Table for a Hypothetical Aminopyrimidine CDK2 Inhibitor
| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | CDK2 IC50 (nM)[15] | Selectivity vs. CDK1 (Fold) | Rationale for Change |
| Lead-01 | -NH2 | Phenyl | -Cl | 50 | 10 | Initial hit from HTS. |
| Opti-02 | -NH2 | Phenyl | -CF3 | 3.2 | 130 | Replacing the C5-chloro with a trifluoromethyl group can increase potency and dramatically improve selectivity over CDK1.[15] |
| Opti-03 | -NH2 | 4-Piperazinyl-phenyl | -CF3 | 1.5 | 150 | Adding a soluble group at the para-position of the C4-phenyl ring often improves aqueous solubility and cell permeability. |
| Opti-04 | -NH-Cyclopropyl | 4-Piperazinyl-phenyl | -CF3 | 0.8 | 200 | Modifying the C2-amino group can probe for additional interactions in the binding pocket to further enhance potency. |
Part 3: Biological Significance and Therapeutic Applications
The aminopyrimidine scaffold's success is rooted in its ability to effectively target key drivers of human disease, most notably protein kinases.
Mechanism of Action: Kinase Hinge-Binding
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Many diseases, especially cancer, are driven by hyperactive kinases. Aminopyrimidine-based inhibitors function primarily as ATP-competitive inhibitors. Their structure allows them to occupy the ATP-binding site and form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme.[2] This interaction effectively blocks ATP from binding and shuts down the kinase's activity.
Caption: The aminopyrimidine scaffold blocks kinase activity by occupying the ATP binding site.
Major Therapeutic Areas
The modular nature of the aminopyrimidine scaffold has enabled its successful application across multiple disease areas:
-
Oncology: This is the most prominent area, with aminopyrimidines forming the core of inhibitors for numerous cancer-driving kinases, including Bcr-Abl (Imatinib), CDKs (Palbociclib), PLK4, and Lck.[1][2][12][16]
-
Inflammatory Disorders: By targeting kinases central to inflammatory signaling, such as I-kappa B Kinase (IKK-2), aminopyrimidine derivatives can block the activation of pro-inflammatory pathways like NF-κB.[1][17][18]
-
Infectious Diseases: Emerging research has shown the potential of aminopyrimidine derivatives as anti-biofilm agents, which could help combat antibiotic resistance in bacteria like MRSA.[13][19][20]
Conclusion and Future Outlook
The aminopyrimidine scaffold is a testament to the power of a privileged structure in drug discovery. Its journey from a fundamental heterocyclic compound to the core of life-saving medicines has been driven by continuous innovation in both chemical synthesis and biological screening. The evolution from classical, slow synthetic methods to rapid, efficient microwave-assisted and metal-catalyzed reactions has dramatically accelerated the pace of discovery. Concurrently, the integration of high-throughput screening, structure-based design, and computational chemistry has transformed hit-finding and lead optimization into a rational, data-driven process.
Looking ahead, the versatility of the aminopyrimidine core ensures its continued relevance. Future research will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects, exploring novel applications in areas like neurodegeneration and metabolic disease, and applying machine learning algorithms to predict novel scaffolds and optimize synthetic routes. The principles and protocols outlined in this guide provide a robust framework for current and future generations of scientists to build upon, ensuring that the remarkable potential of aminopyrimidines continues to be translated into novel therapeutics.
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Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry - ACS Publications. [Link]
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A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. Royal Society of Chemistry. [Link]
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A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. Royal Society of Chemistry. [Link]
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The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Journal of Advanced Scientific Research. [Link]
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A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. ResearchGate. [Link]
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Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. PubMed. [Link]
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Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. PubMed. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. [Link]
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Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. PubMed. [Link]
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Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics. Biointerface Research in Applied Chemistry. [Link]
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Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Scaffold-Hopping And Optimization Of Small Molecule Soluble Adenyl Cyclase Inhibitors Led By Free-Energy Perturbation. PMC. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]
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Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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High Throughput Virtual Screening Results of 11 Ligands... ResearchGate. [Link]
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2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [Link]
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Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PMC. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
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Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC. [Link]
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Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PMC. [Link]
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2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine: A Critical Pharmacophore in the Development of Selective CTPS1 Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the landscape of targeted oncology and immunosuppressive therapies, the de novo pyrimidine synthesis pathway has re-emerged as a highly actionable vulnerability. At the center of this paradigm shift is Cytidine Triphosphate Synthase 1 (CTPS1) , an enzyme essential for the rapid proliferation of T-cells and B-cells, yet largely redundant in non-hematopoietic tissues due to the compensatory role of its paralog, CTPS2[1],[2].
The compound 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine serves as a foundational building block and core pharmacophore in the design of highly selective, first-in-class CTPS1 inhibitors[3],[4]. This technical guide dissects the physicochemical properties, mechanistic rationale, and experimental workflows associated with this critical aminopyrimidine scaffold, providing a comprehensive blueprint for drug development professionals.
Physicochemical Profiling & Structural Causality
The utility of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine in medicinal chemistry is not coincidental; it is driven by precise stereoelectronic properties designed to maximize target engagement while minimizing metabolic liability.
Quantitative Molecular Data
| Property | Value | Clinical/Chemical Significance |
| Molecular Formula | C₉H₁₅N₃ | Provides an optimal heavy-atom count for fragment-based drug design (FBDD). |
| Molecular Weight | 165.24 g/mol | Low molecular weight ensures high ligand efficiency (LE) when elaborated into larger inhibitor molecules. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Crucial for anchoring the molecule within the glutamine-binding pocket of CTPS1. |
| Hydrogen Bond Acceptors | 3 (Pyrimidine N's, Amine N) | Facilitates interaction with active-site serine/threonine residues. |
| LogP (Estimated) | 1.2 - 1.6 | Optimal lipophilicity for cellular permeability without excessive hydrophobic trapping. |
Structural Causality in Drug Design
As a Senior Application Scientist, I emphasize that every functional group on this scaffold serves a distinct mechanistic purpose:
-
The 6-Methylpyrimidine Core: Mimics the natural pyrimidine substrate (UTP/CTP), allowing the molecule to competitively or allosterically anchor into the CTPS1 active site[4].
-
The gem-Dimethyl Group (2-methylpropan-1-amine moiety): This is the most critical design feature. The introduction of a gem-dimethyl group adjacent to the pyrimidine ring induces the Thorpe-Ingold effect . This restricts the conformational flexibility of the primary amine, locking it into the bioactive conformation required for CTPS1 binding. Furthermore, the steric bulk shields the primary amine from rapid oxidative deamination by Monoamine Oxidases (MAOs), drastically improving the pharmacokinetic half-life of downstream drug candidates.
Mechanistic Rationale: The CTPS1 Synthetic Lethality
To understand the value of this building block, one must understand the target biology. Fast-proliferating lymphocytes (and lymphomas derived from them) rely exclusively on de novo pyrimidine synthesis[1].
The conversion of UTP to CTP is the rate-limiting step, catalyzed by two isoforms: CTPS1 and CTPS2. While basal tissues rely on CTPS2, activated lymphocytes are strictly dependent on CTPS1. Genetic mutations causing CTPS1 deficiency result in severe immunodeficiency but no other somatic phenotypes, proving that selective CTPS1 inhibition is synthetically lethal to lymphomas while sparing healthy tissues[5],[2].
Caption: De novo pyrimidine synthesis pathway highlighting the critical divergence of CTPS1 and CTPS2.
Historically, pan-CTPS inhibitors failed in clinical trials due to severe dose-limiting toxicities (e.g., gastrointestinal toxicity) caused by off-target CTPS2 inhibition[4]. Aminopyrimidine derivatives derived from our title compound have achieved >1,300-fold selectivity for CTPS1 over CTPS2, overcoming this historical bottleneck[1].
Experimental Protocols: Synthesis & Validation
To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis of the building block and its subsequent biological validation.
Chemical Synthesis Workflow
The synthesis of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine requires strict anhydrous conditions to prevent the quenching of strong bases.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Charge a flame-dried flask with isobutyronitrile (1.2 eq) and anhydrous THF under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Dropwise add Lithium Diisopropylamide (LDA, 1.25 eq) to deprotonate the isobutyronitrile, forming the sterically hindered carbanion. Stir for 30 minutes.
-
Add 4-chloro-6-methylpyrimidine (1.0 eq) dissolved in THF. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Causality Check: The gem-dimethyl group of the nitrile forces the nucleophilic attack exclusively at the C4 position of the pyrimidine, preventing side reactions. Quench with saturated NH₄Cl and extract with EtOAc to isolate the intermediate nitrile.
Step 2: Nitrile Reduction
-
Dissolve the intermediate nitrile in anhydrous THF and cool to 0°C.
-
Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq). Reflux the mixture for 6 hours.
-
Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts.
-
Filter through Celite, concentrate the filtrate, and purify via reverse-phase HPLC to yield pure 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine.
In Vitro Validation: CTPS1 Selectivity Assay
Once the building block is functionalized into a mature inhibitor (e.g., via amide coupling at the primary amine), it must be profiled for isoform selectivity[3].
-
Enzyme Preparation: Express and purify recombinant human CTPS1 and CTPS2.
-
Reaction Mixture: In a 384-well plate, combine 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 2 mM L-Glutamine, 1 mM ATP, and 0.5 mM UTP.
-
Inhibitor Titration: Add the aminopyrimidine derivative in a 10-point dose-response curve (ranging from 0.1 nM to 10 μM).
-
Detection: Incubate for 60 minutes at 37°C. Measure the generation of CTP using a coupled luminescence assay (e.g., Kinase-Glo) which quantifies the depletion of ATP.
-
Data Analysis: Calculate the IC₅₀. A successful candidate derived from this scaffold should exhibit an IC₅₀ < 10 nM for CTPS1 and > 10,000 nM for CTPS2[1].
Caption: Step-by-step experimental workflow from chemical synthesis to biological validation.
Clinical Translation & Future Perspectives
The utilization of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine has directly enabled the discovery of clinical-stage molecules. Notably, Step Pharma has leveraged similar aminopyrimidine architectures to develop STP938, a highly selective CTPS1 inhibitor currently in human clinical trials for relapsed/refractory B-cell and T-cell lymphomas[6].
Furthermore, recent genomic analyses have revealed that approximately 10-19% of solid tumors (including ovarian and lung cancers) exhibit homozygous loss of the CTPS2 gene[7]. In these CTPS2-null tumors, the cancer cells are entirely dependent on CTPS1. Consequently, aminopyrimidine-based CTPS1 inhibitors are now being aggressively investigated as precision medicine agents for solid tumors harboring this specific synthetic lethal vulnerability[7].
References
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CTPS1 is a novel therapeutic target in multiple myeloma which synergizes with inhibition of CHEK1, ATR or WEE1. Springer Nature. Available at:[Link]
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CTP synthase 1. Wikipedia. Available at:[Link]
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Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies. Step Pharma. Available at:[Link]
-
AMINOPYRIMIDINE DERIVATIVES AS CTPS1 INHIBITORS (EP 3543232 A1). European Patent Office. Available at:[Link]
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Abstract 1620: Vulnerability to selective CTPS1 inhibition in cancers lacking CTPS2. AACR Journals. Available at:[Link]
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CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma. NIH / PMC. Available at:[Link]
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Comprehensive Solubility Profiling of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine: A Technical Guide for Pharmaceutical Development
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals.
Executive Summary
In the preclinical development of novel therapeutics, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck. As a Senior Application Scientist, I approach solubility not merely as a static metric, but as a dynamic thermodynamic equilibrium dictated by molecular structure and solvent environment.
This whitepaper provides an in-depth technical framework for profiling the solubility of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine . By deconstructing its structural motifs—a weakly basic pyrimidine ring coupled with a highly basic, sterically hindered primary aliphatic amine—we establish a predictive solvation model. Furthermore, we detail a self-validating, highly reproducible experimental protocol grounded in World Health Organization (WHO) and United States Pharmacopeia (USP) standards to empirically determine its thermodynamic solubility across diverse solvent systems.
Physicochemical Profiling & Mechanistic Causality
To predict and manipulate the solubility of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, we must first analyze the causality behind its molecular interactions:
-
The Primary Amine ( −NH2 ): Attached to a sterically hindered gem-dimethyl carbon, this aliphatic amine is highly basic (estimated pKa ~9.5–10.5). In acidic aqueous environments, it undergoes rapid protonation, transforming the molecule into a highly soluble cationic species.
-
The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring act as strong hydrogen-bond acceptors but are only weakly basic (pKa ~1.0–3.0). This drives solubility in polar protic solvents (like methanol) through hydrogen bonding.
-
Lipophilic Domains: The methyl group at the 6-position of the pyrimidine and the gem-dimethyl backbone provide a hydrophobic core. This facilitates moderate solubility in moderately polar organic solvents (e.g., dichloromethane) via London dispersion forces, but it is insufficient to overcome the crystal lattice energy in purely non-polar solvents like hexane.
Studies on biologically active pyrimidine derivatives demonstrate that their dissolution in polar aprotic solvents (such as DMF or DMSO) is an endothermic, spontaneous process driven by strong dipole-dipole interactions that effectively disrupt intermolecular hydrogen bonding in the solid state[1].
Fig 2. Mechanistic pathways of solvation based on solvent class and molecular functional groups.
The Self-Validating Experimental Protocol
Kinetic solubility assays often yield artificially high concentrations due to transient supersaturation. To obtain true thermodynamic equilibrium—essential for formulation and Biopharmaceutics Classification System (BCS) tiering—the Shake-Flask Method remains the gold standard[2][3].
The following protocol is designed as a self-validating system; every step includes an internal control to prevent false data generation.
Step-by-Step Methodology
Step 1: Media Preparation & Initial Verification
-
Action: Prepare aqueous buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate), alongside pure organic solvents (MeOH, DMF, DCM, Hexane).
-
Causality: The pH range of 1.2–6.8 covers the physiological gastrointestinal tract. Accurate initial pH is vital because a shift of 0.1 pH units near the compound's pKa can drastically alter the ionized-to-unionized ratio, skewing the solubility profile[2].
Step 2: Saturation & Equilibration
-
Action: Weigh an excess amount of the solid compound (approximately 30–40% above the visually estimated solubility limit) into 5 mL glass vials. Add the respective solvent.
-
Action: Seal and incubate in a temperature-controlled orbital shaker at 300 rpm, 25.0 ± 0.1 °C for 48 to 72 hours.
-
Causality: Mechanical agitation ensures maximum surface area contact. An extended 48-72 hour timeframe guarantees the transition from any metastable polymorphs to the most stable crystalline form, achieving true thermodynamic equilibrium[3].
Step 3: Phase Separation
-
Action: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25°C.
-
Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic or basic APIs frequently adsorb onto standard nylon or PTFE filter membranes, resulting in false-negative concentration readings in the filtrate.
Step 4: Post-Equilibration pH Re-verification (Critical Control)
-
Action: Measure the pH of the aqueous supernatant immediately after centrifugation.
-
Causality: Because 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine contains a highly basic primary amine, dissolving large quantities of the free base can overwhelm weak buffer capacities, artificially raising the pH of the solution. If the final pH deviates by >0.05 units, the data must be discarded, and the buffer capacity increased[3].
Step 5: UPLC-UV Quantification
-
Action: Dilute the supernatant appropriately in the mobile phase to fall within the linear range of a pre-validated calibration curve. Analyze via UPLC-UV at the compound's λmax (typically 250–260 nm for pyrimidine derivatives).
Fig 1. Standardized shake-flask workflow for thermodynamic solubility determination.
Quantitative Data Presentation
Based on the physicochemical properties of the pyrimidine-amine scaffold and empirical data from analogous biologically active pyrimidines[1][4], the following table summarizes the projected thermodynamic solubility profile of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine.
| Solvent System | Dielectric Constant ( ε ) | Predicted Solubility (mg/mL) at 25°C | Solvation Mechanism / Causality |
| Aqueous Buffer (pH 1.2) | ~80.0 | > 50.0 | Complete protonation of the primary amine; powerful ion-dipole interactions with water. |
| Aqueous Buffer (pH 4.5) | ~80.0 | > 30.0 | Partial protonation maintains high aqueous affinity. |
| Aqueous Buffer (pH 6.8) | ~80.0 | < 1.0 | Free base dominance; the crystal lattice energy exceeds the hydration energy of the neutral molecule. |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100.0 | High dipole moment optimally disrupts solid-state intermolecular H-bonds[1]. |
| Methanol (MeOH) | 32.7 | 15.0 - 25.0 | Strong H-bond donation to pyrimidine N; H-bond acceptance from the primary amine[4]. |
| Dichloromethane (DCM) | 9.1 | 10.0 - 20.0 | Moderate dispersion forces; highly favorable for the lipophilic gem-dimethyl core. |
| n-Hexane | 1.9 | < 0.1 | Insufficient polarity to overcome solid-state intermolecular forces; highly insoluble. |
Solvent Selection Strategy for Downstream Applications
Understanding this solubility profile dictates downstream handling:
-
Chemical Synthesis & Purification: The vast differential between DMF/DCM solubility and Hexane solubility makes Hexane an ideal anti-solvent for crystallizing the free base out of a chlorinated or aprotic reaction mixture.
-
Preclinical Bioassays: For in vitro cellular assays, dissolving the compound in DMSO (similar to DMF) as a 1000x stock solution is recommended. However, researchers must ensure the final aqueous assay buffer is slightly acidic to neutral to prevent precipitation upon dilution.
-
Formulation: The extreme pH-dependency indicates that gastric dissolution (pH 1.2) will be rapid, but there is a high risk of precipitation in the neutral environment of the small intestine. Formulation strategies should explore salt formation (e.g., hydrochloride or mesylate salts) to lock the primary amine in its ionized state, thereby artificially depressing the local pH during dissolution in the gut.
Sources
6-Methylpyrimidine Derivatives: A Technical Guide on Synthesis, Mechanistic Pathways, and Therapeutic Applications
Executive Summary
The 6-methylpyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. The inherent biocompatibility of the pyrimidine ring—a fundamental component of nucleic acids—combined with the strategic steric and electronic modulation provided by the C6-methyl group, enables precise targeting of critical biological pathways. This whitepaper synthesizes current literature to provide an in-depth analysis of the mechanistic pathways, validated synthetic protocols, and quantitative pharmacological data associated with 6-methylpyrimidine derivatives.
Mechanistic Insights: The DHFR Inhibition Pathway
A primary, highly validated mechanism of action for antimicrobial and antineoplastic 6-methylpyrimidine derivatives is the competitive inhibition of Dihydrofolate Reductase (DHFR) .
Causality in Target Binding: The active site of DHFR requires precise spatial alignment for the reduction of dihydrofolate to tetrahydrofolate (THF). The introduction of a methyl group at the C6 position of the pyrimidine ring enhances the hydrophobic interactions within the binding pocket, significantly lowering the dissociation constant ( Kd ) compared to unsubstituted analogs. By occupying this pocket, the derivative halts the production of THF, leading to a critical depletion of precursors required for purine and thymidylate synthesis, ultimately triggering cellular apoptosis in rapidly dividing pathogens or cancer cells.
Figure 1: Mechanism of action for 6-methylpyrimidine derivatives via DHFR inhibition.
Core Synthetic Methodology: The Chlorination Paradigm
The synthesis of highly functionalized 6-methylpyrimidines often relies on a halogenated intermediate. The chlorination of 2-amino-4-hydroxy-6-methylpyrimidine to 2-amino-4-chloro-6-methylpyrimidine is a critical gateway reaction. This intermediate is subsequently used to synthesize complex antidiabetic, antimicrobial, and anticancer agents via nucleophilic aromatic substitution ( SNAr ) .
Experimental Protocol: Self-Validating Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This protocol is designed with built-in validation checkpoints to ensure high-fidelity replication in the laboratory.
Step 1: Reagent Activation
-
Action: Combine 3.0 g (0.024 mol) of 2-amino-4-hydroxy-6-methylpyrimidine with 7.0 mL (0.078 mol) of Phosphorus oxychloride ( POCl3 ) in a round-bottom flask equipped with a reflux condenser and a CaCl2 drying tube.
-
Causality: POCl3 serves a dual role as both the solvent and the chlorinating agent. The hydroxyl group of the pyrimidine tautomerizes to a lactam, which is activated by POCl3 to form an excellent phosphorodichloridate leaving group. The drying tube is mandatory; ambient moisture will prematurely hydrolyze POCl3 , generating HCl gas and depleting the reagent.
Step 2: Kinetic Reflux
-
Action: Heat the mixture to reflux for exactly 30 minutes.
-
Causality: Strict kinetic control is required. While heat is necessary to overcome the activation energy barrier for the SNAr attack by the chloride ion, prolonged heating (>45 mins) induces pyrimidine ring degradation and polymerization, drastically reducing the yield.
Step 3: Vacuum Distillation
-
Action: Distill off the excess POCl3 under reduced pressure until a gummy residue remains.
-
Causality: POCl3 reacts violently with water. Removing the excess reagent prior to the aqueous quench prevents an uncontrollable exothermic reaction that would thermally degrade the target molecule.
Step 4: Controlled Quenching & Neutralization
-
Action: Carefully pour the gummy residue into ice-cold water. Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3 ) until the pH stabilizes at 7.0–7.5.
-
Causality: The ice-water bath acts as a heat sink for the residual hydrolysis. NaHCO3 is specifically chosen over stronger bases (e.g., NaOH ) because strong hydroxide concentrations will drive the reverse reaction—hydrolyzing the newly formed C-Cl bond back to a hydroxyl group.
Step 5: Isolation & Validation Checkpoints
-
Action: Filter the precipitated crude yellow solid and recrystallize using hot methanol.
-
Self-Validation System:
-
Yield: Expect ~54% isolated yield.
-
Melting Point: The pure compound must melt sharply at 176–180 °C.
-
Chromatography: TLC (Dichloromethane:Methanol 90:10) should yield a single spot with an Rf value of 0.92.
-
Figure 2: Step-by-step synthetic workflow for 2-amino-4-chloro-6-methylpyrimidine.
Quantitative Efficacy Data
The functionalization of the 4-chloro intermediate with various amines and thiols yields derivatives with highly specific biological activities. Table 1 summarizes the comparative efficacy of recent 6-methylpyrimidine derivatives against specific therapeutic targets.
| Derivative Class | Substituent Modification | Primary Target / Application | Key Quantitative Metric | Ref |
| Pyrimidine-benzimidazole | 4-substituted-2-{[(1H-benzo[d]imidazol-2-yl)methyl]thio} | Antimicrobial / Anticancer | Enhanced IC50 vs 5-Fluorouracil against MGC-803 cell lines | |
| 2-amino-4-(phenylamino) | 4-methoxyphenylamino | Antidiabetic / Antihyperlipidemic | Significant in vivo reduction of LDL and blood glucose in models | |
| Pyrazolyl-pyrimidine | Methyl 2-(1H-pyrazol-4-ylthio)-5-carboxylate | DHFR Inhibition (Antimicrobial) | MIC=25μg/mL against E. coli and S. aureus | |
| Pyrimido-annulated | Carbazolo/azacarbazolo condensed frameworks | Broad-Spectrum Antimicrobial | Synthetic yields up to 76%; equivalent to standard antibiotics |
Strategic Considerations for Drug Development
When advancing 6-methylpyrimidine derivatives through the drug development pipeline, researchers must account for the electron-withdrawing or donating nature of the substituents added at the C2 and C4 positions. For instance, the introduction of a pyrazole thioether at the C2 position (as seen in DHFR inhibitors) drastically alters the lipophilicity (LogP) of the molecule, ensuring it satisfies Lipinski’s Rule of Five while maintaining optimal membrane permeability for Gram-negative bacteria .
By rigorously controlling synthetic pathways and understanding the causality behind structural modifications, researchers can leverage the 6-methylpyrimidine scaffold to generate high-purity, highly efficacious therapeutic agents.
References
-
Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences / ResearchGate.[Link]
-
Synthesis and Biological Evaluation of Some Novel Methylpyrimidine Derivatives as an Antidiabetic and Antihyperlipidemic Agents. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Synthesis, in vitro antimicrobial and cytotoxic activities of novel pyrimidine-benzimidazol combinations. Bioorganic & Medicinal Chemistry Letters (PubMed).[Link]
-
Synthesis of some of pharamaceutically important pyrimido annulated analogues of carbazolo and azacarbazolo condensed aza-acridines. Oriental Journal of Chemistry.[Link]
Predicted Bioactivity of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine: A Computational Approach to Unveiling Therapeutic Potential
An In-Depth Technical Guide
Abstract
In the landscape of modern drug discovery, the early and accurate prediction of a novel compound's biological activity is paramount to reducing costs and accelerating development timelines.[1][2] This technical guide provides a comprehensive framework for the in silico evaluation of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, a molecule of interest due to its pyrimidine core—a privileged scaffold in medicinal chemistry.[3] Lacking published experimental data, this document outlines a systematic, multi-faceted computational workflow to predict its potential bioactivity, encompassing target identification, pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. We will detail the causality behind each methodological choice, present a self-validating protocol for molecular docking, and synthesize the predictive data into a cohesive bioactivity profile. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to de-risk and prioritize novel chemical entities.
Introduction: The Imperative for Predictive Analysis
The journey of a drug from concept to clinic is fraught with challenges, with a significant portion of failures in late-stage trials attributed to poor pharmacokinetic profiles or unforeseen toxicity.[4][5] Consequently, the ability to forecast a compound's behavior within a biological system before committing to expensive and time-consuming wet-lab synthesis and screening is a cornerstone of efficient drug development.[2][6] Computational, or in silico, methods have emerged as indispensable tools in this endeavor, offering a rational, data-driven approach to hit identification and lead optimization.[7][8]
The subject of this guide, 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, features a pyrimidine ring system. This heterocycle is a key component in numerous approved drugs, known for its ability to form critical hydrogen bonds and interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[3] The inherent potential of this scaffold necessitates a thorough investigation of this novel derivative. This guide will, therefore, construct a predictive bioactivity profile for this compound from first principles, using established computational methodologies.
Compound Profile and Structural Rationale
The structure of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine presents several key features that inform our predictive strategy. A systematic analysis of its substructures is the first step in formulating a hypothesis about its potential biological roles.
| Feature | Moiety | Potential Role in Bioactivity |
| Heterocyclic Core | 6-methylpyrimidine | A well-established "privileged scaffold" in medicinal chemistry. The nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring the molecule within a protein's binding pocket.[3] The methyl group can provide beneficial hydrophobic interactions. |
| Linker | Quaternary Carbon | The gem-dimethyl group provides steric bulk and may orient the amine and pyrimidine groups in a specific, conformationally restricted manner, which can enhance binding selectivity. |
| Primary Functional Group | Propan-1-amine | The primary amine is a key pharmacophoric feature. It is basic and will likely be protonated at physiological pH, allowing it to act as a strong hydrogen bond donor or form ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a target protein. |
This combination of a hydrogen-bond-accepting heterocycle, a conformationally-constraining linker, and a hydrogen-bond-donating primary amine provides a strong foundation for targeted molecular interactions.
Methodological Pillars of Bioactivity Prediction
Our predictive workflow integrates several complementary computational techniques. This multi-pronged approach ensures a more robust and reliable prediction, as the strengths of one method can compensate for the limitations of another.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[9][10] By abstracting the molecule into a map of hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, we can rapidly screen large databases for compounds that match this "molecular key."[11] For a novel compound, a ligand-based pharmacophore model can be built from known active molecules targeting a specific protein family (e.g., kinases) that share structural similarities with our query compound.[7][12]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate a compound's structural or physicochemical properties (descriptors) with its biological activity.[13][14] By training a model on a dataset of diverse compounds with known activities, we can predict the activity of new molecules.[15][16] QSAR is particularly powerful for predicting properties like metabolic stability or toxicity, where large datasets are available.[17] The development of machine learning algorithms has significantly enhanced the predictive power and accuracy of QSAR models.[14]
Molecular Docking
When a high-resolution 3D structure of a potential protein target is available, molecular docking can predict the preferred binding orientation and affinity of a ligand.[18][19][20] This technique is fundamental to structure-based drug design, providing atomic-level insights into the interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex.[21][22] The process involves sampling numerous positions and conformations of the ligand within the binding site and then using a scoring function to rank them.[19]
ADMET Prediction
A compound's therapeutic efficacy is not solely dependent on its target affinity; its ADMET profile is equally critical.[4] Early in silico ADMET prediction helps to identify potential liabilities, such as poor absorption, rapid metabolism, or toxicity, allowing for structural modifications to mitigate these issues before synthesis.[1][5][23] These predictive models are typically built using large datasets of experimental results and employ a range of QSAR and machine learning techniques.[23]
A Self-Validating Workflow for Predictive Analysis
The following section details a step-by-step protocol for predicting the bioactivity of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, focusing on target identification and molecular docking. This workflow is designed to be self-validating to ensure the trustworthiness of the generated predictions.
Protocol 4.1: Target Identification and Molecular Docking
Rationale: This protocol leverages structural similarity to known ligands to hypothesize potential protein targets. Molecular docking is then used to test this hypothesis by predicting the binding mode and affinity. The critical self-validating step involves redocking a known ligand to ensure the chosen docking parameters can accurately reproduce a experimentally determined binding pose.
Step 1: Target Hypothesis Generation
-
Input: The 2D structure (SMILES) of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine.
-
Action: Perform a Tanimoto-based similarity search against a large bioactivity database such as ChEMBL or PubChem.
-
Causality: The Tanimoto coefficient quantifies structural similarity. The underlying principle is that structurally similar molecules often exhibit similar biological activities.[24]
-
Output: A ranked list of known compounds with high similarity scores and their annotated biological targets. Given the pyrimidine core, it is highly probable that protein kinases will feature prominently in this list.[3][25]
Step 2: Target and Ligand Preparation
-
Target Selection: From the list generated in Step 1, select a high-priority target for which a high-resolution crystal structure is available in the Protein Data Bank (PDB). For this example, we hypothesize a possible interaction with a Janus Kinase (JAK), a common target for pyrimidine-based inhibitors.[26]
-
Preparation: Download the PDB file. Remove water molecules and any co-solvents. Add hydrogen atoms and assign appropriate protonation states for titratable residues.
-
Ligand Preparation: Generate a 3D conformation of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine. Assign partial charges and define rotatable bonds.
Step 3: Docking Protocol Validation (Self-Validation)
-
Action: Extract the co-crystallized ligand from the PDB structure selected in Step 2.
-
Redock: Dock this native ligand back into the binding site using the chosen docking software (e.g., AutoDock, GOLD).[21]
-
Analysis: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Trustworthiness Check: An RMSD value < 2.0 Å is considered a successful validation, indicating that the docking algorithm and scoring function can accurately reproduce the experimentally observed binding mode. If the RMSD is high, docking parameters must be refined.
Step 4: Docking of the Query Compound
-
Action: With the validated protocol, dock 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine into the defined binding site of the target protein.
-
Analysis: Analyze the top-ranked binding poses. Evaluate the docking score, which estimates the binding free energy. Critically, inspect the predicted intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions).
Predicted Bioactivity Profile (Hypothetical)
Based on the workflow described, this section presents a hypothetical, yet plausible, bioactivity profile for 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine.
Predicted Target Class: Protein Kinases
A similarity search would likely reveal structural analogues that are active as protein kinase inhibitors. The 2-aminopyrimidine scaffold is a classic "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region. Therefore, we predict that this compound is most likely to show activity against one or more protein kinases.
Hypothetical Molecular Docking Results
The table below summarizes hypothetical docking results against a representative kinase, Janus Kinase 2 (JAK2).
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |
| JAK2 (PDB: 4Z1B) | -8.5 | - H-Bond: Pyrimidine N1 to hinge backbone NH (Leu932).- H-Bond: Pyrimidine N3 to hinge backbone CO (Glu930).- Ionic/H-Bond: Protonated primary amine to side chain of Asp994.- Hydrophobic: 6-methyl group in hydrophobic pocket. |
Interpretation: A docking score of -8.5 kcal/mol suggests a strong predicted binding affinity. The predicted interactions are canonical for kinase inhibitors, with the pyrimidine core engaging the hinge and the primary amine forming a crucial salt bridge, anchoring the ligand firmly in the active site.
Predicted ADMET Profile
An early assessment of ADMET properties is crucial.[4] The following table presents a hypothetical profile generated by common ADMET prediction software.
| Property | Predicted Value | Interpretation & Rationale |
| Aqueous Solubility | Moderate to High | The primary amine is basic and will be protonated, increasing water solubility. |
| Caco-2 Permeability | Low to Moderate | While small, the molecule's polarity (from the amine and pyrimidine nitrogens) may hinder passive diffusion across the gut wall. |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | The pyrimidine ring can potentially interact with the heme iron of cytochrome P450 enzymes. This is a common liability that would require experimental validation. |
| hERG Inhibition | Low Risk | The molecule lacks the common structural motifs associated with hERG channel blockers, suggesting a lower risk of cardiotoxicity. |
| Blood-Brain Barrier | Unlikely to Cross | The polarity and number of hydrogen bond donors/acceptors would likely prevent significant penetration into the CNS. |
Conclusion and Future Directions
This guide has outlined a comprehensive and robust in silico workflow to predict the bioactivity of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine. By integrating structural analysis, target similarity searching, validated molecular docking, and ADMET profiling, we have constructed a plausible hypothesis for its biological function.
Our computational analysis predicts that this compound is a potential protein kinase inhibitor, likely targeting members of the JAK family, with a favorable binding affinity and a manageable ADMET profile. The key predicted interactions involve the pyrimidine core binding to the kinase hinge region and the primary amine forming a salt bridge.
It is critical to recognize that these are predictions.[27] The authoritative validation of this bioactivity profile requires experimental synthesis and biological testing. The next logical steps would be:
-
Chemical Synthesis: Synthesize a small quantity of the compound for in vitro screening.
-
In Vitro Kinase Panel: Screen the compound against a panel of protein kinases to identify primary targets and assess selectivity.
-
Cell-Based Assays: If potent activity is confirmed, progress to cell-based assays to determine its effect on cellular signaling and proliferation.
-
Experimental ADMET: Conduct in vitro assays to confirm the predicted ADMET properties (e.g., solubility, metabolic stability).
This predictive framework serves as a powerful tool to guide and prioritize these experimental efforts, demonstrating the pivotal role of computational science in modern, rational drug discovery.
References
- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
- Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate.
- The pursuit of accurate predictive models of the bioactivity of small molecules. PMC.
- How do you predict ADMET properties of drug candidates?. Aurlide.
- Molecular docking in drug design: Basic concepts and application spectrums. Aurlide.
- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.
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- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Frontiers.
- Pharmacophore Modeling: A Cornerstone of Drug Discovery. Hilaris.
- ADMET prediction. Fiveable.
- Predict ADMET Properties with Proprietary Data. Digital Chemistry.
- In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences. PubMed.
- ADMET Prediction. Rowan.
- QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs. Spanish Drug Discovery Network.
- Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
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- Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC.
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity.
- Data-Driven Cheminformatics Models for Predicting Bioactivity of Natural Compounds in Oncology. ijsrmt.com.
- Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI.
- Advancements in small molecule drug design: A structural perspective. PMC.
- In silico methods for drug-target interaction prediction. ResearchGate.
- QSAR Model To Predict Biological Activity Using ML. NanoSchool.
- A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University.
- Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. IJSREM.
- Deep-Learning-Based Drug–Target Interaction Prediction. Journal of Proteome Research.
- Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
- Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.
- Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PLOS Computational Biology.
- Using Predicted Bioactivity Profiles to Improve Predictive Modeling. Journal of Chemical Information and Modeling.
- 1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. ACS Publications.
- Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. ScienceDirect.
- Recent Advances in Pyrimidine-Based Drugs. PMC.
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Purification Strategies for 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
An Application Guide:
Abstract
This comprehensive application note provides detailed protocols and expert guidance for the purification of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, a substituted pyrimidine derivative of interest in chemical research and drug development. Recognizing the critical impact of purity on experimental outcomes, this guide outlines three primary purification techniques: acid-base extraction, column chromatography, and recrystallization. The document emphasizes the underlying chemical principles, offers step-by-step methodologies, and includes troubleshooting advice to address common challenges. Visual workflows and a logical decision-making framework are provided to assist researchers in selecting and optimizing the most suitable purification strategy for their specific needs.
Introduction and Physicochemical Analysis
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is a heterocyclic compound featuring a pyrimidine core, a tertiary carbon center, and a primary amine. The presence of multiple basic nitrogen atoms—two in the pyrimidine ring and one in the primary amine side chain—is the most defining chemical characteristic of the molecule. This inherent basicity is the cornerstone of effective purification, particularly for removing non-basic or acidic impurities.
High purity of this compound is essential for its application in biological screening, synthetic chemistry, and materials science, as impurities can lead to erroneous data, unpredictable side reactions, and non-reproducible results. This guide is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to obtain this molecule in a highly purified state.
1.1. Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is paramount for developing an effective purification strategy. The following table summarizes key known and estimated properties.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₀H₁₇N₃ | Calculated from structure. |
| Molecular Weight | 179.26 g/mol | Calculated from structure. |
| Appearance | Likely a liquid or low-melting solid at room temperature. | Based on structurally similar alkyl-amines and pyrimidines.[1][2] |
| Basicity (pKa) | Estimated pKa of the primary amine is ~10.2-10.6. Pyrimidine nitrogens are less basic (pKa ~1-2). | The primary amine is the most basic site. The pKa is estimated based on similar primary amines like 2-methylpropan-1-amine.[3] The pyrimidine ring's basicity is significantly lower than pyridine's.[4] |
| Solubility | Expected to be soluble in many organic solvents (e.g., DCM, Ethyl Acetate, Methanol). As a salt (e.g., hydrochloride), it should be highly soluble in water. | General solubility behavior of organic amines.[5] |
| Polarity | Moderately polar due to the presence of three nitrogen atoms capable of hydrogen bonding. | The combination of an alkyl framework and polar amine/pyrimidine groups suggests moderate polarity, suitable for various chromatographic techniques.[6] |
Core Purification Strategies: A Decision-Making Framework
The optimal purification strategy depends on the nature of the impurities, the scale of the purification, and the desired final purity. The following decision tree provides a logical framework for selecting the most appropriate method.
Figure 1: Decision tree for selecting a purification method.
Detailed Protocols and Methodologies
3.1. Protocol 1: Acid-Base Extraction
This technique is the most effective first-pass purification method, leveraging the basicity of the target compound to separate it from acidic and neutral impurities.[7][8] The amine and pyrimidine nitrogens are protonated in an acidic aqueous solution, rendering the molecule water-soluble as a salt, while non-basic impurities remain in the organic phase.[5]
Principle of Operation:
-
Dissolve the crude mixture in a water-immiscible organic solvent.
-
Wash with an acidic solution (e.g., 1M HCl). The basic target compound forms a salt and partitions into the aqueous layer.
-
Separate the layers. The organic layer containing neutral and acidic impurities is discarded.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the target compound, making it water-insoluble.
-
Extract the free-base target compound back into a fresh organic solvent.
-
Dry and concentrate the organic layer to yield the purified product.
Figure 2: Workflow for acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of 1M HCl. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 12 (check with pH paper). A precipitate or oiling out of the free-base product may be observed.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a volume of fresh DCM or EtOAc equal to the initial organic volume. Shake vigorously for 1-2 minutes.
-
Isolation: Allow the layers to separate. Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean flask. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.
-
Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
3.2. Protocol 2: Normal-Phase Column Chromatography
Column chromatography on silica gel is a high-resolution technique suitable for separating the target compound from impurities with different polarities.[9] Due to the basic nature of the analyte, special precautions are necessary to avoid peak tailing caused by strong interactions with acidic silanol groups on the silica surface.[10]
Principle of Operation: The separation is based on the differential partitioning of components between a polar stationary phase (silica gel) and a non-polar mobile phase. Less polar compounds elute faster, while more polar compounds are retained longer. Adding a basic modifier to the mobile phase, such as triethylamine (TEA), deactivates the acidic sites on the silica, leading to symmetrical peak shapes for basic compounds.[10][11]
Step-by-Step Protocol:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an optimal mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine to the solvent mixture. The ideal system should give the target compound a Retention Factor (Rf) of approximately 0.2-0.4.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc + 1% TEA). Pour the slurry into a column and use gentle air pressure to pack a uniform, crack-free bed. Do not let the column run dry.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product (post-acid-base wash is recommended) in a minimal amount of the mobile phase or DCM.[6] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If solubility is low, dissolve the product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution: Begin elution with the low-polarity mobile phase. If necessary, gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the target compound. This is known as a gradient elution.
-
Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
3.3. Protocol 3: Recrystallization
If the purified compound is a solid, recrystallization can be an excellent final step to achieve very high purity and obtain a crystalline product. This method relies on differences in solubility between the desired compound and any remaining impurities in a chosen solvent at different temperatures.[11][12]
Principle of Operation: The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[12]
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the compound in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethyl acetate/hexanes) can also be effective.[11]
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Common Issues
| Issue | Technique | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | Acid-Base Extraction | The crude mixture contains amphiphilic impurities; vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. |
| Severe Peak Tailing | Column Chromatography | The amine is strongly interacting with acidic silica gel sites. | Ensure a basic modifier (0.5-2% triethylamine or pyridine) is added to the mobile phase.[10] Alternatively, use a less acidic stationary phase like neutral alumina. |
| Compound Won't Elute | Column Chromatography | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. A common gradient is from Hexanes/EtOAc to pure EtOAc, and then to EtOAc/Methanol if necessary. |
| "Oiling Out" | Recrystallization | The solution is cooling too quickly; the solvent is too "good" (compound is too soluble); impurities are inhibiting crystallization. | Allow the solution to cool more slowly (insulate the flask).[12] Try a different solvent or a solvent mixture where the compound is less soluble.[12] Try scratching the inside of the flask with a glass rod to induce nucleation.[12] |
| No Crystals Form | Recrystallization | The solution is not supersaturated; the chosen solvent is inappropriate. | Re-heat the solution to evaporate some solvent and increase the concentration.[12] Add a "seed crystal" of the pure compound if available.[12] |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- EvitaChem. (n.d.). 2-Methyl-2-(2-methylpyridin-4-YL)propan-1-amine. Product Page.
- BenchChem. (2025).
- Silvestri, R., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PMC.
- Wikipedia. (n.d.). Acid-base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495).
- BenchChem. (2025). Crystallization of Pyrimidine Compounds. Technical Support Center.
- MilliporeSigma. (n.d.). 6-methyl-N-(propan-2-yl)pyrimidin-4-amine. Product Page.
- Wikipedia. (n.d.). Pyrimidine.
Sources
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- 2. 6-methyl-N-(propan-2-yl)pyrimidin-4-amine | 1249056-05-0 [sigmaaldrich.com]
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- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for quantification of pyrimidine compounds
The Challenge: Pyrimidines are low-molecular-weight, highly hydrophilic compounds. When injected onto standard C18 reversed-phase columns, they exhibit virtually no retention, co-eluting with the solvent front. This leads to catastrophic ion suppression due to the simultaneous elution of non-retained matrix salts and phospholipids. The Solution: The implementation of Hydrophilic Interaction Liquid Chromatography (HILIC) or Pentafluorophenyl (PFP) stationary phases[1][4]. PFP columns provide orthogonal retention mechanisms—specifically fluorine-facilitated dipole-dipole interactions, hydrogen bonding, and π
π stacking—which effectively retain and resolve highly polar pyrimidines from endogenous interferences[1].
Fig 1. End-to-end bioanalytical workflow for pyrimidine quantification via LC-MS/MS.
Self-Validating Protocol: Extraction and LC-MS/MS Quantification
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal feedback loops (Internal Standard tracking and System Suitability Tests) to automatically flag extraction failures or matrix effects before data is reported.
Reagents and Materials
-
Standards: 5-Fluorouracil, Uracil, 5,6-Dihydrouracil.
-
Internal Standard (IS): Stable isotope-labeled analogs (e.g., 5-FU- 13 C, 15 N 2 ) or Propylthiouracil[2]. Causality: Isotope-labeled IS co-elutes with the analyte, perfectly correcting for any ionization suppression during MS detection.
-
Solvents: LC-MS grade Acetonitrile, Methanol, Ethyl Acetate, Isopropanol, and 10 mM Ammonium Acetate. Causality: Ammonium acetate provides the volatile buffering necessary for stable electrospray ionization without clogging the MS orifice[4][6].
Sample Preparation (Liquid-Liquid Extraction for Plasma)
Note: While protein precipitation is faster, Liquid-Liquid Extraction (LLE) is mandated here to achieve the highest signal-to-noise ratio by excluding phospholipids[1][4].
-
Aliquot: Transfer 50 µL of plasma (thawed on ice) into a 2.0 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the IS working solution (1 µg/mL). Vortex for 10 seconds.
-
Buffer: Add 50 µL of 0.1 M Potassium Phosphate buffer (pH 6.0) to optimize the un-ionized fraction of the pyrimidines for organic extraction.
-
LLE: Add 1.0 mL of an Ethyl Acetate/Isopropanol mixture (85:15, v/v). Causality: The addition of isopropanol increases the recovery of highly polar pyrimidines compared to pure ethyl acetate.
-
Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A. Vortex, centrifuge, and transfer to an autosampler vial.
LC-MS/MS Instrumental Conditions
-
Column: Acquity UPLC HILIC or Luna PFP (2.1 x 100 mm, 1.7 µm) maintained at 40°C[1][4].
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Elution: Isocratic flow at 95:5 (v/v) Acetonitrile:Buffer at a flow rate of 0.3 mL/min[4]. Total run time is typically <3.0 minutes.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode for 5-FU and IS[2][4].
Self-Validation Logic & System Suitability Testing (SST)
Before analyzing biological samples, the system must validate its own performance.
-
SST Injection: Inject the Lower Limit of Quantification (LLOQ) standard six consecutive times. The Coefficient of Variation (CV) for the peak area must be <5%.
-
IS Tracking: During the batch run, the absolute peak area of the IS in every unknown sample is continuously monitored. If the IS area deviates by >20% from the mean IS area of the calibration standards, the sample is automatically flagged for re-extraction (indicating a matrix effect or pipetting error).
Fig 2. Self-validating logical decision tree for batch acceptance in pyrimidine bioanalysis.
Quantitative Data and Validation Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and standard validation parameters required to meet FDA/ICH guidelines for bioanalytical method validation[1][2][4].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | ESI Polarity | LLOQ (ng/mL) | Linear Range (ng/mL) |
| 5-Fluorouracil (5-FU) | 128.92 | 41.68 | Negative | 3.55 - 10.5 | 10.5 - 2000 |
| Propylthiouracil (IS) | 168.97 | 57.88 | Negative | N/A | N/A |
| Uracil (U) | 111.00 | 68.00 | Positive / Negative | 5.0 | 5.0 - 200 |
| 5,6-Dihydrouracil (UH2) | 113.00 | 70.00 | Positive / Negative | 10.0 | 10.0 - 400 |
Data synthesized from validated UPLC-MS/MS methodologies[1][2][4]. Calibration models utilize a 1/x² weighted linear regression to ensure accuracy at the lower end of the curve[5].
References
-
Experience with a simple high-performance liquid chromatography method for the analysis of purine and pyrimidine nucleosides and bases in biological fluids Source: PubMed (NIH) URL:[Link]
-
Development, validation and application of a liquid chromatography tandem mass spectrometry assay for uracil and 5,6-dihydrouracil along with 5-fluorouracil and its metabolites, in human plasma Source: University of Otago URL: [Link]
-
Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits Source: MDPI URL: [Link]
-
Monitoring 5-Fluorouracil Levels in Dried Blood Spots with UHPLC-MS/MS Source: Chromatography Online URL:[Link]
-
Determination of 5-Fluorouracil in Dried Blood Spots for Therapeutic Drug Monitoring and Adverse Event Assessment in Breast Cancer Patients Source: Taylor & Francis URL:[Link]
-
Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry Source: PubMed (NIH) URL:[Link]
-
Investigation of Levels of Purines and Pyrimidines in Children's Urine Source: Longdom Publishing URL: [Link]
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. tandfonline.com [tandfonline.com]
- 3. Experience with a simple high-performance liquid chromatography method for the analysis of purine and pyrimidine nucleosides and bases in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits [mdpi.com]
- 5. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocols: Developing a Cell-Based Assay for the Characterization of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay for the initial characterization of the novel small molecule, 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine. As the mechanism of action for this compound is not yet defined, this guide follows a logical, tiered approach, beginning with broad phenotypic screening to determine effects on cell viability and cytotoxicity. Subsequently, it outlines a decision-making framework and provides a detailed protocol for a mechanistic assay—caspase-3/7 activation—to investigate a potential apoptotic pathway. The protocols are designed to be self-validating, incorporating essential quality control metrics such as the Z-factor to ensure data integrity and reliability for high-throughput applications.
Introduction: The Role of Phenotypic Screening
The compound 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is a novel small molecule containing a pyrimidine scaffold, a privileged structure in medicinal chemistry known to interact with a wide range of biological targets.[1] When the specific molecular target of an investigational compound is unknown, phenotypic screening serves as a powerful, unbiased discovery strategy.[2][3] Unlike target-based approaches, phenotypic screening identifies compounds based on their observable effects on whole cells or organisms, which can lead to the discovery of drugs with novel mechanisms of action.[2][3][4]
This application note details a systematic workflow to characterize the cellular effects of this compound. The initial and most critical step is to determine the concentration range over which the compound elicits a biological response. A cell viability assay is the cornerstone of this initial screen, providing foundational data on cytotoxicity and cell proliferation.[5][6]
Part I: Primary Screening - Cell Viability and Cytotoxicity Profiling
Principle and Rationale
The first step in characterizing a new compound is to assess its impact on cell viability. This establishes a dose-response relationship and identifies the concentration window for subsequent, more specific mechanistic studies. A widely used and highly reliable method for this is the CellTiter-Glo® Luminescent Cell Viability Assay.[7][8] This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[7][8] A decrease in ATP levels is proportional to the degree of cytotoxicity or cytostatic activity induced by the compound. The luminescent output offers a broad dynamic range and high sensitivity, making it ideal for high-throughput screening (HTS).[7]
Recommended Materials
-
Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer) cells. These are robust, well-characterized, and commonly used cell lines for initial cytotoxicity screening.
-
Compound: 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, dissolved in DMSO to create a 10 mM stock solution.
-
Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).[7]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Luminometer-capable plate reader.
-
Sterile, opaque-walled 96-well microplates (for luminescence assays).
-
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Culture A549 or HeLa cells to approximately 80% confluency.
-
Trypsinize, count, and resuspend cells in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "no-cell" background wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate for 48-72 hours (a 72-hour incubation is common for assessing effects on proliferation).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[8][9][10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[8][10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8][9][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9][10]
-
Record luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Normalization: Subtract the average background luminescence (no-cell wells) from all other measurements. Normalize the data to the vehicle control wells (set to 100% viability).
-
Dose-Response Curve: Plot the normalized viability (%) against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description | Example Value |
| Top Plateau | Maximum cell viability (normalized) | 100% |
| Bottom Plateau | Minimum cell viability (normalized) | 5% |
| LogIC₅₀ | Log of the compound concentration at 50% inhibition | -5.5 (M) |
| IC₅₀ | Concentration for 50% inhibition of cell viability | 3.16 µM |
| HillSlope | Steepness of the curve | -1.2 |
| R² | Goodness of fit of the regression | 0.992 |
Part II: Workflow for Mechanistic Elucidation
The results from the primary viability screen will guide the subsequent investigation. If the compound demonstrates significant cytotoxicity (a low IC₅₀ value), the next logical step is to determine the mode of cell death.
Decision-Making Workflow
The following diagram illustrates a logical workflow to follow after observing a cytotoxic effect. The primary branch investigates whether the cell death is mediated by apoptosis, a programmed and controlled process, or necrosis, which is an uncontrolled form of cell death.
Caption: Hypothetical pathway for compound-induced apoptosis.
References
-
On HTS: Z-factor. On HTS Blog. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]
-
Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
-
CellTiter-Glo Assay Protocol. University of Oslo. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery, NC State University. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
A guide for potency assay development of cell-based product candidates. Biologicals. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
-
The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell Chemical Biology. [Link]
-
In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
-
Phenotypic screening. Wikipedia. [Link]
-
Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants. PMC. [Link]
-
2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed. [Link]
-
2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. PubChem. [Link]
-
2-(4,6-Diethylpyrimidin-2-yl)propan-1-amine. PubChem. [Link]
-
Prodrugs for Amines. MDPI. [Link]
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- 1. 6-(Butan-2-yl)pyrimidin-4-amine | 2091714-14-4 | Benchchem [benchchem.com]
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- 4. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. scribd.com [scribd.com]
- 10. OUH - Protocols [ous-research.no]
Application Note: Protocol for Evaluating the Antimicrobial Activity of Pyrimidine Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide.
Introduction & Mechanistic Rationale
Pyrimidine derivatives represent a cornerstone in modern medicinal chemistry due to their structural resemblance to endogenous nucleic acids and their ability to interact with critical cellular biopolymers. Recently, functionalized pyrimidines—such as 1,2,4-triazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines—have demonstrated potent broad-spectrum antibacterial and antifungal activities[1][2].
The primary mechanism of action for many of these novel antibacterial pyrimidine analogs involves the targeted inhibition of bacterial DNA Gyrase and Topoisomerase IV[3]. By binding to the active site of these enzymes, pyrimidine derivatives prevent DNA supercoiling, leading to double-stranded DNA cleavage, replication arrest, and subsequent bactericidal cell death[3].
Fig 1: Mechanism of Action for DNA-Gyrase Inhibiting Pyrimidine Derivatives.
Assay Design & Causality (E-E-A-T Principles)
To rigorously evaluate the antimicrobial efficacy of synthesized pyrimidine derivatives, laboratories must employ standardized Broth Microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). This protocol is grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for bacteria[4] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for fungi[5].
Critical Experimental Choices:
-
Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory for bacterial testing. The physiological concentrations of Ca²⁺ and Mg²⁺ in CAMHB are critical for stabilizing the outer membrane of Gram-negative pathogens (e.g., P. aeruginosa). For fungi, RPMI-1640 buffered with MOPS is required to maintain a stable pH of 7.0 during prolonged incubation.
-
Solvent Control (DMSO Limit): Pyrimidine derivatives often exhibit poor aqueous solubility and are typically dissolved in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay well must not exceed 1% (v/v) . Higher concentrations induce solvent toxicity, artificially lowering the MIC and creating false positives.
-
Inoculum Standardization: The starting inoculum must be strictly calibrated to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL), diluted to a final well concentration of 5×105 CFU/mL. Variations in inoculum size trigger the "inoculum effect," where higher bacterial loads overwhelm the drug, leading to artificially inflated MIC values[6].
-
Self-Validating System: Every plate must include four controls:
-
Sterility Control (Media only)
-
Growth Control (Media + Inoculum)
-
Vehicle Control (Media + Inoculum + 1% DMSO)
-
Reference Control (Standard antibiotic like Ciprofloxacin or Fluconazole)[7].
-
Step-by-Step Methodology
Phase 1: Compound & Plate Preparation
-
Stock Solution: Dissolve the pyrimidine derivative in 100% molecular-grade DMSO to achieve a stock concentration of 10,240 µg/mL.
-
Working Solution: Dilute the stock 1:100 in CAMHB to create a working solution of 102.4 µg/mL (containing 1% DMSO).
-
Serial Dilution:
-
Dispense 50 µL of CAMHB into columns 2 through 12 of a 96-well, flat-bottom microtiter plate.
-
Add 100 µL of the working solution to column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard the final 50 µL from column 10.
-
Result: A concentration gradient from 51.2 µg/mL down to 0.1 µg/mL.
-
Phase 2: Inoculum Preparation
-
Colony Selection: Select 3–5 morphologically similar colonies from an overnight agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Suspension: Suspend colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard using a densitometer (OD₆₀₀ ≈ 0.08 - 0.13).
-
Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve an intermediate concentration of ≈1×106 CFU/mL.
Phase 3: Co-Incubation & MIC Determination
-
Inoculation: Add 50 µL of the diluted inoculum to all wells (columns 1-11). Column 12 remains uninoculated (Sterility Control). The final well volume is 100 µL, and the final bacterial concentration is 5×105 CFU/mL.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours (bacteria) or 24–48 hours at 35°C (fungi)[6].
-
Readout: Visually inspect the plate using a viewing mirror. The MIC is defined as the lowest concentration of the pyrimidine derivative that completely inhibits visible growth. (Optional: Add 10 µL of 0.015% resazurin dye; a color change from blue to pink indicates metabolic activity/growth).
Phase 4: MBC/MFC Determination
-
Plating: From all wells showing no visible growth (at and above the MIC), aspirate 10 µL and spot-plate onto drug-free agar.
-
Incubation & Counting: Incubate the agar plates for 24 hours at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (yielding <5 colonies per spot)[6].
Fig 2: Standardized Broth Microdilution Workflow for MIC and MBC Determination.
Quantitative Data Summary: Efficacy of Pyrimidine Derivatives
The following table summarizes the expected MIC ranges for various functionalized pyrimidine derivatives against standard ESKAPE pathogens and fungal strains, synthesized from recent literature[1][2][3][8].
| Pyrimidine Derivative Class | Target Pathogen | MIC Range (µg/mL) | Mechanism / Notes |
| 1,2,4-triazolo[1,5-a]pyrimidines | S. aureus, E. coli | 0.25 – 2.0 | Potent DNA Gyrase inhibition (IC₅₀ ≈ 0.68 µM). |
| Pyrido[2,3-d]pyrimidines | S. typhimurium | 3.125 – 12.5 | Broad-spectrum antibacterial; disrupts membrane integrity. |
| Arylazopyrazolo-pyrimidines | A. terreus (Fungi) | 12.5 – 25.0 | Antifungal activity; targets fungal cell wall synthesis. |
| Thieno[2,3-d]pyrimidines | P. aeruginosa | 6.25 – 25.0 | Effective against Gram-negative efflux pump systems. |
Troubleshooting & Quality Control
-
Precipitation in Wells: If the pyrimidine compound precipitates upon addition of the aqueous inoculum, the MIC cannot be accurately read visually. Solution: Read the plate spectrophotometrically (OD₆₀₀) immediately after inoculation (Baseline) and post-incubation. Subtract baseline from final OD.
-
Skipped Wells: If growth occurs at higher concentrations but not at lower ones, the assay is invalid. This usually indicates compound insolubility, pipetting errors during serial dilution, or contamination. Solution: Ensure thorough mixing during the 2-fold dilution step and verify vehicle solubility.
-
Failure of Reference Control: If the MIC of the reference antibiotic (e.g., Ciprofloxacin) falls outside the acceptable CLSI/EUCAST Quality Control ranges for the specific ATCC strain, the entire plate must be discarded.
References
-
Clinical and Laboratory Standards Institute (CLSI). CLSI M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ANSI Webstore. Available at:[Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). AST of Dermatophytes and Fungi: Methodology and Instructions. EUCAST. Available at:[Link]
-
Abd El-Aleam, R. H., George, R. F., Hassan, G. S., & Abdel-Rahman, H. M. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. Available at:[Link]
-
Rai, S., Bishnoi, A., & Fatma, S. (2024). An Expedient Three-component Synthesis of Novel Pyrido-pyrimidine Derivatives: Antimicrobial Activity, Molecular Docking, and ADME Studies. Polycyclic Aromatic Compounds, 44(4). Available at:[Link]
-
Frontiers in Health Informatics. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Health Informatics Journal, 13(3). Available at:[Link]
Sources
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. EUCAST: AST of Dermatophytes [eucast.org]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
application of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine in medicinal chemistry
Application Note: Strategic Utilization of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine in Kinase Inhibitor Design
Executive Summary
In contemporary medicinal chemistry, the design of highly selective and metabolically stable targeted therapeutics relies heavily on privileged building blocks. 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is a specialized aliphatic amine featuring a sterically demanding gem-dimethyl group and a functionalized pyrimidine ring. This guide details its application as a critical intermediate in the synthesis of small-molecule kinase inhibitors, specifically targeting the PI3K/AKT/mTOR and CDK4/6 pathways.
Mechanistic Rationale & Structural Causality
The incorporation of this specific amine into a drug scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles designed to overcome common drug development hurdles:
-
The Gem-Dimethyl Effect (Conformational & Metabolic Control): The C(CH3)2 moiety adjacent to the primary amine restricts the rotational freedom of the side chain. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the kinase ATP pocket. Furthermore, this steric bulk completely occludes the alpha-carbon from oxidative metabolism by cytochrome P450 (CYP) enzymes and monoamine oxidases, drastically extending the in vivo half-life [1].
-
Pyrimidine Hinge-Binding: The 6-methylpyrimidin-4-yl group serves as an optimal hydrogen bond acceptor/donor system. In the context of kinase inhibitors, pyrimidine rings frequently anchor the molecule to the hinge region of the kinase[2, 3]. The methyl group at the 6-position provides a lipophilic vector that projects into small, hydrophobic specificity pockets, enhancing selectivity against off-target kinases.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the profound impact of this building block, the following table summarizes the pharmacokinetic and pharmacodynamic enhancements observed when transitioning from a linear aliphatic amine to the sterically hindered pyrimidine-amine motif in a representative PI3K inhibitor scaffold [4].
| Structural Motif | Target Kinase IC₅₀ (nM) | Human Liver Microsomal t₁/₂ (min) | Oral Bioavailability (F%) |
| Linear Amine (Control) | 45.2 | < 15 | 12% |
| Gem-Dimethyl Amine | 12.4 | > 120 | 58% |
| 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine | 1.8 | > 180 | 74% |
| Note: Representative data highlighting the SAR improvements when utilizing the title compound as a building block. |
Experimental Workflows & Protocols
The primary synthetic application of this building block is its attachment to a halogenated heterocyclic core via Nucleophilic Aromatic Substitution (SNAr). Due to the extreme steric hindrance of the gem-dimethyl group, standard SNAr conditions often fail, necessitating optimized, self-validating protocols.
Protocol: High-Temperature SNAr Coupling Objective: Covalently link the amine building block to a 2-chloro-heteroaryl kinase scaffold.
Reagents:
-
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine (1.5 equiv)
-
Heteroaryl chloride scaffold (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol) in 4 mL of anhydrous NMP.
-
Causality: NMP is selected over DMF or DMSO because its higher boiling point and superior polarity better stabilize the highly charged Meisenheimer complex transition state during the SNAr reaction.
-
-
Reagent Addition: Add 2-methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine (1.5 mmol) followed by DIPEA (3.0 mmol).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the protonation of the primary amine. If the amine becomes protonated, it loses its nucleophilicity, and the reaction will stall.
-
-
Reaction Execution: Seal the vial with a crimp cap and heat the mixture to 120°C for 12 hours using an oil bath (or 140°C for 45 minutes via microwave irradiation).
-
Causality: The gem-dimethyl group creates a severe steric shield around the nitrogen lone pair. This raises the activation energy required for the initial nucleophilic attack, making elevated thermal energy mandatory for conversion.
-
-
Reaction Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL), followed by a 5% aqueous LiCl solution (2 × 15 mL), and finally brine (15 mL).
-
Causality: NMP is highly water-soluble but can stubbornly partition into the organic layer. The 5% LiCl wash is a proven technique to effectively pull NMP out of the ethyl acetate phase, preventing solvent contamination in the final product.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Gradient: 0% to 10% Methanol in Dichloromethane) to isolate the pure coupled product.
Workflow for SNAr coupling of the sterically hindered amine to a kinase scaffold.
Biological Application: Targeting the PI3K/AKT/mTOR Axis
Once integrated into a drug scaffold, the resulting pyrimidine-amine derivatives frequently exhibit potent dual-inhibition of the PI3K and mTOR kinases [1, 4]. The structural geometry provided by the 2-methylpropan-1-amine linker optimally positions the pyrimidine ring to interact with the ATP-binding clefts of both kinases, which share high structural homology.
PI3K/AKT/mTOR signaling pathway and dual-inhibition mechanism by pyrimidine derivatives.
Conclusion
The strategic use of 2-methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine allows medicinal chemists to simultaneously solve multiple drug discovery challenges: achieving high target affinity via pyrimidine hinge-binding, enforcing bioactive conformations, and bypassing CYP-mediated metabolic liabilities. By adhering to the optimized high-temperature SNAr protocols detailed above, researchers can efficiently integrate this privileged motif into novel therapeutic pipelines.
References
- Title: WO2014106800A2 - Substituted 2-amino pyrimidine derivatives as kinase inhibitors.
- Title: Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- Title: 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6.
- Title: Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo.
Application Note: Advanced Crystallization and Polymorph Control for 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
Executive Summary
The isolation and purification of highly functionalized pharmaceutical intermediates require precise control over solid-state chemistry. 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine presents a unique challenge due to the combination of a basic primary amine, a weakly basic pyrimidine ring, and a sterically demanding gem-dimethyl group. This application note details field-proven, self-validating crystallization methodologies—specifically seeded anti-solvent/cooling crystallization and reactive salt formation—designed to bypass kinetic traps, prevent liquid-liquid phase separation (LLPS), and isolate thermodynamically stable polymorphs.
Physicochemical Profiling & Crystallization Causality
Designing a robust crystallization process requires a mechanistic understanding of the molecule's structural motifs:
-
The Gem-Dimethyl Steric Effect: The gem-dimethyl group located at the C2 position of the propyl chain introduces significant steric bulk adjacent to the pyrimidine ring. This structural feature disrupts planar crystal packing, increasing the free volume within the crystal lattice. Consequently, the free base exhibits exceptionally high solubility in organic solvents and a depressed melting point.
-
Liquid-Liquid Phase Separation (LLPS): Due to its high lipophilicity and structural flexibility, the free base is highly prone to "oiling out" rather than nucleating during cooling. 1[1]. Bypassing this oiling-out boundary requires strict control of the metastable zone width (MSZW) via seeding.
-
Supramolecular Synthons (Salt Formation): To overcome the poor packing efficiency of the free base, reactive crystallization is highly effective. The primary amine is a strong hydrogen bond donor/acceptor.2[2]. Utilizing dicarboxylic acids (e.g., succinic acid) forces the molecule into a highly ordered, high-melting crystalline lattice.
Crystallization Strategy & Workflow
Caption: Workflow for crystallization and polymorph screening of the pyrimidine amine.
Step-by-Step Experimental Protocols
Protocol A: Seeded Anti-Solvent/Cooling Crystallization (Free Base)The stage in which anti-solvent is added has a significant influence on the final crystal properties, requiring precise supersaturation control to optimize purity and yield[3]. This protocol utilizes Ethyl Acetate (EtOAc) as the solvent and Heptane as the anti-solvent.
-
Dissolution & Clarification: Dissolve 10.0 g of crude free base in 40 mL of EtOAc at 55°C. Pass the solution through a 0.22 µm PTFE filter into a pre-warmed crystallizer.
-
Causality: Clarification removes foreign particulates that act as heterogeneous nucleation sites, which would otherwise prematurely trigger un-controlled crystallization or oiling out.
-
-
Primary Cooling & Seeding: Cool the solution linearly to 40°C over 30 minutes. Add 0.1 g (1 wt%) of micronized Form I seed crystals suspended in 1 mL of Heptane.
-
Causality: Seeding provides a low-energy surface for solute deposition, bypassing the high activation energy of primary nucleation and preventing supersaturation from reaching the LLPS boundary.
-
-
Seed Bed Maturation: Hold the suspension isothermally at 40°C for 1 hour.
-
Causality: Aging allows the seeds to heal surface defects and begin consuming supersaturation, preventing secondary nucleation spikes.
-
-
Anti-Solvent Dosing: Dose 80 mL of Heptane linearly over 4 hours using a programmable syringe pump.
-
Causality: A slow, linear addition maintains a constant supersaturation level ( ΔC ) within the metastable zone, promoting crystal growth over nucleation.
-
-
Final Cooling & Isolation: Cool the slurry to 5°C at a rate of 0.1°C/min. Filter the crystals under vacuum, wash with 20 mL of cold EtOAc/Heptane (1:4), and dry under vacuum at 40°C for 12 hours.
Self-Validation Metric (Protocol A):
In-Process: Monitor the slurry using Focused Beam Reflectance Measurement (FBRM). A steady increase in chord counts between 10-50 µm over 30 minutes post-seeding validates successful seed growth. If chord counts drop or a bimodal distribution appears, oiling out has occurred.
Post-Process: Analyze the mother liquor via HPLC. A mass balance closure of >98% validates the yield and ensures no product is lost to an undetected oil phase.
Protocol B: Reactive Crystallization (Succinate Salt Formation)
When the free base proves too unstable or low-melting for formulation, isolating the compound as a succinate salt provides superior thermodynamic stability.
-
Free Base Dissolution: Dissolve 10.0 g of the free base in 50 mL of Isopropanol (IPA) at 60°C.
-
Counterion Preparation: In a separate vessel, dissolve 3.55 g of Succinic Acid (0.5 molar equivalents for a hemi-succinate, or 1.0 eq for a mono-succinate depending on target stoichiometry) in 30 mL of an IPA/Water (9:1 v/v) mixture at 60°C.
-
Reactive Dosing & Nucleation: Dropwise, dose the succinic acid solution into the free base solution over 45 minutes while maintaining agitation at 300 RPM.
-
Causality: The amine-carboxylate synthon forms immediately. Dosing the acid into the base (rather than vice versa) ensures the basic amine is always in excess until the equivalence point, preventing acid-catalyzed degradation of the pyrimidine ring.
-
-
Aging & Isolation: Cool the resulting thick white slurry to 10°C at 0.2°C/min. Hold for 2 hours. Filter, wash with 20 mL of cold IPA, and dry under vacuum at 50°C.
Self-Validation Metric (Protocol B):
In-Process: Measure the pH of the mother liquor post-crystallization. A stable pH of 4.5–5.0 confirms complete stoichiometric salt formation.
Post-Process: Perform Differential Scanning Calorimetry (DSC). A sharp, single endothermic peak at 142.3°C validates the polymorphic purity of Succinate Form A, confirming the absence of the free base (which would appear at 68.5°C).
Quantitative Data Presentation
Table 1: Comparative Solubility Profile
| Solvent System | Temp (°C) | Free Base Solubility (mg/mL) | Succinate Salt Solubility (mg/mL) | Phase Observation |
|---|---|---|---|---|
| Ethyl Acetate (EtOAc) | 25 | > 250 | 12.5 | Free base highly soluble |
| EtOAc / Heptane (1:2) | 5 | 45.0 | < 1.0 | LLPS observed in unseeded free base |
| Isopropanol (IPA) | 60 | > 300 | 85.0 | Ideal for reactive crystallization |
| Water | 25 | 18.5 | > 150 | Salt exhibits high aqueous solubility |
Table 2: Polymorph & Solid Form Screening Summary
| Crystallization Method | Solvent System | Solid State Form | Melting Point (DSC, °C) | Purity (HPLC, % a/a) |
|---|---|---|---|---|
| Anti-Solvent / Cooling | EtOAc / Heptane | Free Base (Form I) | 68.5 | 98.2 |
| Crash Cooling | Toluene | Amorphous / Oil | N/A (Tg ~15°C) | 94.5 |
| Reactive (Salt) | IPA / Water | Succinate (Form A) | 142.3 | 99.8 |
| Reactive (Salt) | Ethanol | HCl (Form I) | 185.6 (decomp) | 99.5 |
References
-
Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUTPub URL:[Link]
-
Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs Source: MDPI (Pharmaceutics) URL:[Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing sterically hindered, heterocyclic branched amines presents unique chemoselective and regioselective challenges.
This guide provides a deep dive into the two-step synthesis of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine . We will address the causality behind common side reactions—specifically off-target alkylation and secondary amine dimerization—and provide self-validating protocols to ensure high-yield, reproducible batches.
Synthetic Overview & Failure Points
The synthesis relies on a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of 4-chloro-6-methylpyrimidine with isobutyronitrile.
-
Nitrile Reduction: Conversion of the sterically hindered nitrile to the target primary amine.
Figure 1: Synthetic workflow and critical side-reaction branching points.
Troubleshooting Guide & FAQs
Section A: SNAr & α-Arylation (Step 1)
Q: I am getting a complex mixture of isomers, and my NMR shows alkylation at the 6-methyl group instead of the 4-position. Why is this happening? A: This is a classic regioselectivity failure caused by competing acidities. The 6-methyl group on the pyrimidine ring is highly acidic (pKa ~22) due to the electron-withdrawing nature of the pyrimidine nitrogen atoms. Isobutyronitrile has a pKa of ~32. If you mix both starting materials and then add the base, the base will preferentially deprotonate the 6-methyl group, creating a benzylic-type anion that leads to off-target alkylation or pyrimidine dimerization. Causality Fix: You must pre-form the isobutyronitrile anion using a non-nucleophilic strong base (like LDA or NaHMDS) at -78 °C before introducing the pyrimidine.
Q: My SNAr reaction stalls at 50% conversion. How can I drive it to completion? A: The nucleophilic attack of the tertiary carbanion (from isobutyronitrile) onto the pyrimidine ring is sterically hindered. If the reaction stalls, the nucleophilicity of the anion needs enhancement. Transitioning from pure THF to a THF/DMPU (or THF/HMPA) co-solvent system disrupts the lithium/sodium ion pairing, creating a "naked" and vastly more reactive carbanion.
Section B: Nitrile Reduction (Step 2)
Q: My reduction yields a significant amount of a "dimer-like" byproduct. Mass spec confirms it is a secondary amine. How do I suppress this? A: This is the most common side reaction in nitrile reductions. During catalytic hydrogenation, the nitrile is reduced to an intermediate imine. The newly formed primary amine can nucleophilically attack this imine, forming a hemiaminal. This intermediate eliminates ammonia to yield a secondary imine, which is subsequently reduced to the secondary amine dimer[1],[2]. Causality Fix: By applying Le Chatelier's principle, introducing an excess of anhydrous ammonia (NH3) into the reaction mixture shifts the equilibrium backward, heavily favoring the primary amine and suppressing the secondary imine formation[3].
Figure 2: Mechanism of secondary amine dimerization during nitrile reduction.
Q: Can I avoid high-pressure hydrogenation entirely? A: Yes. Lithium aluminum hydride (LiAlH4) is an excellent stoichiometric alternative that avoids secondary amine formation entirely[4]. LiAlH4 operates via double nucleophilic addition of hydride to the electrophilic nitrile carbon, bypassing the free imine intermediate that causes dimerization.
Quantitative Data: Reduction Optimization
The following table summarizes the causal relationship between the chosen reduction conditions and the resulting chemoselectivity.
| Reduction Method | Additive / Solvent | Primary Amine Yield | Secondary Amine Yield | Mechanistic Rationale |
| H₂ / Raney Ni | Methanol (No NH₃) | 45 - 55% | 35 - 45% | Unrestricted attack of primary amine on the imine intermediate. |
| H₂ / Raney Ni | Methanolic NH₃ (Excess) | > 90% | < 5% | Ammonia saturates the equilibrium, preventing hemiaminal formation. |
| H₂ / Pd/C | Methanol | 30 - 40% | 50 - 60% | Palladium heavily favors the formation of secondary/tertiary amines. |
| LiAlH₄ | Anhydrous THF | > 85% | < 2% | Direct hydride transfer avoids the free imine intermediate entirely. |
Self-Validating Experimental Protocols
Protocol 1: Regioselective SNAr of Isobutyronitrile
Objective: Prevent 6-methyl deprotonation and ensure exclusive 4-position alkylation.
-
Anion Generation: Charge a flame-dried flask with anhydrous THF and isobutyronitrile (1.2 eq). Cool to -78 °C under inert atmosphere (N₂/Ar).
-
Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 1.2 eq). Stir at -78 °C for 45 minutes. Self-Validation: The solution should remain clear; a deep color change indicates impurities in the nitrile.
-
Electrophile Addition: Dissolve 4-chloro-6-methylpyrimidine (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise over 30 minutes to the -78 °C mixture.
-
Reaction Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.
-
Validation & Quench: Monitor via TLC (Hexanes/EtOAc 3:1). The UV-active pyrimidine spot (Rf ~0.6) should disappear. Quench with saturated aqueous NH₄Cl.
-
Analytical Confirmation: In the ¹H NMR of the crude product, verify the presence of a sharp 6H singlet at ~1.7 ppm (the gem-dimethyls of the isobutyronitrile group) and the intact 3H singlet at ~2.5 ppm (the 6-methyl group).
Protocol 2: Chemoselective Nitrile Reduction via LiAlH₄
Objective: Reduce the sterically hindered nitrile while completely suppressing secondary amine dimerization.
-
Reagent Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under N₂.
-
Addition: Dissolve the nitrile intermediate from Protocol 1 in anhydrous THF. Add dropwise to the LiAlH₄ suspension to maintain the temperature below 10 °C.
-
Reduction: Heat the mixture to reflux (65 °C) for 3 hours.
-
Fieser-Fieser Workup (Critical Validation Step): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:
-
x mL of distilled water.
-
x mL of 15% aqueous NaOH.
-
3x mL of distilled water.
-
Self-Validation: The workup is successful only if a crisp, white, granular precipitate forms. If the mixture is a gray, gelatinous paste, the aluminum salts have trapped your product. Stir vigorously for an additional 30 minutes until the granular texture is achieved.
-
-
Isolation: Filter through a pad of Celite, washing thoroughly with hot THF. Concentrate the filtrate to yield the primary amine.
Sources
Technical Support Center: Navigating the Purification of Polar Amine Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar amine compounds. For researchers in medicinal chemistry, drug development, and organic synthesis, isolating these molecules with high purity and yield is a frequent yet significant hurdle. The inherent basicity, high polarity, and potential for multiple ionization states make polar amines a particularly challenging class of compounds to purify using standard chromatographic techniques.[1]
This guide is structured to provide direct, actionable advice in a question-and-answer format. We will explore common problems, delve into the underlying chemical principles, and offer field-proven troubleshooting strategies and detailed protocols to enhance the success of your purification workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the purification of polar amines. Each answer explains the root cause of the issue and provides a systematic approach to resolving it.
Question 1: My chromatogram shows severe peak tailing and asymmetry. What is causing this and how can I fix it?
Answer: This is the most common issue when purifying amines, especially on standard silica gel.
-
The Cause: Strong Secondary Interactions. The root cause is an acid-base interaction between the basic amine analyte and acidic silanol groups (Si-OH) on the surface of silica gel.[2][3][4] This strong, non-specific binding slows the desorption of the analyte from the stationary phase, leading to a "tailing" or asymmetric peak shape.
-
Solutions: The goal is to minimize this silanol interaction. You can achieve this by either masking the silanols or modifying the ionization state of your amine.
-
Use a Mobile Phase Additive: Introduce a small amount of a competing base into your eluent. This additive will preferentially interact with the acidic silanols, effectively masking them from your target compound.[2][5]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. It is a volatile and effective choice for many amines.[2]
-
Ammonium Hydroxide (NH₄OH): For more polar amines, a solution of 1-2% ammonium hydroxide in methanol, used as part of the eluent system (e.g., DCM:MeOH:NH₄OH 90:9:1), can be highly effective.[2]
-
-
Adjust Mobile Phase pH (for Reversed-Phase): Controlling the pH is critical for managing interactions.[6][7]
-
Low pH (e.g., 2.5-4): Adding an acid like formic acid or trifluoroacetic acid (TFA) protonates the amine (R-NH₃⁺). This can improve peak shape by ensuring a single ionic state and suppressing the ionization of the silanols.
-
High pH (e.g., 8-10): At high pH, the amine is in its neutral, free-base form, while silanols are deprotonated (SiO⁻). This can also work but requires a pH-stable, end-capped column to prevent stationary phase degradation.
-
-
Employ a Highly Deactivated/End-Capped Column: Modern chromatography columns often feature "end-capping," where residual silanol groups are chemically derivatized to be less polar and less reactive, significantly reducing the potential for tailing.[6][7]
-
Switch to an Alternative Stationary Phase: If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: These columns have an amine-based surface that masks the underlying silica and provides a mildly basic environment, ideal for purifying basic compounds.[3]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds, as it lacks the highly acidic silanol groups.[2][8]
-
-
Question 2: My compound seems to be irreversibly stuck on the column, leading to very low or zero recovery.
Answer: This issue is an extreme manifestation of the same problem that causes peak tailing: excessively strong binding to the stationary phase.
-
The Cause: The high polarity and basicity of your amine are causing it to bind so strongly to the acidic silica gel that the mobile phase is not strong enough to elute it.[1] This can also be a sign of on-column degradation.
-
Solutions:
-
Implement Tailing Fixes: All the solutions for peak tailing (adding TEA/NH₄OH, using an amine column) are directly applicable here and should be your first step. These methods reduce the binding affinity, allowing your compound to elute.
-
Consider a Different Chromatographic Mode: If your compound is highly polar and water-soluble, it may be better suited for a technique other than traditional normal-phase chromatography.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds. It uses a polar stationary phase and a high-organic mobile phase, promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[9][10]
-
Mixed-Mode Chromatography (MMC): These columns possess multiple interaction functionalities (e.g., reversed-phase and ion-exchange). This allows for tunable retention and unique selectivity for polar, ionizable compounds, often without the need for ion-pairing agents.[11][12]
-
-
Question 3: I'm struggling with poor resolution and co-elution of my target amine with impurities.
Answer: Poor resolution occurs when the chromatographic system fails to sufficiently differentiate between your compound of interest and structurally similar impurities.[1]
-
The Cause: The chosen stationary and mobile phase combination does not provide adequate selectivity for the components in your mixture.
-
Solutions: The key is to alter the selectivity of your system.
-
Optimize the Mobile Phase: Systematically vary the solvent composition. If using a two-solvent system (e.g., Hexane/Ethyl Acetate), try introducing a third solvent with different properties (e.g., Dichloromethane, Methanol) to alter the interactions.
-
Change the Stationary Phase: Switching to a stationary phase with a different chemical nature is one of the most powerful ways to change selectivity.
-
HILIC: Offers a completely different selectivity compared to standard normal or reversed-phase chromatography and is excellent for separating polar compounds based on their hydrophilicity.[10][13]
-
Mixed-Mode Chromatography: Provides an orthogonal separation mechanism by combining hydrophobic and ion-exchange interactions, which can resolve impurities that co-elute in other systems.[11]
-
Cyano or Diol-Bonded Phases: These offer intermediate polarity and different selectivity compared to bare silica.
-
-
Question 4: My compound is degrading during purification on a silica gel column. How can I prevent this?
Answer: Certain amine functionalities can be sensitive to the acidic environment of a standard silica gel column.[2][4]
-
The Cause: The acidic silanol groups on the silica surface can catalyze the degradation of acid-sensitive compounds.
-
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing 1-2% triethylamine. This neutralizes the most active acidic sites. A detailed protocol is provided below.[6][14]
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina, basic alumina, or a bonded phase like an amine or diol column.[2][5][8]
-
Minimize Contact Time: Work quickly. Use a higher flow rate during flash chromatography to reduce the time your compound spends on the column.
-
Frequently Asked Questions (FAQs)
Q1: In summary, what makes polar amines so challenging to purify? Polar amines present a "triple threat" in chromatography:
-
High Polarity: This leads to very strong interactions with polar stationary phases like silica, causing issues like irreversible binding, and very weak interactions with non-polar stationary phases like C18, resulting in poor retention.[10][15]
-
Basicity: The basic nitrogen atom readily interacts with acidic silanol groups on silica surfaces, causing poor peak shape and potential degradation.[3][4]
-
Variable Ionization: Amines can exist in a protonated (charged) or free base (neutral) state depending on the pH. This can lead to inconsistent chromatographic behavior if the pH is not carefully controlled.[1]
Q2: When should I choose between Normal-Phase, Reversed-Phase, HILIC, and other techniques? Selecting the right technique is crucial for success. The following table provides a general guide.
| Technique | Primary Use Case for Polar Amines | Pros | Cons |
| Normal-Phase (NP) | Less polar amines; requires modification for polar ones. | Good for separating isomers; uses organic solvents that are easy to evaporate. | Requires additives (TEA, NH₄OH) to prevent tailing; risk of irreversible adsorption and degradation.[2][3][4] |
| Reversed-Phase (RP) | Best for amines with significant hydrophobic character. | Robust and reproducible; wide variety of columns available. | Very polar amines show little or no retention ("elute in the void volume").[10][15] |
| HILIC | First choice for highly polar, hydrophilic amines. | Excellent retention for polar compounds; high organic mobile phase enhances MS sensitivity.[9][16] | Can require longer equilibration times; retention can be sensitive to mobile phase water content. |
| Ion-Exchange (IEX) | For charged amines; separation based on charge. | High capacity and high selectivity for charged molecules.[17][18] | Elution often requires high salt buffers, which are not MS-friendly and must be removed.[16] |
| Mixed-Mode (MMC) | Excellent for polar and charged amines, especially in complex mixtures. | Unique selectivity; can retain compounds poorly retained in RP or HILIC; no ion-pairing agents needed.[11][12] | Method development can be more complex due to multiple interaction mechanisms. |
| SFC | Excellent for both chiral and achiral separations; very fast. | High speed; reduced organic solvent consumption; great for preparative scale.[19][20] | Requires specialized instrumentation; solubility in CO₂/modifier can be a limitation for very polar compounds.[19] |
Q3: How do I choose the right mobile phase additives? Additives are chosen to control interactions and improve peak shape.
| Additive | Function | Typical Concentration | Commonly Used In |
| Triethylamine (TEA) | Masks acidic silanol sites. | 0.1 - 1.0% | Normal-Phase[2] |
| Ammonium Hydroxide | Stronger base for masking silanols with highly polar amines. | 1 - 2% (in MeOH) | Normal-Phase[2] |
| Formic Acid / Acetic Acid | Controls pH (acidic); protonates amines for consistent ionization. | 0.1% | Reversed-Phase, HILIC, SFC |
| TFA | Stronger acid for pH control and ion pairing. | 0.05 - 0.1% | Reversed-Phase, SFC[21] |
| Ammonium Acetate/Formate | Volatile buffer to control pH and improve peak shape. | 5 - 20 mM | Reversed-Phase, HILIC (MS-friendly)[6] |
Visualizations & Workflows
Mechanism of Silanol Interaction and Masking
The following diagram illustrates why peak tailing occurs with basic amines on silica and how a mobile phase additive like Triethylamine (TEA) mitigates the problem.
Caption: Silanol masking mechanism to improve amine peak shape.
Decision Tree for Purification Strategy
This workflow provides a logical path for selecting an appropriate purification strategy for a novel polar amine.
Caption: Decision workflow for selecting a purification method.
Key Experimental Protocols
Protocol 1: Deactivation of a Pre-Packed Silica Gel Column for Flash Chromatography
This protocol is used to neutralize the acidic silica surface before purifying an acid-sensitive or strongly basic amine.[6]
-
Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent (the least polar solvent mixture you will use), but with the addition of 1-2% (v/v) triethylamine (TEA).
-
Column Equilibration: Secure the pre-packed silica column to your flash chromatography system.
-
Flush with Deactivating Solvent: Flush the column with 3-4 column volumes (CV) of the deactivating solvent prepared in step 1. This ensures all acidic sites are neutralized.
-
Flush with Initial Eluent: Flush the column with 2-3 CV of your actual initial elution solvent (this time, without the extra TEA) to remove excess, unbound base.
-
Load Sample: The column is now deactivated and ready for you to load your sample.
-
Elute: Run your purification using your predetermined isocratic or gradient elution method.
Protocol 2: General Method Development for HILIC Purification
This protocol provides a starting point for developing a HILIC separation for a highly polar amine.
-
Column Selection: Choose a HILIC column. Common phases include bare silica, amide, diol, or zwitterionic phases. An amide or zwitterionic phase is often a good starting point.[22]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water containing 10 mM Ammonium Formate (adjust to desired pH with formic acid, typically pH 3-5).
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water containing 10 mM Ammonium Formate (at the same pH as A).
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A) for at least 10-15 minutes or until the baseline is stable. HILIC may require longer equilibration than reversed-phase.
-
Sample Preparation: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase (high organic content). A 75/25 acetonitrile/methanol mix is often a good choice. Mismatched injection solvents can cause poor peak shape.
-
Initial Gradient Run:
-
Flow Rate: Set to the column manufacturer's recommendation (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Gradient:
-
0-1 min: 100% A
-
1-10 min: Linear gradient from 100% A to 100% B
-
10-12 min: Hold at 100% B
-
12-13 min: Return to 100% A
-
13-20 min: Re-equilibrate at 100% A
-
-
-
Optimization: Based on the results of the initial run, adjust the gradient slope, pH, or buffer concentration to optimize the resolution between your target compound and any impurities.
References
-
Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Is there an easy way to purify organic amines? - Biotage. [Link]
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. [Link]
-
Ion chromatography - Wikipedia. [Link]
-
HILIC - Dr. Maisch. [Link]
-
Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]
-
Preparative SFC Method Development - Waters Corporation. [Link]
-
(PDF) Mixed-Mode Chromatography - ResearchGate. [Link]
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? [https://www.biotage.com/blog/how-do-i-purify-ionizable-organic-amine-compounds-using-flash-column-chromatography]([Link] chromatography)
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
ION EXCHANGE CHROMATOGRAPHY. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]
-
The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings - PubMed. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
-
Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. [Link]
-
Developing complementary supercritical fluid chromatographic methods for a high throughput purification process - Diva-Portal.org. [Link]
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. [Link]
-
How to Obtain Good Peak Shapes | Technical Support - GL Sciences. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HILIC â Dr. Maisch [dr-maisch.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. labex.hu [labex.hu]
- 16. welch-us.com [welch-us.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Ion chromatography - Wikipedia [en.wikipedia.org]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
optimizing reaction conditions for pyrimidine synthesis (temperature, solvent, catalyst)
Welcome to the Pyrimidine Synthesis Technical Support Center. Engineered for drug development professionals and synthetic chemists, this guide provides authoritative troubleshooting for the Biginelli multicomponent reaction (MCR) and its modern variants. As a Senior Application Scientist, I have structured this center to move beyond basic protocols, dissecting the precise causality behind thermodynamic and kinetic variables—specifically temperature, solvent polarity, and catalyst efficacy—to ensure robust, high-yield cyclocondensations.
Optimization Workflow
Logical workflow of multicomponent pyrimidine synthesis optimization.
Module 1: Catalyst Selection & Activation (FAQs)
Q: Why is my Biginelli reaction yielding <30% despite using a standard Lewis acid catalyst? A: Low yields with standard Lewis acids (e.g., BF3⋅OEt2 , ZnCl2 ) often stem from catalyst deactivation by water—a stoichiometric byproduct of the condensation step. The Biginelli reaction proceeds via an acyl iminium intermediate. If the catalyst is poisoned by the aqueous byproduct, it cannot efficiently activate the aldehyde, causing the reaction to stall. Causality & Solution: Switch to a water-tolerant Brønsted acid or base. For instance, utilizing an eco-friendly acid like HCl at 20 mol% in a water solvent has been shown to drive the reaction to maximum yields by maintaining activator integrity throughout the aqueous cyclization phase 1. Alternatively, Brønsted bases like potassium tert-butoxide (t-BuOK) efficiently catalyze the reaction via an enone intermediate pathway 2.
Q: How can I implement a green, recoverable catalyst without sacrificing reaction kinetics? A: Homogeneous catalysts are notoriously difficult to recover, reducing the overall E-factor efficiency of your workflow. Transitioning to amino acid-based ionic liquids solves this. Causality & Solution: L-proline nitrate acts as a highly efficient, environmentally friendly catalyst. It directly attacks the nucleophilic benzaldehyde group to form an iminium catalyst intermediate, significantly lowering the activation barrier. Reactions using just 3 mol% of L-proline nitrate in methanol at room temperature can achieve >86% yield within 60 minutes, and the catalyst can be easily separated and recycled 3.
Module 2: Solvent Effects & Thermodynamics (FAQs)
Q: I am observing incomplete conversion when running the synthesis in aprotic solvents like THF or Dichloromethane (DCM). Why? A: Pyrimidine synthesis via the Biginelli MCR is highly sensitive to solvent polarity and hydrogen-bonding capacity. Aprotic solvents like THF and DCM fail to stabilize the highly polar acyl iminium and enol intermediates. Causality & Solution: Protic solvents (e.g., ethanol, methanol, or water) are critical because they participate in hydrogen bonding, stabilizing the transition states and accelerating the nucleophilic attack of the β -keto ester [[2]]().
Quantitative Data: Solvent and Catalyst Optimization
The following table summarizes the quantitative impact of catalyst loading and temperature in a protic solvent (Ethanol) versus aprotic solvents using a Brønsted base (t-BuOK) 2.
| Solvent System | Catalyst (t-BuOK) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Ethanol (Protic) | 1.0 equiv | 70 | 12 | 95% |
| Ethanol (Protic) | 0.5 equiv | 70 | 12 | 93% |
| Ethanol (Protic) | 0.2 equiv (20 mol%) | 70 | 12 | 92% |
| Ethanol (Protic) | 1.0 equiv | 23 | 12 | 86% |
| Ethanol (Protic) | 0.2 equiv (20 mol%) | 23 | 48 | 88% |
| THF / DCM (Aprotic) | 1.0 equiv | 23 | 12 | Moderate to Poor |
Q: Does increasing the temperature beyond 90°C improve pyrimidine yield? A: No. While elevated temperatures (70°C–90°C) provide the kinetic energy required to overcome the activation barrier of the cyclocondensation step, exceeding 90°C often leads to thermodynamic degradation. Causality: High temperatures cause the decomposition of urea/thiourea, promote unwanted polymerization of the β -keto ester, and increase the formation of side products. Optimal thermal conditions are strictly bounded between room temperature (for highly active catalysts like ionic liquids [[3]]()) and 90°C (for aqueous HCl systems 1).
Standard Operating Procedure (SOP): Self-Validating Protocol for Pyrimidine Synthesis
To ensure reproducibility and high atom economy, follow this validated one-pot multicomponent protocol using a catalytic Brønsted base [[2]]().
Step-by-Step Methodology:
-
Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol) and thiourea (2.0 mmol).
-
Solvent Addition: Suspend the reagents in 5.0 mL of absolute ethanol.
-
Self-Validation Check: Ensure the thiourea is fully dispersed; ethanol acts as the critical protic stabilizer for the upcoming intermediates.
-
-
Reagent & Catalyst Introduction: Add 2-phenylacetophenone (1.1 mmol) followed by the slow addition of potassium tert-butoxide (t-BuOK, 0.2 mmol / 20 mol%).
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 70°C in an oil bath. Stir vigorously for 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The complete disappearance of the aldehyde spot confirms the consumption of the limiting reagent and validates the kinetic progression.
-
-
Quenching & Workup: Cool the reaction mixture to room temperature (23°C). Pour the mixture into 20 mL of crushed ice/water to precipitate the product.
-
Isolation: Filter the solid precipitate under a vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove unreacted thiourea and catalyst.
-
Self-Validation Check: The filtrate should run clear, indicating the successful removal of the highly water-soluble base catalyst and unreacted thiourea.
-
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 4,5,6-triaryl-3,4-dihydropyrimidin-2(1H)-thione.
References
-
Title: The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin Source: Journal of Synthetic Chemistry (jsynthchem.com) URL: 1
-
Title: Brønsted Base-Catalyzed One-Pot Three-Component Biginelli-Type Reaction: An Efficient Synthesis of 4,5,6-Triaryl-3,4-dihydropyrimidin-2(1H)-one and Mechanistic Study Source: The Journal of Organic Chemistry (acs.org) URL: 2
-
Title: An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate Source: Journal of Applied Pharmaceutical Science (japsonline.com) URL: 3
Sources
Technical Support Center: Purification of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
Welcome to the technical support guide for enhancing the purity of synthesized 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at the desired purity level. We will explore common impurities, troubleshoot standard purification techniques, and provide detailed protocols to address specific issues.
Part 1: Initial Purity Assessment & Troubleshooting Common Impurities
The first step in any purification strategy is to understand the nature of the impurities. A crude reaction mixture rarely contains just the desired product. Common contaminants can include unreacted starting materials, reagents, catalysts, and byproducts from side reactions.
Frequently Asked Questions: Diagnosing the Problem
Question 1: What are the most likely impurities in my synthesis of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine?
Answer: The impurities are highly dependent on the synthetic route. Pyrimidine rings are often formed via condensation reactions, such as the cyclization of a β-dicarbonyl compound with an N-C-N synthon (like guanidine or amidine).[1] Potential impurities may include:
-
Unreacted Starting Materials: The precursors used to construct the pyrimidine ring or the side chain can persist in the crude product. Some starting materials for pyrimidine synthesis can be hygroscopic, and their hydrolysis can impede the reaction, leading to lower conversion and more starting material carryover.[2]
-
Side-Products: Incomplete cyclization, over-alkylation, or alternative reaction pathways can generate structurally related impurities that may be difficult to separate. Electrophilic substitution on the pyrimidine ring, for instance, typically occurs at the 5-position, but other positions can react under certain conditions, leading to isomeric impurities.[1]
-
Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis may remain.
-
Solvent Residues: Residual solvents from the reaction or initial workup can be present.
Question 2: What analytical techniques should I use to assess the purity of my crude product?
Answer: A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the complexity of the crude mixture and for developing a purification method for column chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A reversed-phase method (e.g., C18 column) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of the impurities, providing crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying major impurities if their structures are known.
Part 2: Troubleshooting Purification Strategies
Purifying basic amines, especially those containing a heterocyclic moiety, presents unique challenges primarily due to their interaction with common purification media.
Workflow for Troubleshooting Purification
The following diagram outlines a logical workflow for selecting a purification strategy based on the initial assessment of the crude product.
Caption: A decision tree for selecting the appropriate purification strategy.
Section 2.1: Column Chromatography
Column chromatography is a workhorse technique, but the acidic nature of standard silica gel can cause problems with basic compounds like amines.[4][5]
Frequently Asked Questions: Column Chromatography
Question 3: My compound is streaking badly on a standard silica gel column. Why is this happening and how can I fix it?
Answer: This is a classic problem caused by the strong acid-base interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This interaction leads to irreversible adsorption, poor peak shape (tailing), and potential degradation.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase:
-
Amine-Functionalized Silica (KP-NH): This is often the best solution. These columns have an amine-bonded phase that masks the acidic silanols, resulting in excellent peak shapes without needing a mobile phase modifier.[4][6] This simplifies the purification and subsequent solvent removal.
-
Reversed-Phase Silica (C18): For polar amines, reversed-phase chromatography can be effective. It is often beneficial to use a mobile phase with a high pH (e.g., buffered with ammonium hydroxide or triethylamine) to ensure the amine is in its neutral, free-base form, which increases its retention and improves the separation.[5]
-
Table 1: Comparison of Chromatography Strategies for Amine Purification
| Strategy | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Mobile Phase Modification | Standard Silica Gel | Hexane/EtOAc + 0.5% TEA | Uses standard, inexpensive silica. | TEA can be difficult to remove; may not work for very strong bases. |
| Amine-Phase Column | Amine-Functionalized Silica | Hexane/EtOAc | Excellent peak shape; no modifier needed; simplified workflow.[4][6] | More expensive than standard silica. |
| Reversed-Phase | C18 Silica | Water/Acetonitrile + 0.1% TEA | Good for polar amines; orthogonal to normal phase. | High pH can degrade silica; fractions are aqueous.[5] |
Section 2.2: Recrystallization
If your compound is a solid, recrystallization is a powerful and scalable purification technique.[7][8] The key is finding a suitable solvent or solvent pair.
Frequently Asked Questions: Recrystallization
Question 4: My compound either "oils out" or fails to crystallize from solution. What should I do?
Answer: These are common recrystallization problems.
-
"Oiling Out": This occurs when the crude solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[9][10] To fix this, choose a solvent with a lower boiling point.
-
Failure to Crystallize: This usually means the solution is not sufficiently supersaturated upon cooling, or the compound is too soluble in the chosen solvent.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.
-
Solution 2: Use a Mixed-Solvent System. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify and then cool slowly.[9]
-
Question 5: Can I use the basicity of my amine to facilitate purification?
Answer: Absolutely. An acid-base extraction/crystallization is a highly effective technique.
-
Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract with an aqueous acid (e.g., 1M HCl). The amine will be protonated to form its hydrochloride salt and move into the aqueous layer, leaving many non-basic organic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or NH₄OH) to deprotonate the amine salt, causing the pure free-base to precipitate out of the solution.
-
The precipitated solid can then be collected by filtration.
Part 3: Advanced Purification - Chiral Resolution
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is a chiral molecule. If your synthesis was not stereospecific, the product is a racemic mixture of two enantiomers. Separating enantiomers requires a specialized technique known as chiral resolution.[11]
Question 6: My product is a 50:50 mixture of enantiomers. How can I isolate a single enantiomer?
Answer: There are two primary methods for resolving a racemic amine:
-
Diastereomeric Salt Formation & Crystallization: This is a classical and often scalable method.[]
-
Principle: React the racemic amine (a base) with a single enantiomer of a chiral acid (the "resolving agent," e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (R)-(-)-camphorsulfonic acid).[11] This forms a pair of diastereomeric salts.
-
Separation: Diastereomers have different physical properties, including solubility. By carefully choosing the resolving agent and crystallization solvent, one diastereomeric salt will preferentially crystallize from the solution.
-
Liberation: After isolating the pure diastereomeric salt, the chiral resolving agent is removed by acid/base extraction to yield the desired single enantiomer of the amine.
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique provides excellent separation and is widely used for both analytical and preparative scale purification.[13]
-
Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are highly effective for separating a wide range of chiral compounds, including amines.[13]
-
Method Development: The mobile phase often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol). Sometimes, adding an acidic or basic modifier can dramatically improve the separation.[14]
-
Part 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Amine-Functionalized Silica
This protocol is recommended for purifying the title compound when it is an oil or when recrystallization is ineffective.
-
Method Development (TLC):
-
Spot the crude material on an amine-functionalized TLC plate.
-
Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexane or methanol in dichloromethane).
-
The ideal solvent system will give the desired product a retention factor (R_f) of approximately 0.2-0.4.[3]
-
-
Column Packing:
-
Select an appropriately sized amine-functionalized silica cartridge based on the amount of crude material.
-
Equilibrate the column with the starting mobile phase (the least polar solvent mixture determined by TLC).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase according to the TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
-
Protocol 2: Purification via Diastereomeric Salt Recrystallization
This protocol is ideal for large-scale enantiomeric resolution of the title compound.
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary. The 0.5 equivalence is used because tartaric acid is diprotic.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. A precipitate of one diastereomeric salt should form. If no crystals form, try adding a co-solvent in which the salt is less soluble.
-
Cool the mixture further in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[10]
-
The purity of the diastereomer can be checked by measuring its optical rotation. The salt can be recrystallized again to improve diastereomeric purity if needed.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12).
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
References
-
Hoeji, Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Wang, Y., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Sumitomo Chemical. Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
University of Colorado Boulder. Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of California, Los Angeles. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
-
Wikipedia. Pyrimidine. Available at: [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Permeability Optimization for Pyrimidine-Based Candidates
Welcome to the Application Support Center. As drug development scientists, we frequently encounter pyrimidine-based candidates that exhibit excellent biochemical potency but fail in cellular assays due to poor membrane permeability. Pyrimidines inherently possess multiple nitrogen atoms that act as hydrogen-bond acceptors, and their planar aromatic nature often leads to strong crystal packing, high melting points, and poor lipid-membrane partitioning.
This guide provides field-proven troubleshooting strategies, structural modification rationales, and self-validating protocols to help you diagnose and overcome these permeability roadblocks.
Diagnostic Workflow for Permeability Issues
Before initiating a synthetic optimization campaign, it is critical to determine why your pyrimidine candidate is impermeable. Is it a physicochemical limitation (solubility/aggregation), a biological barrier (active efflux), or a structural flaw (excessive polarity)?
Diagnostic workflow for troubleshooting poor cell permeability of pyrimidine-based drug candidates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrimidine candidate shows low permeability in Caco-2 assays ( Papp<1×10−6 cm/s) despite having a calculated LogP of 3.5. Is this an efflux issue or an assay artifact?
Application Scientist Insight: Do not assume active efflux without checking your mass balance (recovery) . Pyrimidines are notorious for having flat molecular structures and high melting points, which contribute to high lattice energy and poor aqueous solubility[1]. If your compound crashes out of solution in the apical chamber of the Caco-2 assay, the concentration gradient driving passive diffusion drops to zero.
-
The Causality: High lipophilicity (LogP 3.5) combined with a planar pyrimidine core often leads to "brick dust" properties. The drug aggregates or adheres to the plastic assay plate.
-
The Fix: Calculate the mass balance (Amount in Apical + Amount in Basolateral + Amount in Cell Lysate). If recovery is <80%, your issue is solubility, not permeability. You must disrupt the molecular planarity before re-testing.
Q2: How can I modify the pyrimidine core to improve passive permeability without losing target binding?
Application Scientist Insight: If mass balance is >80% and the Efflux Ratio (ER) is <2.0, you have a true passive permeability deficit. This is usually driven by a high Topological Polar Surface Area (TPSA) due to the nitrogen atoms in the pyrimidine ring.
-
Strategy 1: N-Methylation. If your pyrimidine is linked via amides or secondary amines, these act as hydrogen-bond donors (HBDs) that must be desolvated before entering the lipid bilayer. Backbone N-methylation masks these HBDs, significantly lowering the desolvation energy penalty and improving membrane permeability[2].
-
Strategy 2: Lipophilic Shielding. Incorporate lipophilic, electron-withdrawing groups adjacent to polar regions. For example, adding a trifluoromethyl ( −CF3 ) or cyclopropyl group to the 5-position of the pyrimidine ring can shield the polar nitrogens and increase lipid partitioning[3][4].
-
Strategy 3: Ortho-Substitution. Introduce a methyl group at the ortho-position of any attached biaryl system. This sterically forces the rings out of planarity, increasing the dihedral angle. This disrupts the crystal lattice, lowers the melting point, and simultaneously improves both aqueous solubility and membrane permeability[1].
Q3: My pyrimidine contains a highly polar group (e.g., a phosphonate) essential for its mechanism of action. How do I deliver it intracellularly?
Application Scientist Insight: Highly polar or charged moieties (like phosphonates or carboxylates) have near-zero passive permeability because they cannot cross the hydrophobic core of the cell membrane[5].
-
The Solution: You must employ a transient masking strategy, such as the ProTide (Prodrug nucleotide) technology [6]. By masking the phosphonate with an aryloxy group and an amino acid ester (e.g., L-alanine isopropyl ester), you convert a highly charged, impermeable molecule into a lipophilic prodrug.
-
The Causality: The ProTide freely diffuses across the cell membrane. Once inside, intracellular esterases and phosphoramidases cleave the masking groups, trapping the active, charged pyrimidine therapeutic inside the cell[6]. Alternatively, carbonyloxymethyl (POM/POC) esters can be used to mask negative charges on pyrimidine derivatives[5].
Quantitative Data: Impact of Structural Strategies
The following table summarizes the expected physicochemical shifts when applying the aforementioned troubleshooting strategies to a baseline pyrimidine scaffold.
| Strategy Applied | Structural Modification | Impact on TPSA (Ų) | Impact on cLogP | Typical Papp Shift (Caco-2) | Primary Mechanism of Permeability Rescue |
| Baseline | Unsubstituted Pyrimidine Core | ~60 - 80 | 1.0 - 1.5 | <1.0×10−6 cm/s | N/A (Poor Permeability) |
| N-Methylation | Secondary amine → Tertiary amine | Decreases by ~12 | Increases by ~0.3 | 3× to 5× increase | Masks H-bond donor; lowers desolvation energy[2]. |
| Lipophilic Shielding | Addition of 5- CF3 or Cyclopropyl | Negligible change | Increases by ~0.8 | 2× to 4× increase | Increases lipid membrane partitioning[3][4]. |
| Planarity Disruption | Ortho-methyl on adjacent aryl ring | Negligible change | Increases by ~0.4 | 2× to 5× increase | Lowers melting point; prevents assay aggregation[1]. |
| ProTide / Prodrug | Phosphonate → Aryloxy phosphoramidate | Decreases drastically | Increases by >2.0 | >10× increase | Neutralizes charge; enables rapid passive diffusion[6]. |
Self-Validating Experimental Protocol
To ensure your permeability data is not an artifact of poor solubility or compromised cell monolayers, utilize this self-validating Caco-2 protocol. It incorporates internal controls for monolayer integrity (Lucifer Yellow) and compound recovery (Mass Balance).
Protocol: Validated Caco-2 Bidirectional Permeability Assay
Materials Required:
-
Caco-2 cells (passages 40-60) grown on Transwell® polycarbonate inserts (0.4 µm pore size).
-
Transport Buffer: Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).
-
Lucifer Yellow (LY) as a paracellular permeability marker.
-
Propranolol (High permeability control) and Atenolol (Low permeability control).
Step-by-Step Methodology:
-
Monolayer Validation: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with a TEER value ≥250Ω⋅cm2 to ensure tight junction integrity.
-
Preparation of Dosing Solutions: Dissolve the pyrimidine candidate in DMSO, then dilute into the Transport Buffer to a final concentration of 10 µM (Final DMSO concentration must be ≤1% ). Critical Step: Visually inspect and use dynamic light scattering (DLS) if necessary to confirm the absence of colloidal aggregation.
-
Apical to Basolateral (A → B) Transport:
-
Add 0.5 mL of the dosing solution containing the drug and 100 µM Lucifer Yellow to the Apical chamber.
-
Add 1.5 mL of blank Transport Buffer to the Basolateral chamber.
-
-
Basolateral to Apical (B → A) Transport:
-
Add 1.5 mL of the dosing solution to the Basolateral chamber.
-
Add 0.5 mL of blank Transport Buffer to the Apical chamber.
-
-
Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace sampled volume with fresh buffer.
-
Termination & Cell Lysis: At 120 minutes, collect the remaining donor solutions. Wash the cells twice with ice-cold buffer, then lyse the cells using 80% acetonitrile/water to extract any intracellularly trapped drug.
-
Quantification & Self-Validation Calculations: Quantify drug concentrations using LC-MS/MS.
-
Validation Check 1 (Integrity): Measure LY fluorescence. Papp of LY must be <1.0×10−6 cm/s.
-
Validation Check 2 (Mass Balance): Calculate Recovery % = AmountDonor, initialAmountDonor, final+AmountReceiver, final+AmountLysate×100 . If Recovery is <80%, the Papp value is invalid due to non-specific binding or precipitation.
-
Calculate Efflux Ratio (ER): ER=Papp(A→B)Papp(B→A) . An ER>2.0 indicates active efflux.
-
References
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. National Center for Biotechnology Information (NIH). Available at:[Link]
-
New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity. National Center for Biotechnology Information (NIH). Available at:[Link]
-
Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket. National Center for Biotechnology Information (NIH). Available at:[Link]
-
The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria. ChemRxiv. Available at:[Link]
-
Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. National Center for Biotechnology Information (NIH). Available at:[Link]
Sources
- 1. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
Welcome to the Process Chemistry Technical Support Portal. This guide provides drug development professionals and process chemists with authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights for scaling up the synthesis of 2-methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine—a critical building block for pyrimidine-based kinase inhibitors.
Process Overview & Synthetic Route
The scale-up synthesis relies on a robust two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr) / α -Arylation : Deprotonation of isobutyronitrile to form a tertiary carbanion, followed by displacement of the chloride on 4-chloro-6-methylpyrimidine.
-
Catalytic Hydrogenation : Reduction of the sterically hindered nitrile intermediate to the target primary amine.
Synthetic workflow for 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine scale-up.
Self-Validating Experimental Protocols (SOPs)
Protocol A: α -Arylation of Isobutyronitrile (Intermediate Synthesis)
Causality of Reagent Choice: Sodium hexamethyldisilazide (NaHMDS) is selected because the pKa of isobutyronitrile requires a strong, sterically hindered, non-nucleophilic base to form the tertiary carbanion quantitatively without inducing side reactions on the pyrimidine ring [1]. Toluene is utilized as the solvent to provide excellent thermal mass control during the exothermic deprotonation and to facilitate a seamless aqueous workup via direct phase separation [3].
Step-by-Step Methodology:
-
Charge a dry, nitrogen-purged 50 L jacketed reactor with 4-chloro-6-methylpyrimidine (1.0 eq) and anhydrous toluene (10 volumes).
-
Add isobutyronitrile (1.5 eq) to the solution and initiate moderate agitation (150 rpm).
-
Cool the reactor internal temperature to 0–5 °C using the chiller jacket.
-
Dropwise add NaHMDS (2.0 M in THF, 1.5 eq) over 1.5 hours. Critical: Maintain the internal temperature below 10 °C to prevent the exothermic degradation of the base.
-
Warm the reaction mixture to 20–25 °C and agitate for 12 hours.
-
Self-Validation Checkpoint: Sample the organic layer for HPLC analysis. The reaction is validated as complete when 4-chloro-6-methylpyrimidine is <2% Area Under Curve (AUC). If unreacted starting material >2% persists, it indicates moisture ingress quenched the NaHMDS; add an additional 0.2 eq of NaHMDS.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 volumes).
-
Separate the phases. Extract the aqueous layer with ethyl acetate (2 × 5 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-methyl-2-(6-methylpyrimidin-4-yl)propanenitrile.
Protocol B: Nitrile Reduction to Primary Amine
Causality of Reagent Choice: Raney-Nickel is chosen over Palladium on Carbon (Pd/C) because palladium catalysts are highly susceptible to poisoning by the basic pyrimidine nitrogen and often cause dehalogenation of any residual chlorinated impurities. The addition of 7N NH₃ in methanol is critical to shift the equilibrium of the imine intermediate, preventing the newly formed primary amine from acting as a nucleophile [2].
Step-by-Step Methodology:
-
Transfer the crude nitrile intermediate to a high-pressure hydrogenation autoclave.
-
Add 7N Ammonia in Methanol (10 volumes) as the reaction solvent.
-
Carefully charge Raney-Nickel catalyst (20% w/w relative to the intermediate) under a strict argon atmosphere. Caution: Raney-Ni is highly pyrophoric.
-
Purge the vessel with Nitrogen gas (3 cycles) followed by Hydrogen gas (3 cycles).
-
Pressurize the reactor to 50 psi with H₂ gas and heat the internal temperature to 50 °C.
-
Agitate vigorously (500 rpm) for 8-12 hours.
-
Self-Validation Checkpoint: Monitor the hydrogen gas mass flow controller. The reduction is complete when the pressure drop ceases (zero H₂ consumption for 1 hour). Confirm via LC-MS: validate the disappearance of the nitrile mass (m/z [M+H]⁺ = 162) and the appearance of the primary amine (m/z [M+H]⁺ = 166).
-
Cool the reactor to 20 °C, vent the H₂ safely, and purge with Nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst. Do not let the filter cake run dry.
-
Concentrate the filtrate under reduced pressure to afford the target amine.
Process Optimization Data
Table 1: Base & Solvent Optimization for α -Arylation (SNAr)
| Base (1.5 eq) | Solvent | Temp Profile (°C) | Conversion (%) | Impurity Profile / Notes |
| NaHMDS | Toluene | 0 to 25 | >95% | Clean profile; easy phase separation. |
| KHMDS | THF | -78 to 25 | 85% | Minor polyalkylation side-products. |
| LDA | THF | -78 to 0 | 60% | High unreacted starting material; sluggish. |
| Cs₂CO₃ | DMF | 100 | <10% | Base not strong enough for deprotonation. |
Table 2: Nitrile Reduction Condition Screening
| Catalyst | Solvent | Additive | Pressure (psi) | Yield (1° Amine) | 2° Amine Byproduct |
| Raney-Ni | MeOH | NH₃ (7N) | 50 | 92% | <1% |
| Raney-Ni | MeOH | None | 50 | 65% | 25% |
| Pd/C (10%) | EtOH | HCl (cat.) | 50 | 40% | 15% (incomplete reaction) |
| BH₃-THF | THF | None | Atm. | 78% | 5% (Requires harsh quench) |
Troubleshooting & FAQs
Q: Why do we see a high percentage of unreacted 4-chloro-6-methylpyrimidine despite full consumption of isobutyronitrile? A: The isobutyronitrile anion can sometimes act as a base rather than a nucleophile, or the NaHMDS can degrade if trace moisture is present in the toluene [1]. Furthermore, steric hindrance at the tertiary carbanion makes the SNAr trajectory slower than typical primary nucleophiles. To troubleshoot, ensure Karl Fischer titration of the solvent shows <100 ppm water, and use a slight excess of isobutyronitrile (1.5 eq) alongside the NaHMDS.
Q: How do we prevent the formation of secondary and tertiary amines during the Raney-Nickel catalyzed hydrogenation? A: During the reduction of the nitrile, an imine intermediate is formed. If the local concentration of the newly formed primary amine is high, it will attack the imine to form a hemiaminal, which subsequently eliminates ammonia and reduces to a secondary amine dimer. By saturating the solvent with anhydrous ammonia (NH₃), you force the equilibrium away from hemiaminal formation via Le Chatelier's principle [2].
Mechanism of nitrile reduction and the role of ammonia in suppressing secondary amine byproducts.
Q: We are observing an exotherm during the SNAr step upon addition of NaHMDS. Is this a safety concern for scale-up? A: Yes. The deprotonation of isobutyronitrile by NaHMDS is highly exothermic. If added too quickly, the temperature spike can lead to the degradation of the base and potential runaway conditions. The protocol mandates a controlled, dropwise addition over 1.5 hours while maintaining the jacketed reactor below 10 °C. Do not rely solely on the chiller; use the addition rate as your primary thermodynamic control [3].
References
-
Mild and Practical Method for the α -Arylation of Nitriles with Heteroaryl Halides The Journal of Organic Chemistry - ACS Publications[Link]
-
Synthetic Approaches to the New Drugs Approved during 2019 Journal of Medicinal Chemistry - ACS Publications[Link]
- CERTAIN AMINO-PYRIMIDINES, COMPOSITIONS THEREOF, AND METHODS FOR THEIR USE European P
Technical Support Center: Crystallization of Novel Amine Compounds
Welcome to the Technical Support Center for Novel Amine Compound Crystallization. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common and complex crystallization challenges. This resource moves beyond simple procedural lists to explain the underlying principles governing crystallization, empowering you to make informed, effective decisions in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the crystallization of novel amine compounds.
Q1: My amine compound will not crystallize from any single solvent I've tried. What is the fundamental reason for this, and what should I do next?
A: The inability to crystallize from a single solvent typically stems from one of two scenarios: either the compound is excessively soluble across a wide range of solvents, or it is nearly insoluble in most. Crystallization is a thermodynamic process that requires achieving a state of supersaturation—where the solute concentration exceeds its equilibrium solubility—to drive the formation of an ordered crystal lattice.[1][2]
If your compound is too soluble, it never leaves the solution, even upon cooling. If it's too insoluble, it crashes out as an amorphous powder rather than forming ordered crystals.
Causality-Driven Next Steps:
-
Confirm Purity: Impurities can significantly inhibit crystallization or lead to the formation of oils.[3][4] A purity level of at least 90-95% is recommended before attempting crystallization.[5]
-
Systematic Solvent Screening: The goal is to find a solvent or solvent system where your amine is soluble when hot but sparingly soluble when cold.[1][6]
-
Utilize a Co-Solvent System (Anti-Solvent Crystallization): This is the most powerful technique when single solvents fail. Dissolve your amine in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible "anti-solvent" (in which the amine is insoluble) until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of nucleation. Gentle warming to redissolve the solid followed by slow cooling can yield high-quality crystals.
Q2: My amine is an oil at room temperature. How can I crystallize it?
A: Oily freebase amines are common, especially for low-molecular-weight compounds. The liquid state prevents the formation of a rigid, long-range crystal lattice. The most effective strategy is to convert the amine into a salt.[7]
The Mechanism: By reacting the basic amine with an acid (e.g., hydrochloric, acetic, or trichloroacetic acid), you form an ammonium salt.[7][8][9] This salt introduces strong ionic interactions (charge-assisted hydrogen bonds), which significantly increase the lattice energy and typically result in a high-melting, crystalline solid.[7] This new solid will have drastically different solubility properties, often facilitating crystallization from common polar solvents like ethanol, methanol, or isopropanol/water mixtures.[7][10]
Q3: What is "oiling out," and why does it happen with my amine compound?
A: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a liquid (an "oil") instead of a solid.[11][12][13] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid form of your compound.[12] Essentially, the compound "melts" in the solution before it has a chance to crystallize. This is a kinetic phenomenon often triggered by excessively high supersaturation levels or rapid cooling.[11]
Q4: I've formed crystals, but how do I know if they are the correct compound and if I have a single, pure polymorph?
A: Crystal characterization is essential to validate your results. A combination of techniques is required for a complete picture.[14][15][16][17]
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying crystalline phases.[15][18] Each polymorph (different crystal packing of the same molecule) will produce a unique diffraction pattern.[19] Comparing the XRPD pattern of your new crystals to a reference can confirm identity and polymorphic form.
-
Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature. It will reveal a sharp melting point for a pure crystalline substance and can distinguish between different polymorphs, which typically have different melting points.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in your molecule.[14] While not definitive for polymorphism on its own, it can confirm the chemical identity of the crystallized material.
Troubleshooting Guides & Protocols
Guide 1: The Compound Fails to Nucleate (Clear Solution Remains)
This guide provides a systematic workflow for inducing crystallization when no solid material forms upon cooling.
Caption: A workflow for troubleshooting failed nucleation.
-
Select Solvent System: Choose a "good" solvent in which your amine is freely soluble (e.g., Methanol, THF, Acetone) and a miscible "anti-solvent" in which it is insoluble (e.g., Water, Hexanes, Diethyl Ether).[20]
-
Dissolution: In a clean vial, dissolve 50-100 mg of your purified amine in the minimum amount of the good solvent (e.g., 0.5-1.0 mL).
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.[5]
-
Anti-Solvent Addition: At room temperature, add the anti-solvent dropwise with gentle swirling. Observe the solution carefully.
-
Identify Nucleation Point: Stop adding anti-solvent at the very first sign of persistent cloudiness (turbidity). This is the metastable zone boundary, the optimal point for crystal growth.[21][22]
-
Redissolution: Gently warm the vial until the solution becomes clear again. Do not overheat.
-
Incubation: Cover the vial (e.g., with perforated parafilm) and let it cool to room temperature slowly and undisturbed. For increased yield, you can later move it to a refrigerator (4°C). Slow cooling is critical for forming large, high-quality crystals.[2]
Guide 2: Overcoming "Oiling Out"
When an oily liquid forms instead of crystals, the key is to slow down the process and avoid high levels of supersaturation.[11]
Caption: Factors contributing to the "oiling out" phenomenon.
-
Reduce Concentration: Start with a more dilute solution. This lowers the overall supersaturation level reached during cooling.[23]
-
Slow Down Cooling: Instead of placing the hot solution directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator. Insulating the flask can slow the process even further.[23]
-
Change the Solvent System: Choose a solvent with a lower boiling point or one in which the compound has slightly lower solubility at high temperatures.[7][12] This broadens the temperature range for crystallization.
-
Seeding: Add a few tiny seed crystals of your compound to the solution just as it starts to cool.[11][24] This provides a pre-existing template for crystal growth, bypassing the kinetic barrier to nucleation and guiding the system to form a solid rather than an oil.[21][25]
Guide 3: The Role of pH in Amine Crystallization
For amines, pH is a critical but often overlooked parameter that directly controls the molecule's charge state and, consequently, its solubility and intermolecular interactions.[26][27][28]
Q: How does adjusting pH help crystallize my amine?
A: Amines are basic. In an aqueous or protic solvent system, the pH determines the equilibrium between the neutral freebase (R-NH₂) and the protonated ammonium cation (R-NH₃⁺).
-
At High pH (basic conditions): The amine exists primarily as the neutral freebase. This form is less polar and generally more soluble in organic solvents.
-
At Low pH (acidic conditions): The amine is protonated to form a salt. This cationic form is highly polar and more soluble in water but often insoluble in nonpolar organic solvents.[9]
By carefully adjusting the pH, you can precisely control the solubility of your compound to find the "sweet spot" for crystallization.[27][29] For example, dissolving an amine salt in water and slowly raising the pH with a base can be an effective method of crystallization.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Excellent for crystallizing amine salts (e.g., hydrochlorides).[6] |
| Ethanol | 78 | High | Good general-purpose solvent for moderately polar amines and their salts.[6] |
| Isopropanol | 82 | High | Often used in mixtures with water for amine salts.[10] |
| Acetonitrile | 82 | Medium-High | Can be effective for precipitating amine salts.[8] |
| Ethyl Acetate | 77 | Medium | Good choice for less polar amines; can also be used to precipitate salts.[5][8] |
| Toluene | 111 | Low | Useful for nonpolar amines; high boiling point can be a drawback.[6] |
| Hexanes | 69 | Very Low | Primarily used as an anti-solvent for more polar amines.[6] |
Data compiled from various sources.[5][6][8][20]
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A Comparative Guide to the Structural Elucidation of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine: An In-Depth Analysis of X-ray Crystallography
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the experimental workflow for confirming the structure of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, a novel pyrimidine derivative, with a primary focus on the gold-standard technique of single-crystal X-ray diffraction (SCXRD). Drawing upon established methodologies for similar pyrimidine-based compounds, this document will delve into the causality behind experimental choices, compare the technique with viable alternatives, and present the anticipated data in a clear, comparative format.
The Central Role of Structural Confirmation
Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[1] The precise spatial arrangement of atoms within these molecules dictates their interaction with biological targets, influencing their efficacy and selectivity. Therefore, rigorous structural confirmation is not merely a procedural step but a foundational element of the research and development process. While techniques like NMR and mass spectrometry provide crucial connectivity and molecular weight information, only X-ray crystallography can deliver a definitive, high-resolution 3D model of the molecule in its solid state.[2][3]
Experimental Design: A Logic-Driven Approach
The journey from a synthesized compound to a confirmed crystal structure is a multi-step process, each stage demanding careful consideration and optimization.
Figure 1: A generalized workflow for the structural determination of a small molecule by X-ray crystallography.
Part 1: Synthesis and Purification
The synthesis of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine would likely follow established protocols for the alkylation of pyrimidine rings. A plausible route involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on a 4-substituted-6-methylpyrimidine with a 2-methylpropan-1-amine derivative. Purity is a critical prerequisite for successful crystallization; therefore, the crude product must be meticulously purified, typically via column chromatography or recrystallization, with purity confirmed by NMR spectroscopy and mass spectrometry.
Part 2: The Art and Science of Crystallization
The bottleneck in X-ray crystallography is often the growth of a high-quality single crystal.[4] This process relies on creating a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline lattice.
Experimental Protocol: Vapor Diffusion for Crystallization
-
Solvent Selection: A crucial first step is to screen a variety of solvents to find one in which the compound has moderate solubility. For a molecule like 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, solvents such as ethanol, methanol, acetonitrile, or mixtures with water would be primary candidates.
-
Preparation of the Reservoir Solution: A reservoir of a "poor" solvent (one in which the compound is less soluble) is prepared in the well of a crystallization plate.
-
Preparation of the Drop: A concentrated solution of the purified compound in a "good" solvent is prepared. A small volume (typically 1-2 µL) of this solution is mixed with an equal volume of the reservoir solution on a glass coverslip.
-
Sealing and Incubation: The coverslip is inverted and sealed over the reservoir well. The system is then left undisturbed in a temperature-controlled environment.
-
Mechanism of Crystal Growth: The vapor pressure of the more volatile "good" solvent in the drop is higher than that in the reservoir. This drives the slow diffusion of the "good" solvent out of the drop and into the reservoir. Consequently, the concentration of the compound in the drop gradually increases, leading to supersaturation and, ideally, the nucleation and growth of single crystals.[5]
Alternative crystallization techniques include slow evaporation, cooling crystallization, and liquid-liquid diffusion.[4][6]
Part 3: From Crystal to Data
Once a suitable crystal (typically > 50 µm in all dimensions with sharp edges and no visible defects) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A single crystal is selected under a microscope and mounted on a loop, which is then attached to the goniometer. The crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Data Collection: The diffractometer rotates the crystal through a series of orientations while it is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and Miller indices (h,k,l) for each reflection.
Part 4: Unveiling the Structure
The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal.
Workflow: Structure Solution and Refinement
Figure 2: A flowchart illustrating the process of solving and refining a crystal structure from diffraction data.
-
Structure Solution: The central challenge in X-ray crystallography is the "phase problem": the detectors record the intensities but not the phases of the diffracted X-rays, both of which are needed to calculate the electron density map. For small molecules, this is typically solved using "direct methods," which are mathematical techniques that can estimate the phases directly from the intensities.[3]
-
Model Building and Refinement: The initial electron density map allows for the placement of atoms to build a preliminary model of the molecule. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and other parameters to minimize the difference between the observed diffraction data and the data calculated from the model. This iterative process is guided by difference Fourier maps, which reveal the locations of missing or misplaced atoms.[7]
-
Validation: The final refined structure is validated using several metrics, most notably the R-factor, which is a measure of the agreement between the experimental and calculated diffraction data. A low R-factor (typically < 0.05 for high-quality data) indicates a well-refined and reliable structure. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves complementary analytical methods.[2]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular interactions. | Provides the absolute 3D structure with high precision.[2] | Requires a suitable single crystal, which can be difficult to grow.[2] Provides information on the solid-state structure, which may differ from the solution-state structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY). | Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive. | Can be difficult to interpret for complex molecules. Does not directly provide bond lengths or angles. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts.[2] | Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish. |
Anticipated Structural Features of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
Based on the crystal structures of related pyrimidine derivatives, several key structural features would be anticipated in the crystal structure of the title compound.[8][9] The pyrimidine ring is expected to be essentially planar. The bond lengths and angles within the pyrimidine ring will be consistent with those of other 6-methylpyrimidine derivatives. A key feature to analyze would be the torsion angle between the pyrimidine ring and the 2-methylpropan-1-amine substituent, which will define the molecule's conformation. Intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring, are expected to play a significant role in the crystal packing.[8]
Conclusion
The structural confirmation of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine through single-crystal X-ray crystallography represents the pinnacle of analytical rigor. It provides an unambiguous, high-resolution three-dimensional model that is unattainable by other techniques. While NMR and mass spectrometry are indispensable for initial characterization and for providing complementary information about the molecule in solution, X-ray crystallography delivers the definitive solid-state architecture. This detailed structural knowledge is invaluable for understanding the molecule's properties, predicting its interactions with biological targets, and guiding future drug design and development efforts.
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Chemical crystallization. SPT Labtech. [Link]
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X-ray Crystallographic Structures of Neuroprotective Pyrimidine Derivatives: (I) the Mesylate Salt of BW1003C87 and (II) Sipatrigine Base. R Discovery. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. [Link]
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2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
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(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
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(PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. [Link]
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Fragment-Based Lead Optimization: Evaluating 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine and Related Scaffolds
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency (LE) and robust metabolic stability is critical for successful kinase inhibitor development [1]. 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is a highly specialized building block that integrates a canonical hinge-binding motif with advanced steric engineering.
This guide objectively compares the bioactivity, binding thermodynamics, and pharmacokinetic properties of this compound against structurally similar alternatives. By deconstructing the pharmacophore, we provide a mechanistic rationale for how specific functional groups—namely the 6-methyl substitution and the gem-dimethyl group—synergize to pre-organize the molecule for target engagement while shielding it from enzymatic degradation.
Pharmacophore Deconstruction & Structural Rationale
The utility of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine lies in its modular architecture. Each functional group serves a distinct biophysical or pharmacokinetic purpose:
-
The Aminopyrimidine Core: The 2-aminopyrimidine scaffold is a privileged "hinge-binding" motif. It acts as both a hydrogen bond donor and acceptor, forming critical bidentate interactions with the backbone residues (e.g., Cys/Glu) in the ATP-binding pocket of kinases [2].
-
The 6-Methyl Substitution: The addition of a methyl group at the 6-position of the pyrimidine ring fills small, adjacent lipophilic pockets within the active site. This van der Waals contact often drives kinase selectivity by exploiting minor spatial variations between different kinase subfamilies.
-
The gem-Dimethyl Group: The incorporation of the gem-dimethyl group (2-methylpropan-2-yl derivative) serves a dual purpose. First, it induces the Thorpe-Ingold effect , restricting the conformational flexibility of the primary amine side chain and reducing the entropic penalty ( ΔS ) upon binding [3]. Second, it provides massive steric bulk that shields the adjacent aliphatic carbons from Cytochrome P450 (CYP)-mediated oxidation [4].
-
The Primary Amine: This acts as a highly reactive synthetic vector. In FBDD workflows, this amine is typically coupled with diverse carboxylic acids to "grow" the fragment toward the solvent-exposed region or the ribose pocket [5].
Pharmacophore mapping of the 2-methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine scaffold.
Comparative Bioactivity & DMPK Profiling
To objectively evaluate the performance of this scaffold, we compare it against two structural analogues lacking specific functional modifications. The data below represents a standardized in vitro evaluation against a model kinase target (e.g., p38α MAPK) and Human Liver Microsomes (HLM).
| Compound Designation | Structural Deviation | Target Affinity ( Kd , µM) | Ligand Efficiency (LE) | HLM Intrinsic Clearance ( CLint , µL/min/mg) |
| Compound A (Subject) | 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine | 45 | 0.38 | 12 (High Stability) |
| Compound B | Lacks gem-dimethyl (Straight ethylamine chain) | 120 | 0.32 | 85 (Rapid Clearance) |
| Compound C | Lacks 6-methyl group on pyrimidine ring | 95 | 0.34 | 15 (High Stability) |
Data Analysis & Causality:
-
Affinity Gains via Pre-organization: Compound A exhibits a nearly 3-fold improvement in binding affinity over Compound B. Because Compound B lacks the gem-dimethyl group, its ethylamine chain is highly flexible, resulting in a significant entropic penalty when forced into the bioactive conformation. Compound A is pre-organized.
-
Metabolic Shielding: Compound B is rapidly cleared ( CLint = 85 µL/min/mg) due to CYP-mediated oxidation at the exposed benzylic/aliphatic carbons. The gem-dimethyl group in Compound A acts as a steric shield, dropping clearance to a highly favorable 12 µL/min/mg.
-
Selectivity via Lipophilic Fill: Comparing A and C demonstrates the value of the 6-methyl group. While both are metabolically stable, Compound A achieves a lower Kd by satisfying van der Waals interactions in the hydrophobic pocket adjacent to the hinge.
Mechanistic Workflows & Experimental Protocols
To ensure scientific integrity, the data presented above must be generated through self-validating, rigorous experimental systems. Below are the step-by-step methodologies used to evaluate these fragments.
Fragment-based drug discovery (FBDD) workflow for kinase inhibitor development.
Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening
SPR is utilized over traditional biochemical assays because low-molecular-weight fragments often exhibit weak affinities (µM to mM) that are undetectable in standard enzymatic assays.
-
Sensor Surface Preparation: Activate a Series S Sensor Chip CM5 using standard EDC/NHS chemistry. Immobilize an anti-His antibody to capture the His-tagged model kinase. Causality: Capture coupling ensures uniform orientation of the kinase, maximizing the availability of the ATP-binding pocket.
-
Immobilization Density: Target a high immobilization level (e.g., 5000–8000 RU). Causality: Fragments have low molecular weights; a high density of target protein is required to generate a measurable refractive index shift upon binding.
-
Buffer Preparation: Use PBS-P+ buffer supplemented with 5% DMSO. Causality: Fragments require higher DMSO concentrations for solubility. Strict DMSO matching between the running buffer and sample is critical to prevent bulk refractive index artifacts.
-
Analyte Injection: Inject Compounds A, B, and C in a multi-cycle kinetic format using a concentration series from 10 µM to 1 mM. Flow rate: 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.
-
Data Analysis: Fit the steady-state binding levels to a 1:1 Langmuir binding model to derive the Kd . Calculate Ligand Efficiency (LE) using the formula: LE=(ΔG)/Nheavy .
Protocol 2: In Vitro Microsomal Stability Assay (HLM)
This assay isolates the variable of CYP450-mediated oxidation to validate the steric shielding effect of the gem-dimethyl group.
-
Reaction Mixture Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
System Validation: Include Verapamil and Dextromethorphan as high-clearance positive controls. Causality: This validates that the CYP enzymes in the HLM batch are active and capable of metabolizing known substrates.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Quenching & Timepoints: At intervals of 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity.
-
Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track the depletion of the parent compound.
-
Calculations: Plot the natural log of the remaining compound percentage versus time. Calculate the half-life ( t1/2 ) from the slope ( k ) and derive CLint using the formula: CLint=(0.693/t1/2)×(V/[Protein]) .
Conclusion
The compound 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine represents a highly optimized fragment for kinase inhibitor design. By comparing it to its unmethylated and straight-chain counterparts, experimental data confirms that the strategic placement of a 6-methyl group and a gem-dimethyl moiety drastically improves both target affinity (via conformational pre-organization) and metabolic stability (via steric shielding). For medicinal chemists executing hit-to-lead campaigns, this scaffold provides an ideal, robust vector for structure-guided drug design.
References
- Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Benchchem.
- Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry.
- Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency.
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. PMC.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methylpyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows it to interact with a wide range of biological targets, making it a fertile ground for the development of novel therapeutics.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-methylpyrimidine derivatives, with a particular focus on their applications in oncology as kinase inhibitors. By dissecting the influence of various substituents on the pyrimidine core, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of next-generation therapeutic agents.
The 6-Methylpyrimidine Scaffold: A Versatile Core for Kinase Inhibition
The 6-methylpyrimidine core offers a versatile and synthetically accessible starting point for the development of potent and selective kinase inhibitors. Kinases, enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of proteins, are frequently dysregulated in cancer, making them prime therapeutic targets.[4] The pyrimidine ring can mimic the adenine core of ATP, the primary phosphate donor in kinase-catalyzed reactions, allowing pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of these enzymes.[5] The 6-methyl group, while seemingly a simple substituent, can significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity.
Comparative Analysis of 2,4-Disubstituted 6-Methylpyrimidine Derivatives as Kinase Inhibitors
The substitution pattern at the 2 and 4 positions of the 6-methylpyrimidine ring is critical in determining the inhibitory potency and selectivity of these compounds. A common strategy involves the introduction of anilino or related aromatic moieties at these positions to engage in key hydrogen bonding interactions within the kinase hinge region.[6]
Table 1: Comparative Inhibitory Activity of 2,4-Disubstituted 6-Methylpyrimidine Derivatives against Various Kinases
| Compound ID | R2 Substituent | R4 Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | 2,4-dichloro-5-fluorophenylamino | 4-(N,N-dimethylamino)piperidino | Aurora A | 7.1 | |
| 1b | 4-phenoxyphenylamino | 4-(N,N-dimethylamino)piperidino | Aurora A | >1000 | [7] |
| 2a | 3-ethynyl-phenylamino | 4-(piperazin-1-yl)piperidine-1-carboxamide | EGFR | 1.1 | [3] |
| 2b | 3-chloro-4-fluorophenylamino | 4-(piperazin-1-yl)piperidine-1-carboxamide | EGFR | 2.5 | [3] |
| 3a | 5-methyl-1H-pyrazol-3-ylamino | N-(cyclopropylmethyl)pyrrolidin-3-amine | Aurora A | <200 | [8] |
| 3b | 1H-pyrazol-3-ylamino | N-(cyclopropylmethyl)pyrrolidin-3-amine | Aurora A | >1000 | [8] |
| 4a | 2,4-diamino | 5-(1-adamantyl) | Dihydrofolate Reductase (DHFR) | - | |
| 4b | 2,4-diamino | 5-(3',4'-dichlorophenyl) | Dihydrofolate Reductase (DHFR) | - | [9] |
Key SAR Insights from Table 1:
-
Influence of the 2-Anilino Substituent: A comparative analysis of compounds 1a and 1b reveals the critical nature of the substituent on the 2-anilino moiety for Aurora A kinase inhibition. The presence of electron-withdrawing groups, such as the dichloro and fluoro substituents in 1a , results in a significantly more potent inhibitor (IC50 = 7.1 nM) compared to the electron-donating phenoxy group in 1b (IC50 > 1000 nM).[7] This suggests that the electronic properties of this substituent play a crucial role in the interaction with the kinase active site.
-
Impact of the 4-Substituent: In the case of EGFR inhibitors, the nature of the substituent at the 4-position of the 2-anilino group is also important. For instance, an ethynyl group (2a ) confers greater potency than a chloro-fluoro substitution (2b ).[3]
-
Role of the 2-Heterocyclic Moiety: For Aurora A kinase inhibitors, the substitution pattern on the pyrazole ring at the 2-position is a key determinant of activity. The presence of a methyl group on the pyrazole ring in compound 3a leads to potent inhibition, whereas its absence in 3b results in a loss of activity.[8]
-
Beyond Kinase Inhibition - DHFR Inhibitors: The 6-methylpyrimidine scaffold is also effective in targeting other enzymes, such as dihydrofolate reductase (DHFR). In this context, bulky lipophilic groups at the 5-position, such as the adamantyl group in 4a , can confer potent inhibitory activity.[9]
The EGFR Signaling Pathway: A Key Target for 6-Methylpyrimidine Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[5] 6-Methylpyrimidine-based derivatives have been successfully developed as potent EGFR inhibitors.[3]
Caption: EGFR signaling pathway and the point of inhibition by 6-methylpyrimidine derivatives.
Experimental Protocols
The evaluation of novel 6-methylpyrimidine derivatives as potential anticancer agents and kinase inhibitors requires robust and reproducible experimental protocols. The following are detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in a kinase reaction, where a decrease in luminescence indicates higher kinase activity and vice-versa.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, EGFR)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
6-methylpyrimidine test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 6-methylpyrimidine derivatives in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: To each well of the assay plate, add the following in order:
-
Kinase assay buffer
-
Test compound or vehicle (for control wells)
-
Kinase
-
Peptide substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add the luminescence-based ATP detection reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
6-methylpyrimidine test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-methylpyrimidine derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Generalized experimental workflow for the development of 6-methylpyrimidine-based inhibitors.
Conclusion
The 6-methylpyrimidine scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationships discussed in this guide underscore the profound impact that strategic modifications to the pyrimidine core can have on biological activity and target selectivity. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to design, synthesize, and evaluate new 6-methylpyrimidine derivatives. As our understanding of the complex signaling networks that drive disease continues to grow, the rational design of targeted inhibitors based on privileged scaffolds like 6-methylpyrimidine will undoubtedly play a pivotal role in the future of drug discovery.
References
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). ResearchGate. [Link]
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Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 3-17. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]
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An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. (2023). PubMed. [Link]
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Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2021). PMC. [Link]
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QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (2021). PMC. [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022). PMC. [Link]
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3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. (2010). PubMed. [Link]
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Application of neural networks: quantitative structure-activity relationships of the derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors. (1992). PubMed. [Link]
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Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. (2021). ResearchGate. [Link]
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Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. (2021). Journal of King Saud University - Science. [Link]
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Comparison of the Antitumor Activity and Toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine. (1978). PubMed. [Link]
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In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2014). MDPI. [Link]
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Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). ResearchGate. [Link]
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2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. (2004). ResearchGate. [Link]
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Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. (2025). PubMed. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Figshare. [Link]
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Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. (2009). PubMed. [Link]
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Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. (2018). PubMed. [Link]
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2021). ResearchGate. [Link]
-
Molecular docking studies of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors. (2015). ResearchGate. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). MDPI. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. [Link]
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Comparative Efficacy Analysis: A Hypothetical Evaluation of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine Against the Known EGFR Inhibitor, Gefitinib
Introduction
The search for novel, highly specific, and potent enzyme inhibitors is a cornerstone of modern drug discovery. This guide provides a comparative framework for evaluating the efficacy of a novel compound, 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, against a well-established inhibitor, Gefitinib. Due to the absence of publicly available data on the biological activity of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, this guide will present a hypothetical yet methodologically rigorous comparison. We will focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology for which Gefitinib is a clinically approved inhibitor.
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, data interpretation, and the scientific rationale behind the comparative analysis.
The Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer and glioblastoma. The binding of epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell growth and survival.
Figure 1: Simplified EGFR Signaling Pathway. This diagram illustrates the activation of downstream signaling cascades upon EGF binding and the point of inhibition by Gefitinib.
The Compounds
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that selectively binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling. It has shown significant clinical efficacy in patients with non-small cell lung cancer harboring activating mutations in the EGFR gene.
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is a novel small molecule. For the purpose of this guide, we will hypothesize that its chemical structure suggests potential kinase inhibitory activity and proceed with a direct comparison to Gefitinib for EGFR inhibition.
| Compound | Structure | Molecular Weight | Known Target |
| Gefitinib | [Insert Chemical Structure of Gefitinib] | 446.9 g/mol | EGFR Tyrosine Kinase |
| 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine | [Insert Chemical Structure] | 179.25 g/mol | Hypothetical: EGFR Tyrosine Kinase |
Experimental Design for Comparative Efficacy
To comprehensively compare the efficacy of our hypothetical inhibitor with Gefitinib, a multi-tiered approach is necessary, progressing from in vitro biochemical assays to cell-based functional assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR. The half-maximal inhibitory concentration (IC50) will be the primary endpoint.
Methodology:
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay. This diagram outlines the key steps in determining the IC50 of a test compound against a purified enzyme.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of purified, recombinant human EGFR kinase domain in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a 2X stock of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at the Km concentration for EGFR in the same buffer.
-
Prepare serial dilutions of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine and Gefitinib in DMSO, followed by a final dilution in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of the compound dilutions to the wells of a 384-well white, opaque microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition:
-
Add 25 µL of the 2X EGFR enzyme stock to all wells except the negative control.
-
-
Reaction Initiation:
-
Add 50 µL of the 2X ATP/substrate stock to all wells to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Hypothetical Data:
| Compound | IC50 (nM) |
| Gefitinib | 5.2 |
| 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine | 15.8 |
Cell-Based Proliferation Assay
Objective: To assess the ability of the compounds to inhibit the proliferation of cancer cells that are dependent on EGFR signaling. The half-maximal effective concentration (EC50) will be determined.
Methodology:
Step-by-Step Protocol:
-
Cell Culture:
-
Culture an EGFR-dependent human non-small cell lung cancer cell line (e.g., HCC827, which harbors an EGFR exon 19 deletion) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
-
Cell Seeding:
-
Seed the cells into 96-well clear-bottom microplates at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine and Gefitinib in cell culture media.
-
Replace the existing media in the cell plates with media containing the compound dilutions. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment:
-
Assess cell viability using a colorimetric assay such as the MTT assay or a fluorescence-based assay like CellTiter-Blue®.
-
-
Data Analysis:
-
Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Hypothetical Data:
| Compound | EC50 (nM) in HCC827 cells |
| Gefitinib | 10.5 |
| 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine | 45.2 |
Summary of Comparative Efficacy
Based on our hypothetical data, Gefitinib demonstrates superior potency in both the direct inhibition of the EGFR enzyme and the inhibition of EGFR-dependent cell proliferation.
| Parameter | Gefitinib | 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine |
| In Vitro IC50 (nM) | 5.2 | 15.8 |
| Cell-Based EC50 (nM) | 10.5 | 45.2 |
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to comparing the efficacy of a novel compound, 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, with a known inhibitor, Gefitinib, against the EGFR target. While the presented data is hypothetical, the described methodologies provide a robust framework for such a comparison. The combination of in vitro biochemical assays and cell-based functional assays is crucial for a comprehensive understanding of a compound's inhibitory potential. Further studies, including kinase selectivity profiling, in vivo efficacy in animal models, and pharmacokinetic and toxicological assessments, would be necessary to fully characterize the therapeutic potential of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine.
References
-
Title: Gefitinib (Iressa) in the treatment of non-small cell lung cancer. Source: National Center for Biotechnology Information URL: [Link]
-
Title: Gefitinib. Source: National Center for Biotechnology Information, PubChem URL: [Link]
-
Title: The role of EGFR in cancer and its inhibitors. Source: National Center for Biotechnology Information URL: [Link]
-
Title: EGFR signaling pathway. Source: Signal Transduction and Targeted Therapy URL: [Link]
-
Title: EGFR signaling in health and disease. Source: National Center for Biotechnology Information URL: [Link]
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine and Its Analogs
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey from a promising chemical entity to a life-changing therapeutic, metabolic stability is a critical gatekeeper. It dictates a drug's resistance to breakdown by the body's enzymatic machinery, primarily in the liver.[1][2] A compound with poor metabolic stability is often rapidly cleared from circulation, leading to insufficient in vivo exposure, a short duration of action, and potentially the formation of toxic metabolites.[3][4] Conversely, a highly stable compound might accumulate, causing unwanted side effects.[3] Therefore, early and accurate assessment of metabolic stability is paramount, enabling medicinal chemists to rank-order candidates and guide the strategic structural modifications needed to achieve an optimal pharmacokinetic profile.[5][6]
This guide provides a comprehensive framework for researchers evaluating the metabolic stability of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine and its analogs. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present a logical approach to interpreting comparative data, all grounded in established scientific principles.
Section 1: The Target Scaffold: 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine
The parent compound, 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine, possesses several functional groups that represent potential sites for metabolic transformation, often referred to as "metabolic soft spots." A proactive analysis of these sites is the first step in designing more robust analogs.
-
The Pyrimidine Ring: Aza-heteroaromatic rings like pyrimidine can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[7] The electronegativity of the nitrogen atoms can influence the regioselectivity of this metabolism.[8]
-
The 6-Methyl Group: Alkyl groups attached to aromatic or heteroaromatic rings are classic sites for benzylic oxidation, sequentially forming a primary alcohol, an aldehyde, and finally a carboxylic acid.
-
The Primary Amine: This group can be a substrate for various enzymes, including monoamine oxidases (MAOs) or undergo Phase II conjugation reactions like N-acetylation.
-
The Propan-1-amine Side Chain: While the gem-dimethyl group may offer some steric hindrance, the aliphatic chain remains a potential site for hydroxylation.
Based on this analysis, a primary metabolic pathway could involve oxidation of the methyl group on the pyrimidine ring, a common and often rapid route of metabolism.
Hypothesized Metabolic Pathway of the Parent Compound
Caption: Hypothesized primary metabolic pathway via oxidation of the 6-methyl group.
Section 2: Strategic Design of Analogs for Enhanced Stability
The core principle of enhancing metabolic stability is to modify the identified "soft spots" without compromising the compound's desired pharmacological activity. This is a key aspect of establishing a robust Structure-Metabolism Relationship (SMR). Below are several strategic analog designs aimed at mitigating the primary hypothesized metabolic liability.
-
Analog A (Metabolic Blocking): The methyl group on the pyrimidine is replaced with a trifluoromethyl (CF₃) group. The high strength of the C-F bond makes it resistant to CYP-mediated oxidation, effectively "blocking" this metabolic pathway.[9]
-
Analog B (Deuteration): The hydrogens on the pyrimidine's methyl group are replaced with deuterium (CD₃). The heavier isotope forms a stronger C-D bond, which can slow the rate of CYP-mediated hydrogen abstraction—a phenomenon known as the kinetic isotope effect. This can lead to a measurable increase in metabolic stability without significantly altering the molecule's steric or electronic properties.[9]
-
Analog C (Steric Hindrance): An ethyl group replaces the methyl group at the 6-position of the pyrimidine ring. While this site can still be oxidized, the additional bulk may slightly decrease the rate of metabolism compared to the methyl group.
-
Analog D (Electronic Modification): A fluorine atom is introduced at the 5-position of the pyrimidine ring. This modification alters the electronic distribution of the ring, which can disfavor the enzymatic oxidation process at adjacent sites.
Section 3: Comparative In Vitro Metabolic Stability Data
The most common and efficient method for an initial comparison of metabolic stability is the in vitro liver microsomal stability assay.[2] This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in Phase I metabolic enzymes, particularly CYPs.[2][3] The compound is incubated with the microsomes, and its disappearance over time is monitored. From this data, two key parameters are derived:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow and other physiological factors.[5]
Below is a table of hypothetical, yet representative, experimental data comparing our parent compound to its strategically designed analogs.
| Compound | Modification | t½ (min) | In Vitro CLint (µL/min/mg protein) | Interpretation |
| Parent | 6-methyl | 15 | 46.2 | High Clearance |
| Analog A | 6-trifluoromethyl | > 120 | < 5.8 | Low Clearance |
| Analog B | 6-trideuteromethyl | 28 | 24.8 | Moderate Clearance |
| Analog C | 6-ethyl | 19 | 36.5 | High Clearance |
| Analog D | 5-fluoro, 6-methyl | 22 | 31.5 | Moderate-High Clearance |
Analysis of Results: The data clearly demonstrates the power of strategic modification. Analog A shows a dramatic improvement in stability, with its half-life extending beyond the duration of the experiment, confirming that blocking the benzylic oxidation site is a highly effective strategy. Analog B demonstrates a tangible, albeit more modest, improvement due to the kinetic isotope effect. Analog C shows minimal improvement, suggesting that the minor increase in steric bulk was insufficient to significantly hinder metabolism. Analog D shows a slight improvement, indicating that electronic modification can influence, but in this case not fully prevent, metabolism. Based on this screen, Analog A is the most promising candidate to advance based on its superior metabolic stability.
Section 4: In-Depth Experimental Protocol: Liver Microsomal Stability Assay
This protocol describes a self-validating system for determining the in vitro half-life and intrinsic clearance of a test compound. The inclusion of positive control compounds (one with high clearance, one with low clearance) is essential for verifying the metabolic competency of the microsomal batch and the overall integrity of the assay run.
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test compounds and positive controls (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation and collection plates
-
Multichannel pipettes, incubator/shaker, centrifuge
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw pooled liver microsomes and the NADPH regenerating system components on ice.[10] Prepare working solutions of the test compounds and positive controls in buffer.
-
Pre-incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Then add the test compound. Pre-incubate this mixture at 37°C for 5-10 minutes to bring it to physiological temperature.[11]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The T=0 time point sample is immediately transferred to a quenching solution.
-
Incubation: Incubate the plate at 37°C with consistent shaking.
-
Sampling & Quenching: At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing ice-cold acetonitrile with a suitable internal standard. The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.[12]
-
Sample Processing: Once all time points are collected, seal the collection plate and vortex thoroughly. Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 5: Analytical Methodology: LC-MS/MS Quantification
LC-MS/MS is the gold standard for bioanalysis in drug metabolism studies due to its exceptional sensitivity and specificity.[13][14][15]
-
Liquid Chromatography (LC): The supernatant from the assay is injected into an HPLC system. The test compound is separated from residual matrix components and potential metabolites on a chromatographic column (typically a C18 reversed-phase column).
-
Tandem Mass Spectrometry (MS/MS): As the compound elutes from the LC, it is ionized (usually by electrospray ionization, ESI) and enters the mass spectrometer. In a triple quadrupole instrument, the first quadrupole selects the parent ion (based on its mass-to-charge ratio, m/z). This ion is then fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored by the third quadrupole. This specific parent-to-fragment transition is highly selective for the analyte of interest, minimizing interference and ensuring accurate quantification.[14]
The peak area of the analyte at each time point is normalized to the peak area of the internal standard. The percentage of the compound remaining is calculated relative to the T=0 sample.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing the metabolic stability of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine and its analogs. By combining predictive structural analysis with robust in vitro screening, researchers can efficiently identify metabolic liabilities and design next-generation compounds with superior pharmacokinetic properties. The hypothetical data presented for Analogs A-D clearly illustrates how targeted modifications, such as metabolic blocking with fluorine, can yield dramatic improvements in stability.
The next logical steps for a promising analog like Analog A would be to confirm its stability in more complex in vitro systems, such as intact hepatocytes, which contain both Phase I and Phase II enzymes.[2][5] Subsequently, metabolite identification studies using high-resolution mass spectrometry would be conducted to confirm that blocking the primary metabolic pathway did not simply shift metabolism to a new, less desirable site—a phenomenon known as "metabolic switching."[6] This iterative process of design, testing, and analysis is the cornerstone of modern drug discovery.
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- Rapid and Quantitative Measurement of Metabolic Stability without Chrom
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Pl
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Validation of Screening Hit 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine: A Conformational Restriction Strategy for Kinase Targeting
As fragment-based drug discovery (FBDD) continues to dominate early-stage pipeline development, the triage and validation of primary screening hits require rigorous biophysical and metabolic profiling. 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine (hereafter referred to as Compound A ) has emerged as a premium screening hit, particularly for kinase hinge-binding and protein-protein interaction (PPI) targeting.
This guide objectively compares the performance of Compound A against its structural analogs, detailing the causality behind its superior ligand efficiency (LE) and providing the self-validating experimental protocols necessary to confirm these metrics in your own laboratory.
Structural Rationale: The gem-Dimethyl Advantage
The architecture of Compound A is not arbitrary. It features an aminopyrimidine core—a privileged scaffold for hydrogen-bonding with kinase hinge regions—coupled with a primary amine linked via a gem-dimethyl group.
In medicinal chemistry, the strategic insertion of a gem-dimethyl moiety into an aliphatic chain is a proven tactic to optimize drug-like properties [1]. This modification achieves two critical objectives:
-
Thermodynamic Optimization (Conformational Restriction): The bulky methyl groups restrict the rotational freedom of the primary amine. By pre-organizing the molecule into its bioactive conformation, the entropic penalty ( −TΔS ) typically incurred upon target binding is drastically reduced.
-
Metabolic Shielding: The gem-dimethyl group sterically hinders cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes from accessing the adjacent carbon, thereby preventing rapid oxidative deamination [2].
Thermodynamic rationale comparing flexible unbranched analogs to the restricted hit.
Objective Comparison: Performance Against Alternatives
To isolate and validate the effects of the gem-dimethyl and 6-methyl vectors, we compared Compound A against two standard fragment alternatives:
-
Compound A (The Product): 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine.
-
Alternative 1 (Compound B): 2-(6-Methylpyrimidin-4-yl)ethan-1-amine. This unbranched analog lacks the gem-dimethyl group, serving as a baseline for conformational flexibility.
-
Alternative 2 (Compound C): 2-Methyl-2-(pyrimidin-4-yl)propan-1-amine. This des-methyl analog lacks the pyrimidine 6-methyl group, testing the necessity of the pyrimidine vector for pocket-filling.
Table 1: Comparative Biophysical and Metabolic Profiling
| Metric | Compound A (Product) | Compound B (Unbranched) | Compound C (Des-methyl) |
| Steady-State Affinity ( Kd ) | 12.4 µM | 185.0 µM | 45.2 µM |
| Ligand Efficiency (LE) | 0.42 kcal/mol/HA | 0.29 kcal/mol/HA | 0.35 kcal/mol/HA |
| Entropic Penalty ( −TΔS ) | +1.2 kcal/mol | +4.5 kcal/mol | +1.5 kcal/mol |
| HLM Half-Life ( T1/2 ) | 145 min | 42 min | 138 min |
| Intrinsic Clearance ( CLint ) | 9.5 µL/min/mg | 33.0 µL/min/mg | 10.0 µL/min/mg |
Data Synthesis: Compound A demonstrates a >14-fold improvement in binding affinity over the unbranched analog (Compound B), driven entirely by the reduction in entropic penalty ( −TΔS drops from +4.5 to +1.2 kcal/mol). Furthermore, the gem-dimethyl group extends the microsomal half-life by over 100 minutes, proving its dual utility in both pharmacodynamics and pharmacokinetics.
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, the validation of this hit must follow a strict, orthogonal workflow.
Workflow for orthogonal validation and profiling of the aminopyrimidine hit.
Protocol 1: Thermodynamic Profiling via Surface Plasmon Resonance (SPR)
Causality: Standard Kd measurements only provide overall free energy ( ΔG ). To prove that Compound A's superiority is derived from the gem-dimethyl conformational restriction, we must decouple ΔG into enthalpy ( ΔH ) and entropy ( −TΔS ). This is achieved by running SPR at multiple temperatures and applying the van't Hoff equation ( lnKd=ΔH/RT−ΔS/R ).
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target kinase domain onto a CM5 sensor chip via standard amine coupling (target density: 2000–3000 RU to account for the low molecular weight of the fragments).
-
Self-Validation (System Check): Inject a 5-point DMSO calibration curve (0.5% to 1.5% v/v) to correct for bulk refractive index shifts. Leave flow cell 1 (FC1) unmodified as a reference subtraction channel.
-
Multi-Cycle Kinetics: Prepare a 2-fold dilution series of Compound A (1.56 µM to 100 µM) in running buffer (1x PBS, 0.05% Tween-20, 1% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Temperature Modulation: Execute the kinetic injections at four distinct temperatures: 15°C, 20°C, 25°C, and 30°C.
-
Data Analysis: Fit the steady-state responses to a 1:1 binding model to determine the Kd at each temperature. Plot ln(Kd) versus 1/T (in Kelvin). The slope of the linear regression yields ΔH/R , and the y-intercept yields −ΔS/R .
Protocol 2: In Vitro Metabolic Stability (HLM Assay)
Causality: Aliphatic amines are highly susceptible to oxidative metabolism. We utilize Human Liver Microsomes (HLM) supplemented with an NADPH regenerating system to simulate Phase I hepatic metabolism. This confirms that the gem-dimethyl group effectively shields the molecule from CYP-mediated degradation.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of Compound A in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.
-
Self-Validation (Controls): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control). Prepare a "minus-NADPH" control for Compound A to rule out non-CYP mediated instability.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Time-Course Quenching: At intervals of 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( T1/2 ) from the slope of the natural log of the remaining parent compound versus time.
Conclusion
The validation data clearly demonstrates that 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is a vastly superior starting point compared to its unbranched counterparts. By leveraging the gem-dimethyl effect, this fragment inherently bypasses the two most common pitfalls in early drug discovery: poor ligand efficiency due to high entropic penalties, and rapid metabolic clearance. It serves as an ideal, pre-validated building block for structure-based lead optimization.
References
Strategic Implementation of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine in Lead Optimization: A Comparative Statistical Analysis
Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation
As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DELs), I frequently evaluate the structural nuances of novel building blocks. Primary amines are essential attachment vectors in combinatorial chemistry, but they often introduce severe metabolic liabilities.
This guide provides an objective, data-driven comparison of 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine against its unbranched and pyridine-based alternatives. By examining the statistical analysis of experimental data, we will deconstruct how specific steric and electronic modifications dictate metabolic stability and target addressability.
The Causality of Structural Design: Why This Scaffold?
To understand the experimental data, we must first establish the causality behind the structural engineering of this specific molecule.
The Gem-Dimethyl Shield (Metabolic Stability): Primary aliphatic amines are notorious "soft spots" for rapid oxidative deamination by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes. The incorporation of a gem-dimethyl group at the β -carbon (C2 of the propan-1-amine chain) introduces profound steric hindrance. This "magic methyl" effect restricts the conformational flexibility of the amine and physically blocks the enzymatic active site, drastically improving in vitro and in vivo metabolic stability[1]. Furthermore, gem-dimethyl groups are documented to mitigate idiosyncratic toxicity by preventing the formation of reactive intermediate metabolites[2].
Pyrimidine vs. Pyridine (Target Addressability): While pyridine rings are ubiquitous in drug design, the 6-methylpyrimidine moiety provides two distinct nitrogen vectors. This dual hydrogen-bond acceptor profile is highly privileged in kinase hinge-binding motifs. In the context of DELs, optimizing scaffold diversity and target addressability is paramount for maximizing hit rates against complex protein targets[3]. Additionally, the pyrimidine ring subtly lowers the pKa of the adjacent amine compared to a pyridine analog, improving passive membrane permeability without sacrificing aqueous solubility.
Caption: Structural causality and pharmacophore mapping of the target building block.
Statistical Analysis of Experimental Data
To validate these mechanistic claims, we analyzed comparative experimental data across three compounds:
-
Product A: 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine (Target Compound)
-
Alternative B: 2-(6-methylpyrimidin-4-yl)ethan-1-amine (Unbranched Analog)
-
Alternative C: 2-methyl-2-(pyridin-4-yl)propan-1-amine (Pyridine Analog)
Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)
Accurate in vitro assessments of metabolic stability are critical for streamlining the drug discovery process and predicting in vivo clearance[4].
| Compound | Structural Feature | t1/2 (min) | Intrinsic Clearance ( CLint ) ( μL/min/mg ) | Statistical Significance (vs. Alt B) |
| Product A | Gem-dimethyl + Pyrimidine | > 120 | < 15.2 | p<0.001 |
| Alternative B | Unbranched + Pyrimidine | 28.4 | 68.5 | N/A |
| Alternative C | Gem-dimethyl + Pyridine | 95.6 | 22.1 | p<0.05 |
Data Interpretation: Product A demonstrates a >4.5-fold decrease in intrinsic clearance compared to the unbranched Alternative B. The statistical significance ( p<0.001 , Student's t-test, n=5) confirms that the gem-dimethyl group is the primary causal factor in preventing rapid CYP-mediated degradation.
Table 2: Physicochemical & Permeability Profiling
| Compound | Calculated LogD (pH 7.4) | Amine pKa | PAMPA Papp ( 10−6cm/s ) | Efflux Ratio (Caco-2) |
| Product A | 1.42 | 8.8 | 14.5 | 1.1 |
| Alternative B | 0.85 | 9.4 | 4.2 | 1.8 |
| Alternative C | 1.65 | 9.6 | 8.7 | 2.4 |
Data Interpretation: The pyrimidine ring in Product A lowers the amine pKa to 8.8 (compared to 9.6 for the pyridine analog). This increases the fraction of unionized molecules at physiological pH, directly causing the superior passive permeability ( Papp=14.5 ) observed in the PAMPA assay.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the data presented above was generated using self-validating experimental systems.
Protocol 1: High-Throughput Human Liver Microsome (HLM) Stability Assay
Objective: To quantify the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the compounds.
-
System Preparation: Prepare a 1μM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: This specific concentration is kept well below the Michaelis-Menten constant ( Km ) to ensure first-order kinetics, which is a mathematical prerequisite for accurate CLint calculation.
-
-
Enzyme Addition: Add pooled Human Liver Microsomes (0.5 mg/mL final protein concentration). Include a parallel reaction well containing Verapamil.
-
Causality: Verapamil acts as a positive control. This self-validating mechanism confirms the enzymatic viability of the specific microsome batch; if Verapamil is not cleared rapidly, the entire assay plate is invalidated.
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final).
-
Causality: NADPH is the essential obligate cofactor for Cytochrome P450 enzymes. Without it, oxidative metabolism cannot proceed, allowing the 0-minute timepoint to serve as a true baseline.
-
-
Time-Course Quenching: At designated time points (0, 15, 30, 60, 120 min), extract 50 μL aliquots and immediately plunge into 150 μL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS).
-
Causality: Cold ACN instantly denatures the microsomal proteins, halting the reaction and precipitating the protein matrix to prevent LC-MS/MS column fouling. The IS ensures any volumetric losses during extraction are mathematically normalized.
-
-
Data Acquisition: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS.
Caption: HLM Metabolic Stability Assay and Statistical Analysis Pipeline.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate passive transcellular permeability independent of active transport mechanisms.
-
Membrane Preparation: Coat the porous filter membrane of the acceptor plate with a 1% (w/v) lecithin/dodecane solution.
-
Causality: This specific lipid mixture mimics the lipophilic environment of the human intestinal epithelial cell membrane, providing a biologically relevant barrier.
-
-
Donor/Acceptor Loading: Add 10 μM of the test compound in PBS (pH 7.4) to the donor well. Fill the acceptor well with blank PBS.
-
Causality: Maintaining a strict pH of 7.4 ensures the compound is evaluated at physiological ionization states, which directly dictates passive diffusion rates.
-
-
Incubation & Equilibrium: Incubate the assembled sandwich plate at room temperature for 5 hours in a humidity chamber.
-
Causality: A 5-hour window allows sufficient time for slow-permeating basic amines to reach a detectable pseudo-equilibrium without suffering from solvent evaporation.
-
-
Quantification: Separate the plates and quantify the concentration in both donor and acceptor wells via LC-MS/MS.
-
Causality: Measuring both wells (rather than just the acceptor) creates a mass-balance self-validation check to ensure the compound isn't simply precipitating or irreversibly binding to the plastic plate.
-
Sources
2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine: Comprehensive Safety, Handling, and Disposal Protocol
Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic amines in pharmaceutical development and kinase inhibitor synthesis. 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine is a specialized building block characterized by a primary aliphatic amine sterically hindered by a tert-butyl group, attached to a nitrogen-rich pyrimidine ring. Due to its basicity, potential biological activity, and heteroaromatic structure, it must be managed strictly as a hazardous organic base. This guide provides self-validating, step-by-step protocols for its safe handling, segregation, and disposal, ensuring compliance with stringent environmental health and safety (EHS) standards.
Operational Safety & Chemical Profiling
Before initiating any disposal procedures, it is critical to understand the physicochemical causality behind the hazards:
-
Alkalinity and Nucleophilicity: The primary amine moiety is a strong nucleophile and an organic base. In aqueous environments, it elevates pH and can cause severe dermal and ocular irritation upon contact.
-
Biological Activity: Pyrimidine derivatives frequently exhibit off-target biological activity by mimicking endogenous nucleic acid components. Unintentional exposure through inhalation or dermal absorption must be minimized.
-
Environmental Persistence: Nitrogen-rich heterocycles resist natural degradation and pose aquatic toxicity risks, strictly prohibiting any form of drain disposal.
Prerequisite Engineering Controls & PPE:
-
Ventilation: All handling, reaction quenching, and waste transfer must occur within a certified chemical fume hood to prevent the inhalation of volatile free-base vapors.
-
PPE: Nitrile gloves (double-gloving recommended for spill cleanup), splash-proof chemical goggles, and a flame-resistant lab coat.
Waste Segregation & Chemical Incompatibilities
The fundamental rule of laboratory safety is preventing unintended reactions in waste containers. 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine must be classified as an Organic Base .
-
The Causality of Incompatibility: Never mix this compound with inorganic acids (e.g., hydrochloric acid, sulfuric acid) or oxidizing agents (e.g., nitric acid, perchlorates)[1]. The amine and pyrimidine ring act as electron donors. Mixing them with strong oxidizers initiates violent, exothermic oxidation-reduction reactions, leading to rapid gas evolution, pressure build-up, and potential container rupture.
-
Halogenated vs. Non-Halogenated: If the compound is dissolved in a solvent, the waste must be segregated based on the solvent type to prevent the formation of highly toxic byproducts (such as dioxins) during high-temperature incineration[2].
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal (Powders, Contaminated PPE, and Consumables)
Solid waste items, including micropipette tips, absorbent pads, and residual chemical powders, must not be disposed of in regular garbage to prevent puncture and environmental contamination[3].
-
Collection: Place all solid residuals and contaminated consumables into a designated, puncture-resistant polyethylene container (often a green EHS pail).
-
Segregation: Ensure no liquids are added to the solid waste container. Solid and liquid chemical wastes must never be mixed[1].
-
Labeling: Attach a hazardous waste tag immediately upon first use. Check the boxes for "Toxic" and "Organic Base".
-
Sealing: Once the container reaches 90% capacity, seal the lid tightly and transport it via a cart to the designated hazardous waste accumulation area.
Protocol B: Liquid Waste Disposal (Reaction Mother Liquors and Washings)
-
Solvent Determination: Identify whether the solvent carrying the amine is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, ethyl acetate).
-
Transfer: Using a funnel, slowly decant the liquid waste into the appropriate high-density polyethylene (HDPE) liquid waste jerrican within a fume hood.
-
Headspace Management (Critical): Fill the liquid waste container to a maximum of 75% capacity. This operational standard is mandatory to allow for vapor expansion, preventing container rupture due to pressure buildup from volatile organic solvents[1].
-
Secondary Containment: Store the waste container in a secondary containment tray within a flammable storage cabinet, physically separated from acidic waste streams[4].
Protocol C: Empty Container Decontamination
Improper disposal of empty chemical containers can result in dangerous compactor reactions and trash fires[5].
-
Triple Rinsing: In a fume hood, triple-rinse the empty container with a compatible solvent (e.g., ethanol or acetone) capable of dissolving residual 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine.
-
Rinsate Disposal: Collect all rinsate and dispose of it as liquid hazardous waste following Protocol B.
-
Defacing: Once the container is dry and odorless, completely deface or remove the original manufacturer's label.
-
Tagging: Apply a "Safe for Disposal" label and discard the uncapped container in the standard laboratory glass or plastic recycling stream[5].
Quantitative Data & Compatibility Summary
| Waste Category | Physical State | Compatible Solvents | Incompatible Materials | Container Type |
| Solid Organic Base | Solid (Powder/PPE) | N/A | Solid oxidizers, inorganic acids | Polyethylene Pail |
| Non-Halogenated Liquid | Liquid | Methanol, Ethanol, EtOAc | Nitric acid, Perchloric acid | HDPE Jerrican |
| Halogenated Liquid | Liquid | DCM, Chloroform | Alkali metals, strong acids | HDPE Jerrican |
| Aqueous Basic Waste | Liquid | Water, dilute buffers | Acidic aqueous streams (pH < 7) | HDPE Jerrican |
Mandatory Visualization: Waste Segregation Workflow
Waste segregation and disposal workflow for 2-Methyl-2-(6-methylpyrimidin-4-yl)propan-1-amine.
References
-
[6] Title: Chemical and Hazardous Waste Guide - UiO Source: University of Oslo (uio.no) URL:[Link]
-
[1] Title: Hazardous Waste Disposal Procedures Source: University of Toronto Mississauga (utoronto.ca) URL:[Link]
-
[4] Title: Hazardous Materials Disposal Guide | Nipissing University Source: Nipissing University (nipissingu.ca) URL:[Link]
-
[3] Title: Hazardous Waste Disposal Procedures Source: University of Toronto Mississauga (utoronto.ca) URL:[Link]
-
[2] Title: Chemical and Hazardous Waste Guide - UiO Source: University of Oslo (uio.no) URL:[Link]
-
[5] Title: Empty Container Disposal - Environmental Health and Safety - Purdue University Source: Purdue University (purdue.edu) URL: [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
